3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-3-2-6(4-7)5-8;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFPDOVQYNJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-77-9 | |
| Record name | Pyrrolidine, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(bromomethyl)-1-methylpyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Versatile Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.
Core Chemical Identity and Physicochemical Properties
This compound is a halogenated pyrrolidine derivative, supplied as a hydrobromide salt to enhance its stability and handling characteristics. Its structure features a reactive bromomethyl group attached to a saturated N-methylpyrrolidine ring, making it a valuable electrophilic intermediate for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into target molecules.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 1390654-77-9 | [3] |
| Molecular Formula | C₆H₁₃Br₂N | [1][2] |
| Molecular Weight | 258.98 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 148-154 °C | [1] |
| Storage | 2-8°C, under inert atmosphere, away from moisture | [4] |
Solubility Profile
The hydrobromide salt form of this compound significantly influences its solubility. It is highly soluble in polar protic and aprotic solvents, which is advantageous for a wide range of synthetic transformations.[1]
| Solvent | Approximate Solubility (mg/mL at 25°C) | Reference |
| Water | >100 | [1] |
| Dimethyl sulfoxide (DMSO) | >100 | [1] |
| Methanol | 50-100 | [1] |
| Ethanol | 50-100 | [1] |
| Acetonitrile | 50-100 | [1] |
| Dichloromethane | 10-50 | [1] |
| Tetrahydrofuran (THF) | 10-50 | [1] |
| Ethyl acetate | 1-10 | [1] |
| Toluene | 1-10 | [1] |
| Hexane | <1 | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be reliably achieved through a two-stage process starting from commercially available precursors. The first stage involves the synthesis of the key intermediate, 1-methyl-3-pyrrolidinol, followed by its bromination and subsequent salt formation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 1-Methyl-3-pyrrolidinol
This protocol is adapted from methodologies involving the cyclization of malic acid with methylamine followed by reduction.[5][6]
Materials:
-
Malic acid (1.0 eq)
-
40% Methylamine aqueous solution (1.1 eq)
-
Toluene
-
Sodium borohydride (or other suitable reducing agent)
-
Appropriate solvents for workup and purification
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add malic acid and toluene.
-
Slowly add the aqueous methylamine solution while stirring at room temperature.
-
Heat the mixture to reflux and carry out a water diversion reaction for 12-18 hours until no more water is collected.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the toluene, yielding crude N-methyl-3-hydroxysuccinimide.
-
The crude intermediate is then reduced. For example, it can be dissolved in an appropriate solvent and treated with a reducing agent like sodium borohydride according to standard procedures for succinimide reduction.
-
After completion of the reduction, the reaction is quenched and worked up to isolate the 1-methyl-3-pyrrolidinol. Purification can be achieved by vacuum distillation.
Experimental Protocol: Synthesis of this compound
This protocol is based on the bromination of the corresponding alcohol.[7]
Materials:
-
1-Methyl-3-pyrrolidinol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq) or concentrated hydrobromic acid.
-
Anhydrous diethyl ether or other suitable non-polar solvent.
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-3-pyrrolidinol in a suitable anhydrous solvent and cool in an ice bath.
-
Slowly add phosphorus tribromide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture. If starting from the free base, the hydrobromide salt can be precipitated by the addition of HBr in a suitable solvent.
-
The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of the C-Br bond. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (S_N2) with a variety of nucleophiles. This allows for the facile introduction of the 1-methylpyrrolidin-3-ylmethyl scaffold into more complex molecules.
Caption: Reactivity of this compound with various nucleophiles.
This reactivity profile makes it a valuable intermediate in the synthesis of pharmacologically active compounds. The pyrrolidine motif is a common feature in many approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[8]
Potential Applications in the Synthesis of Receptor Antagonists
The 1-methylpyrrolidin-3-ylmethyl scaffold is a key structural element in a number of compounds targeting G-protein coupled receptors (GPCRs).
-
Muscarinic Receptor Antagonists: The pyrrolidine ring is a well-established scaffold in the design of muscarinic acetylcholine receptor (mAChR) antagonists.[9][10] These are important therapeutic agents for the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[11][12] this compound can serve as a precursor to introduce the necessary tertiary amine functionality found in many M3 antagonists.
-
Histamine Receptor Antagonists: Pyrrolidine derivatives have also been explored as potent antagonists for histamine receptors, particularly the H3 and H4 subtypes.[4][13][14] These receptors are implicated in a variety of neurological and inflammatory disorders. The title compound can be used to synthesize analogs of known histamine receptor antagonists containing the 1-methylpyrrolidin-3-ylmethyl moiety.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely available in public databases, a reasonable prediction of its spectral characteristics can be made based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key resonances would include a singlet for the N-methyl group, multiplets for the pyrrolidine ring protons, and a downfield doublet for the bromomethyl (CH₂Br) protons. The presence of the hydrobromide salt may lead to broadening of the signals adjacent to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for each of the six carbon atoms. The carbon of the bromomethyl group would appear at a characteristic downfield shift. The N-methyl carbon and the four carbons of the pyrrolidine ring would resonate in the aliphatic region.[15][16]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The presence of the ammonium salt (from the hydrobromide) would likely result in a broad absorption band in the 2400-2700 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion of the free base (C₆H₁₂BrN) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification: It is classified as an eye irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture.[4]
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity, coupled with the prevalence of the pyrrolidine scaffold in biologically active molecules, makes it a key intermediate for the development of novel therapeutics. This guide has provided a detailed overview of its properties, synthesis, and potential applications to aid researchers in its effective utilization.
References
- Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.
-
PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]
- Cowart, M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2644-2648.
-
Pharmaffiliates. (n.d.). 1390654-77-9| Chemical Name : this compound. [Link]
- United States Patent Office. (1960). U.S.
- European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4983.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Patsnap. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol - Eureka. [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine-2-methylamine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]
-
PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. [Link]
- Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. (2025, August 6). RSC Advances.
-
PubChemLite. (n.d.). (1-methylpyrrolidin-3-yl)methanamine (C6H14N2). [Link]
-
SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
- VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
- Muscarinic Receptor Agonists and Antagonists. (2001). Current Medicinal Chemistry, 8(9), 1033-1050.
- Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. (2018). Proceedings of the National Academy of Sciences, 115(47), 12018-12023.
- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (2024). The Journal of Organic Chemistry, 89(1), 594-600.
- Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2644-2648.
- Google Patents. (n.d.). WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists.
- Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Deriv
- Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. (2009). Current Medicinal Chemistry, 16(23), 2950-2976.
- Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. (2023). Molecules, 28(21), 7384.
- Thiol-thiol cross-clicking using bromo-ynone reagents. (2025, July 10).
-
PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. [Link]
Sources
- 1. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological identification of neutral histamine H1-receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 6. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists - Google Patents [patents.google.com]
- 13. Synthesis of novel histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Methylpyrrolidine(120-94-5) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide (CAS 1390654-77-9): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold.[1] The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor for enhancing drug efficacy and specificity. This structural complexity can lead to improved physicochemical properties such as solubility and lipophilicity, which are key determinants of a drug candidate's pharmacokinetic profile.[1]
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide emerges as a valuable and reactive building block for introducing this important scaffold into larger, more complex molecules. The presence of a reactive bromomethyl group provides a chemical handle for facile derivatization through nucleophilic substitution reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its reactivity, and its application in the synthesis of pharmacologically active compounds, particularly as a key intermediate in the development of modulators for the metabotropic glutamate receptor 5 (mGluR5).
Chemical Properties and Characterization
This compound is a halogenated heterocyclic compound. It is typically supplied as a light brown to brown solid and should be stored under refrigerated conditions (2-8°C).[2][3]
| Property | Value | Source |
| CAS Number | 1390654-77-9 | [4] |
| Molecular Formula | C₆H₁₃Br₂N | [4] |
| Molecular Weight | 258.98 g/mol | [1] |
| Appearance | Light brown to brown solid | [2] |
| Storage | 2-8°C, under nitrogen, away from moisture | [2][3] |
| Solubility | No data available | |
| Melting Point | No data available | |
| ¹H NMR, ¹³C NMR, MS, IR | No data available for the hydrobromide salt. |
Synthesis of this compound: A Plausible Pathway
Step 1: N-Methylation of 3-Hydroxypyrrolidine
The synthesis would commence with the N-methylation of 3-hydroxypyrrolidine. A common and efficient method for this transformation is reductive amination using formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.
Step 2: Reduction of the Carboxylic Acid to the Alcohol
This step is not necessary as the starting material is 3-hydroxypyrrolidine. A more direct route starts with the synthesis of (1-methylpyrrolidin-3-yl)methanol. This can be achieved by the reduction of 1-methylpyrrolidine-3-carboxylic acid.
Step 3: Bromination of the Hydroxymethyl Group
The key transformation is the conversion of the primary alcohol in (1-methylpyrrolidin-3-yl)methanol to the corresponding bromide. A standard and effective method for this is the use of phosphorus tribromide (PBr₃). This reaction typically proceeds via an Sₙ2 mechanism, with the alcohol being converted into a good leaving group by the phosphorus reagent, followed by displacement by the bromide ion.
Step 4: Formation of the Hydrobromide Salt
The final step involves the formation of the hydrobromide salt. This is typically achieved by treating a solution of the free base, 3-(bromomethyl)-1-methylpyrrolidine, in an appropriate solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen bromide. The hydrobromide salt then precipitates out of the solution and can be collected by filtration.
Experimental Protocol: A Proposed Synthesis
Note: The following protocol is a plausible, generalized procedure based on known chemical transformations and should be optimized and validated in a laboratory setting.
Part A: Synthesis of (1-methylpyrrolidin-3-yl)methanol
A detailed, scalable synthesis of 1-methylpyrrolidin-3-ol has been described in the patent literature, starting from 3-hydroxypyrrolidine and formaldehyde under catalytic hydrogenation conditions.[5] For the purpose of this guide, we will assume the availability of the precursor (1-methylpyrrolidin-3-yl)methanol.
Part B: Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylpyrrolidin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-1-methylpyrrolidine.
Part C: Formation of this compound
-
Dissolve the crude 3-(bromomethyl)-1-methylpyrrolidine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen bromide in the same solvent (e.g., HBr in acetic acid or a commercially available solution of HBr in ether) until the precipitation of the hydrobromide salt is complete.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.
Caption: Plausible synthetic workflow for this compound.
Reactivity and Applications in Drug Discovery
The primary utility of this compound in organic synthesis lies in its function as an electrophile. The bromomethyl group is an excellent leaving group, making the compound a potent alkylating agent in Sₙ2 reactions with a variety of nucleophiles.
Caption: General Sₙ2 reactivity of 3-(Bromomethyl)-1-methylpyrrolidine.
This reactivity makes it a valuable synthon for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into target molecules. A key area where this building block has potential application is in the synthesis of modulators of the metabotropic glutamate receptor 5 (mGluR5).
Role in the Synthesis of mGluR5 Modulators
Metabotropic glutamate receptors, particularly the mGluR5 subtype, are G-protein coupled receptors that play a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Consequently, the development of selective mGluR5 modulators, both antagonists and positive allosteric modulators, is an active area of pharmaceutical research.
Several patents describe the synthesis of mGluR5 modulators that incorporate the 1-methylpyrrolidin-3-ylmethyl group. This moiety is often introduced by the alkylation of a nucleophilic nitrogen atom in a heterocyclic core with a reagent such as 3-(bromomethyl)-1-methylpyrrolidine. The pyrrolidine group in these molecules often serves to enhance solubility and brain penetration, while also providing a key interaction point with the receptor.
Caption: Simplified mGluR5 signaling pathway and the role of its modulators.
Safety and Handling
This compound is classified as a hazardous substance. Based on available data, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent for the introduction of the 1-methylpyrrolidin-3-ylmethyl scaffold in drug discovery programs. Its utility as a reactive building block, particularly in the synthesis of mGluR5 modulators, highlights its importance for medicinal chemists. While a detailed, publicly available synthesis protocol and comprehensive characterization data are currently lacking, its chemical properties and reactivity profile suggest a straightforward, albeit to-be-optimized, synthetic route. As research into CNS disorders continues to evolve, the demand for such specialized building blocks is likely to increase, further solidifying the role of this compound in the development of next-generation therapeutics.
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
Sources
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide molecular weight and formula
An In-Depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its strategic application in the synthesis of complex molecular architectures. Emphasis is placed on its role as a precursor for pharmacologically active compounds, particularly in the development of modulators for neurological targets. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and essential safety protocols to ensure both successful and safe utilization of this versatile reagent.
Chemical Identity and Physicochemical Properties
This compound is a halogenated pyrrolidine derivative. The presence of a bromomethyl group at the 3-position makes it an excellent electrophilic substrate for nucleophilic substitution reactions, while the pyrrolidine scaffold provides a desirable three-dimensional geometry for drug candidates.[1] The hydrobromide salt form enhances its stability and handling characteristics as a solid.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Br₂N | [2][3] |
| Molecular Weight | 258.98 g/mol | [2] |
| CAS Number | 1390654-77-9 | [3][4] |
| Appearance | Light brown to brown solid | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen) | [4] |
| SMILES String | Br.CN1CCC(CBr)C1 | [2] |
| InChI Key | SEHFPDOVQYNJDB-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The most common and efficient laboratory-scale synthesis of 3-(Bromomethyl)-1-methylpyrrolidine involves the bromination of its hydroxyl precursor, 3-Hydroxy-1-methylpyrrolidine.[1][5] This transformation leverages a classic nucleophilic substitution mechanism.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Causality: The protocol below describes the conversion of an alcohol to a bromide. Phosphorus tribromide (PBr₃) is an effective brominating agent for primary and secondary alcohols. The reaction proceeds via the formation of a good leaving group (dihydoxyphosphinate ester), which is subsequently displaced by the bromide ion in an Sₙ2 reaction. The final workup is crucial for isolating the product from reagents and byproducts.
-
Preparation : In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert nitrogen atmosphere, dissolve 3-Hydroxy-1-methylpyrrolidine (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cooling : Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermic nature of the reaction between the alcohol and PBr₃.
-
Reagent Addition : Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C during addition.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.[5]
-
Quenching & Neutralization : Cool the mixture back down in an ice bath and carefully quench the excess PBr₃ by the slow addition of water. Neutralize the acidic mixture by adding a base, such as 25% potassium hydroxide (KOH) solution, until the pH is greater than 8.[5]
-
Extraction : Transfer the mixture to a separatory funnel and extract the free base product into an organic solvent like diethyl ether (3x).
-
Salt Formation : Combine the organic extracts and bubble hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in a suitable solvent, to precipitate the hydrobromide salt.
-
Isolation : Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Role in Medicinal Chemistry and Drug Development
The pyrrolidine ring is a highly valued scaffold in drug discovery.[6] Its non-planar, saturated structure provides three-dimensional complexity that allows for better exploration of pharmacophore space and can lead to improved pharmacokinetic profiles compared to flat, aromatic systems.[1][7]
This compound serves as a key intermediate for introducing this valuable scaffold into larger molecules. The bromomethyl group is an activated electrophile, functioning as an excellent leaving group that is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the covalent attachment of the 1-methylpyrrolidin-3-ylmethyl moiety to a molecular core.
A significant application is in the synthesis of mGluR5 negative allosteric modulators, which are investigated for treating various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.[5]
Conceptual Role as a Synthetic Intermediate
Caption: Role as an electrophilic building block in synthesis.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
-
Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[8] Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9]
-
First Aid Measures :
-
Storage : Store in a tightly sealed container in a refrigerator (2-8°C).[4] It is recommended to store under an inert atmosphere of nitrogen, away from moisture, to prevent degradation.[4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the strategic combination of a reactive electrophilic center and a medicinally relevant pyrrolidine core. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, enables researchers to effectively and safely leverage this compound in the design and synthesis of novel therapeutic agents. Its continued application in drug discovery programs underscores the importance of such versatile building blocks in advancing modern medicine.
References
-
Amerigo Scientific. This compound. [Link]
-
Pharmaffiliates. This compound, CAS No : 1390654-77-9. [Link]
-
PubChemLite. This compound (C6H12BrN). [Link]
-
UKnowledge. 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. [Link]
-
PubChem. 3-Methylpyrrolidine. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
SpringerLink. Scoping review of the role of pharmacometrics in model-informed drug development. [Link]
Sources
- 1. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 1390654-77-9 [amp.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide synthesis route from 3-hydroxy-1-methylpyrrolidine
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide from 3-Hydroxy-1-methylpyrrolidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. Starting from the readily available precursor, 3-hydroxy-1-methylpyrrolidine, this document details a preferred synthetic methodology utilizing phosphorus tribromide. It encompasses a deep dive into the reaction mechanism, a step-by-step experimental protocol, justification for reagent selection, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this synthesis.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The functionalization of this ring system is key to modulating pharmacological properties. This compound serves as a key intermediate, enabling the introduction of the 1-methylpyrrolidin-3-ylmethyl moiety into larger molecules through nucleophilic substitution reactions. This guide focuses on the direct and efficient conversion of 3-hydroxy-1-methylpyrrolidine to its corresponding bromomethyl derivative, presented as the stable hydrobromide salt.[2][3]
Synthesis Overview and Strategy
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The overall strategy involves the substitution of the hydroxyl group in 3-hydroxy-1-methylpyrrolidine with a bromine atom, followed by salt formation with hydrobromic acid to yield the final, stable product.
The most common and efficient method for this transformation on similar substrates is the use of phosphorus tribromide (PBr₃).[4] This reagent is highly effective for converting primary and secondary alcohols to their corresponding alkyl bromides with high yields.[5]
Caption: Sₙ2 reaction mechanism.
This mechanism is highly efficient for primary alcohols, minimizing competing elimination reactions (E2) that can be problematic with secondary and tertiary alcohols. [5]
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. [4][5]It must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Hydroxy-1-methylpyrrolidine | 101.15 | 10.0 g | 98.86 | Starting material |
| Phosphorus Tribromide (PBr₃) | 270.69 | 9.8 mL (28.1 g) | 103.8 | Reagent, 1.05 eq |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous solvent |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - | For extraction/precipitation |
| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | - | For work-up |
| Brine (Saturated NaCl) | 58.44 | 50 mL | - | For work-up |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |
| 2M HBr in Et₂O | - | As needed | - | For salt formation |
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-hydroxy-1-methylpyrrolidine (10.0 g, 98.86 mmol) and anhydrous dichloromethane (200 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (9.8 mL, 103.8 mmol) dropwise to the cooled solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C. PBr₃ is corrosive and reacts violently with water. [6]4. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 9) by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base, 3-(bromomethyl)-1-methylpyrrolidine, as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether. Cool the solution to 0 °C and add a 2M solution of HBr in diethyl ether dropwise until precipitation ceases.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a solid. [7]
Rationale for Reagent and Condition Selection
-
Brominating Agent: Phosphorus tribromide is preferred over hydrobromic acid (HBr) for this conversion. PBr₃ provides a milder reaction environment and avoids the high temperatures and strong acidity associated with concentrated HBr, which could lead to side reactions or degradation of the pyrrolidine ring. [5]* Solvent: Dichloromethane (DCM) is an excellent choice as it is an inert, aprotic solvent that solubilizes the starting material and reagents well. Its low boiling point facilitates easy removal during work-up.
-
Temperature Control: The initial cooling to 0 °C is critical to control the exothermic reaction between the alcohol and PBr₃. [5]Running the reaction at room temperature after the initial addition allows for a reasonable reaction rate without excessive energy input.
-
Aqueous Work-up: The basic work-up with NaHCO₃ is essential to neutralize any remaining acidic species (PBr₃, HBr, H₃PO₃) and to deprotonate the pyrrolidine nitrogen, allowing for efficient extraction of the free base into the organic solvent.
-
Salt Formation: The final product is isolated as a hydrobromide salt. This increases the compound's stability, makes it a crystalline solid that is easier to handle and purify compared to the free base oil, and is a common form for amine-containing pharmaceutical intermediates. [7]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the proton environment of the molecule. Expected signals would include those for the N-methyl group, the pyrrolidine ring protons, and the newly formed bromomethyl (-CH₂Br) group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom in the structure.
-
MS (Mass Spectrometry): Will confirm the molecular weight of the free base cation (m/z for C₆H₁₂BrN⁺). [2]* Melting Point: A sharp melting point range is indicative of high purity.
Critical Safety Precautions
-
Phosphorus Tribromide (PBr₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. [6]It evolves corrosive HBr gas upon contact with moisture. [5]* Hydrobromic Acid (HBr): HBr is a strong, corrosive acid. Handle with care to avoid skin and respiratory tract burns.
-
Solvents: Dichloromethane and diethyl ether are volatile and flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The synthesis of this compound from 3-hydroxy-1-methylpyrrolidine can be achieved efficiently and in high purity via a process centered on the use of phosphorus tribromide. The Sₙ2 mechanism provides a clean transformation of the primary alcohol to the desired alkyl bromide. Careful control of reaction conditions, particularly temperature, and a well-designed work-up procedure are paramount to achieving a high yield of the stable hydrobromide salt. This technical guide provides a solid foundation for researchers to successfully perform this valuable synthetic transformation.
References
-
PubChemLite. (n.d.). This compound (C6H12BrN). Retrieved from [Link]
-
Digenis, G. A., Doll, W. J., & Hawi, A. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. UKnowledge. Retrieved from [Link]
- Digenis, G. A., Doll, W. J., & Hawi, A. (1991). U.S. Patent No. 5,032,402. Google Patents.
-
Pharmaffiliates. (n.d.). This compound | 1390654-77-9. Retrieved from [Link]
-
Vasilev, N. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. MDPI. Retrieved from [Link]
- CN113321605A. (2021). Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
-
Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methylpyridinium bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphorus tribromide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - this compound (C6H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. labsolu.ca [labsolu.ca]
- 4. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 6. Phosphorus tribromide | PBr3 | CID 24614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1390654-77-9 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Data of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it serves as a versatile building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is a common scaffold in a wide array of natural products and pharmaceuticals, valued for its conformational flexibility and ability to engage in specific interactions with biological targets. The presence of a reactive bromomethyl group allows for further functionalization, making this compound a key intermediate in the construction of more complex molecules.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public domains, this document synthesizes predicted data and analysis based on the well-established principles of spectroscopy and data from structurally related compounds. This approach offers a robust framework for the identification and characterization of this compound in a research setting.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₆H₁₃Br₂N, consists of a five-membered saturated nitrogen-containing ring (the pyrrolidine) substituted at the 1-position with a methyl group and at the 3-position with a bromomethyl group. The compound is supplied as a hydrobromide salt, meaning the pyrrolidine nitrogen is protonated.
Below is a diagram illustrating the chemical structure and the numbering of the carbon atoms, which will be referenced in the NMR analysis.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. The presence of the chiral center at C3 will lead to diastereotopic protons, resulting in more complex splitting patterns.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and bromine atoms. The protonation of the nitrogen will cause a downfield shift of the adjacent protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| N-CH ₃ | ~3.0 | Singlet | 3H |
| CH ₂Br | ~3.5 - 3.7 | Doublet of doublets | 2H |
| Pyrrolidine ring protons | ~2.0 - 4.0 | Multiplets | 7H |
Interpretation:
-
N-CH₃: The methyl group attached to the nitrogen is expected to appear as a singlet around 3.0 ppm.
-
CH₂Br: The methylene protons of the bromomethyl group are diastereotopic due to the adjacent chiral center (C3). They will likely appear as a complex multiplet, potentially a doublet of doublets, in the range of 3.5-3.7 ppm.
-
Pyrrolidine Ring Protons: The seven protons on the pyrrolidine ring will show complex overlapping multiplets in the region of 2.0-4.0 ppm. The protons on carbons adjacent to the protonated nitrogen (C2 and C5) will be shifted further downfield.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-C H₃ | ~45 |
| C H₂Br | ~35 |
| C 3 | ~40 |
| C 2, C 5 | ~60-65 |
| C 4 | ~25-30 |
Interpretation:
-
N-CH₃: The carbon of the N-methyl group is expected around 45 ppm.
-
CH₂Br: The carbon of the bromomethyl group will be in the range of 35 ppm.
-
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring will have distinct chemical shifts. C2 and C5, being adjacent to the nitrogen, will be the most downfield. C3, the chiral center, will be in the mid-range, and C4 will be the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, N-H, C-N, and C-Br bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 2700-2250 | Broad, Strong |
| C-H Stretch (alkane) | 2980-2850 | Medium to Strong |
| C-H Bend (alkane) | 1470-1350 | Medium |
| C-N Stretch | 1250-1020 | Medium |
| C-Br Stretch | 650-550 | Medium to Strong |
Interpretation:
-
N-H Stretch: The most prominent feature will be a broad and strong absorption band in the 2700-2250 cm⁻¹ region, characteristic of the N-H stretch in an amine salt.
-
C-H Stretch: The aliphatic C-H stretching vibrations will appear as medium to strong bands in the 2980-2850 cm⁻¹ region.
-
C-H Bend: The bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ range.
-
C-N Stretch: The C-N stretching vibration will likely be observed in the 1250-1020 cm⁻¹ region.
-
C-Br Stretch: A medium to strong absorption band in the fingerprint region, between 650-550 cm⁻¹, can be attributed to the C-Br stretching vibration.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) would be a suitable technique. The analysis would be performed on the free base, 3-(bromomethyl)-1-methylpyrrolidine, after the loss of HBr.
The predicted monoisotopic mass of the free base (C₆H₁₂BrN) is approximately 177.0153 Da.[2] The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 178.0226.[2] Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).
Predicted Fragmentation Pattern
The fragmentation of the molecular ion would likely proceed through the loss of the bromine atom and cleavage of the pyrrolidine ring.
Figure 2. Predicted fragmentation pathway of 3-(Bromomethyl)-1-methylpyrrolidine.
Common fragmentation pathways for pyrrolidine-containing compounds involve the cleavage of the bonds adjacent to the nitrogen atom.[3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak can be used as a reference.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. By combining predicted data with established spectroscopic principles and data from analogous compounds, a comprehensive analytical profile has been constructed. This information serves as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling the confident identification and characterization of this important chemical intermediate.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.
- BLD Pharm. This compound.
- Pharmaffiliates. This compound.
- PubMed.
- BenchChem. 3-Bromo-1-methylpyrrolidine.
- PubChemLite. This compound (C6H12BrN).
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound AldrichCPR.
- Sigma-Aldrich. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide AldrichCPR.
- RSC Publishing.
- ACS Publications. Synthesis of Substituted Pyrrolidines and Pyrrolizidines.
- Amerigo Scientific. This compound.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Sigma-Aldrich. 3-Bromo-1-methylpyrrolidine 97%.
- Sigma-Aldrich. This compound AldrichCPR.
- DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
- ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
- ChemicalBook. 1-Methylpyrrolidine(120-94-5)IR1.
- Doc Brown's Advanced Organic Chemistry. CH3Br infrared spectrum of bromomethane.
Sources
- 1. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. PubChemLite - this compound (C6H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide in Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering both established data and detailed protocols for its determination. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists to make informed decisions in solvent selection, process development, and formulation design.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] For an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound, its solubility profile is a critical determinant of its utility and developability. Insufficient solubility can impede synthetic reactions, complicate purification processes, and ultimately lead to poor bioavailability of the final drug product. Therefore, a thorough understanding and precise measurement of solubility in various organic solvents are paramount for efficient and successful drug development.[1][2]
This guide focuses on this compound (CAS 1390654-77-9), a halogenated heterocyclic compound.[3] Its structure, featuring a pyrrolidine ring and a bromomethyl group, makes it a valuable synthon for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into larger molecules. As a hydrobromide salt, its solubility is significantly influenced by its ionic character.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Br₂N | [3] |
| Molecular Weight | 258.98 g/mol | [3] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert atmosphere | [4] |
Solubility Profile of this compound
The ionic nature of this hydrobromide salt dictates its solubility in organic solvents. It exhibits a preference for polar solvents capable of solvating the charged species. The following table summarizes the available qualitative and semi-quantitative solubility data.
| Solvent | Solvent Type | Approximate Solubility (mg/mL) at 25°C |
| Water | Polar Protic | >100 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | >100 |
| Methanol | Polar Protic | 50-100 |
| Ethanol | Polar Protic | 50-100 |
| Acetonitrile | Polar Aprotic | 50-100 |
| Dichloromethane | Nonpolar | 10-50 |
Source: Smolecule
The high solubility in polar protic solvents like water, methanol, and ethanol is attributed to the formation of hydrogen bonds and strong ion-dipole interactions. Similarly, its solubility in polar aprotic solvents like DMSO and acetonitrile is favorable due to their ability to solvate cations and anions effectively. The limited solubility in non-polar solvents such as dichloromethane is expected, as these solvents cannot effectively stabilize the ionic hydrobromide salt.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
For precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of the maximum amount of solute that can be dissolved.
The Principle: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute at a specific temperature and pressure. This is a fundamental property of the compound in a given solvent.
-
Kinetic solubility , on the other hand, is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution that was initially prepared from a stock solution (often in DMSO). This value can be higher than the thermodynamic solubility as it can represent a supersaturated state.
For process chemistry and formulation development, thermodynamic solubility provides the most reliable data.
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask method.
Caption: Shake-Flask Method Workflow
Detailed Protocol
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a series of scintillation vials. An amount that is visibly in excess of what is expected to dissolve is sufficient.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow for some settling of the undissolved solid.
-
To completely separate the solid from the saturated solution, either:
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Filter the suspension through a syringe filter (0.22 µm) that has been pre-conditioned with the solvent.
-
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.
-
Dilute the aliquot with the HPLC mobile phase in a volumetric flask to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis (HPLC-UV):
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. A general-purpose reversed-phase HPLC method is proposed below.
Proposed HPLC-UV Method:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30°C Detection Wavelength 210 nm | Injection Volume | 10 µL |
-
Note: This is a general method and should be optimized and validated for the specific application.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility (S) in mg/mL using the following formula:
S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Safety and Handling
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H319 - Causes serious eye irritation.
-
Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8°C).[4]
Conclusion
This technical guide provides a thorough examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can obtain accurate and reliable solubility data. This information is invaluable for optimizing synthetic routes, developing purification strategies, and designing effective drug formulations. The provided protocols and safety guidelines are intended to serve as a practical resource for scientists in the pharmaceutical industry, fostering both scientific rigor and a culture of safety in the laboratory.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ScienceDirect. (2025, July 31). Drug Solubility. Retrieved from [Link]
-
Jain, A., & Ran, Y. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Pharmaffiliates. This compound. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 3. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 4. Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
An In-Depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile: this compound
This compound is a heterocyclic building block crucial in the synthesis of various pharmaceutical compounds. Its pyrrolidine core is a common scaffold in medicinal chemistry, and the reactive bromomethyl group makes it a valuable intermediate for introducing the 1-methylpyrrolidin-3-yl)methyl moiety into target molecules. Given its reactivity, a thorough understanding of its stability and proper storage is paramount to ensure its integrity and the success of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Br₂N | [1][2][3] |
| Molecular Weight | 258.98 g/mol | [1][2][3] |
| Appearance | Light brown to brown solid | [4] |
| Form | Solid | [1][4] |
| Storage Temperature | 2-8°C (Refrigerator) | [2][4] |
| InChI Key | SEHFPDOVQYNJDB-UHFFFAOYSA-N | [1] |
| SMILES String | Br.CN1CCC(CBr)C1 | [1] |
Core Stability Profile and Degradation Pathways
While this compound is reported to be chemically stable under standard ambient conditions (room temperature), its reactivity is heightened by the presence of a bromomethyl group, making it susceptible to certain degradation pathways, particularly hydrolysis and potential elimination reactions, especially under non-optimal conditions.
Susceptibility to Moisture (Hydrolysis)
The primary degradation concern for this compound is hydrolysis. The presence of water can lead to the nucleophilic substitution of the bromide ion by a hydroxyl group, forming the corresponding alcohol, (1-methylpyrrolidin-3-yl)methanol. This is a common degradation pathway for alkyl halides. The hydrobromide salt form provides some protection against atmospheric moisture, but prolonged exposure should be avoided. Some suppliers recommend storing the compound under an inert atmosphere like nitrogen and away from moisture.[4][5]
Thermal Stability
While stable at room temperature, elevated temperatures can accelerate degradation processes. It is recommended to keep the compound cool to minimize the risk of degradation over time.[6]
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathway for this compound, which is hydrolysis.
Caption: Potential hydrolytic degradation of this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to maintain the quality and integrity of this compound.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C (Refrigerator) | To minimize degradation kinetics and maintain long-term stability. | [2][4] |
| Atmosphere | Store in a tightly closed container.[5][6] Consider storage under nitrogen.[4] | To protect from atmospheric moisture which can cause hydrolysis.[4][5] | [4][5][6] |
| Location | A dry, cool, and well-ventilated place.[6] | To prevent moisture ingress and ensure a stable environment. | [6] |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[7] | To prevent vigorous and potentially hazardous reactions. | [7] |
| Light Exposure | While not explicitly stated, storage in an opaque container is good practice. | To prevent any potential photolytic degradation. |
Handling Procedures
Due to its hazardous nature, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[8] The compound is corrosive and can cause severe skin burns and eye damage. All handling should be performed in a well-ventilated area or a chemical fume hood.[5]
Experimental Workflow for Stability Assessment
To empirically determine the stability of a specific batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradants and degradation pathways.
Caption: Workflow for a forced degradation study of this compound.
Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Analyze at various time intervals as described for acidic hydrolysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Monitor the degradation over time at room temperature.[9]
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C). Dissolve and analyze at different time points.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at various time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS/MS) to identify and characterize any degradation products.
Conclusion
This compound is a stable compound when stored under the recommended conditions. The primary factors influencing its stability are moisture and temperature. By adhering to the storage guidelines of 2-8°C in a tightly sealed container, preferably under an inert atmosphere, and by following safe handling procedures, the integrity of this valuable synthetic intermediate can be maintained. For critical applications, conducting a forced degradation study is recommended to fully understand its stability profile under specific laboratory conditions.
References
-
Rao, D. V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 51(7), 634-641. [Link]
-
Airgas. (2025). Safety Data Sheet for Methyl Bromide. [Link]
-
PA SL. (n.d.). This compound. Retrieved from [Link]
-
Al-Adl, S., et al. (2024). Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment. Heliyon, 10(18), e30089. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1390654-77-9 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. airgas.com [airgas.com]
- 9. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a heterocyclic building block crucial for pharmaceutical research and development. Given its structural features—a pyrrolidine ring, a reactive bromomethyl group, and its nature as a hydrobromide salt—this compound necessitates careful handling to mitigate potential risks to researchers and the environment. This document synthesizes available data to offer a robust framework for its safe utilization in a laboratory setting.
Understanding the Inherent Risks: A Hazard Analysis
The primary concerns stem from the bromomethyl group , which classifies the compound as a potential alkylating agent . Alkylating agents are known for their ability to introduce alkyl groups into nucleophilic moieties in organic molecules, including DNA. This reactivity is the basis for the therapeutic effects of many anticancer drugs but also underlies their hazardous properties, such as mutagenicity, carcinogenicity, and cytotoxicity[2]. Therefore, it is prudent to handle this compound as a potentially hazardous substance with possible long-term health effects.
The pyrrolidine core itself, while a common motif in pharmaceuticals, can present its own set of hazards. For instance, pyrrolidine is classified as a flammable liquid and is harmful if swallowed or inhaled, causing severe skin burns and eye damage. The hydrobromide salt form suggests that the compound is likely a water-soluble solid and may have corrosive properties, particularly in the presence of moisture.
Based on available supplier information, the compound is associated with the GHS07 pictogram, indicating that it can cause skin and eye irritation.
Presumptive Hazard Classification:
| Hazard Class | Category | GHS Statement |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Irritation | 2 (Assumed) | H315: Causes skin irritation |
| Acute Toxicity | 4 (Assumed) | H302+H332: Harmful if swallowed or if inhaled |
| Carcinogenicity/Mutagenicity | Handle as a potential mutagen/carcinogen due to the alkylating moiety. |
Prudent Practices: Engineering and Administrative Controls
A multi-layered approach to safety is essential when working with potentially hazardous compounds.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[3].
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are promptly removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly[4][5].
Administrative Controls:
-
Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for the handling of this compound must be written and all personnel must be trained on it.
-
Restricted Access: Access to areas where the compound is stored and handled should be limited to authorized personnel[3].
Personal Protective Equipment (PPE): The Last Line of Defense
The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.
-
Gloves: Wear nitrile gloves at all times. Given the potential for skin absorption and irritation, consider double-gloving, especially for prolonged procedures.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust[4][5][6].
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of aerosol generation outside of a containment device.
Caption: PPE selection workflow for handling the compound.
Step-by-Step Handling Protocols
A. Weighing and Preparation of Solutions:
-
Don the appropriate PPE as outlined above.
-
Perform all weighing operations inside a chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Carefully add the solid to the solvent to avoid splashing.
-
If sonication is required for dissolution, ensure the vessel is capped.
B. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[1][5][7][8].
-
Store in a designated, labeled cabinet for reactive and toxic compounds.
Emergency Procedures: Be Prepared
A. Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
B. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[4][9]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[4][6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[6].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
Caption: Emergency response for different exposure routes.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While this compound is a valuable reagent in drug discovery, its potential as an alkylating agent and irritant necessitates a cautious and well-documented approach to its handling. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergencies, researchers can safely harness the synthetic utility of this compound.
References
-
Environmental Protection Agency. (n.d.). Bromine. EPA. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine. CDC. Retrieved from [Link]
-
Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
-
Medi-Products. (2024). Tips For Proper Storage of Chemotherapy Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]
-
PubMed Central. (2023). Management guidelines for preventing exposure to antineoplastics. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. www3.paho.org [www3.paho.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. semspub.epa.gov [semspub.epa.gov]
- 7. This compound | 1390654-77-9 [amp.chemicalbook.com]
- 8. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 9. scribd.com [scribd.com]
Reactivity profile of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
An In-Depth Technical Guide to the Reactivity Profile of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Executive Summary
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive primary alkyl bromide appended to a three-dimensional pyrrolidine scaffold, makes it an ideal intermediate for introducing the N-methylpyrrolidinyl-methyl moiety into complex target molecules.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the compound's physicochemical properties, synthesis, and core reactivity. We will explore the nuances of its primary reaction pathway—nucleophilic substitution—and discuss the critical role of pH in modulating the reactivity of the tertiary amine. The document offers field-proven insights, detailed experimental protocols, and practical safety guidelines to empower scientists to effectively and safely utilize this valuable reagent in their synthetic endeavors.
Physicochemical Properties and Structural Analysis
This compound is typically supplied as a light brown to brown crystalline solid.[3] Its salt form confers greater stability and easier handling compared to its free-base counterpart.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Br₂N | |
| Molecular Weight | 258.98 g/mol | |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 148-154 °C | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere, away from moisture | [3][5] |
| SMILES | Br.CN1CCC(CBr)C1 | |
| InChI Key | SEHFPDOVQYNJDB-UHFFFAOYSA-N |
Structural Insights: The molecule's reactivity is dictated by two key features:
-
The Primary Alkyl Bromide (-CH₂Br): This is the principal electrophilic site. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles.[1]
-
The N-Methylpyrrolidine Ring: In the hydrobromide salt, the tertiary amine is protonated, forming a quaternary ammonium cation. This has two major consequences:
-
Deactivation of the Nitrogen: The protonated nitrogen is non-nucleophilic and cannot participate in reactions as a base or nucleophile unless deprotonated.
-
Electronic Influence: The positively charged nitrogen exerts an electron-withdrawing inductive effect, which can subtly influence the reactivity of the C-Br bond.
-
The non-planar, saturated pyrrolidine ring provides a desirable three-dimensional geometry, a feature increasingly sought after in drug design to "escape flatland" and improve pharmacokinetic profiles.[1][6]
Synthesis and Purification
The most direct and common laboratory synthesis of this reagent starts from its hydroxylated precursor, 3-hydroxy-1-methylpyrrolidine. The conversion relies on a standard nucleophilic substitution where the hydroxyl group is transformed into a better leaving group and subsequently displaced by a bromide ion.
Caption: Synthesis of the target compound from its alcohol precursor.
Protocol 1: Synthesis via Bromination of 3-Hydroxy-1-methylpyrrolidine
-
Expertise & Causality: This protocol uses phosphorus tribromide (PBr₃), a classic and effective reagent for converting primary alcohols to alkyl bromides.[7] The reaction is performed in an ice bath initially to control the exothermic reaction between PBr₃ and the alcohol. The subsequent reflux drives the reaction to completion. The workup is critical: neutralization with a strong base (KOH) generates the free-base form of the product, which is soluble in organic solvents, allowing for its extraction from the aqueous phase.[7]
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add 3-hydroxy-1-methylpyrrolidine (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching & Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow addition of water. Make the solution strongly basic (pH > 10) by adding a cold aqueous solution of potassium hydroxide (e.g., 25% w/v).[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers.
-
Purification (Free Base): Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-1-methylpyrrolidine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HBr in acetic acid or ethereal HCl dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Core Reactivity Profile: Nucleophilic Substitution
The primary utility of this reagent lies in its role as an electrophile in nucleophilic substitution reactions. Given that the bromine is attached to a primary carbon, the reaction proceeds almost exclusively through an S_N2 (bimolecular nucleophilic substitution) mechanism.[8]
Mechanistic Causality (S_N2 Pathway):
-
Single Step: The reaction occurs in a concerted, single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[9]
-
Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were a chiral center.[10]
-
Kinetics: The reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile.[11]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for S_N2 reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," enhancing its reactivity.[9]
Caption: The concerted S_N2 mechanism for nucleophilic substitution.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Trustworthiness: This protocol is a self-validating system. It requires the presence of a base to neutralize the HBr salt, liberating the more reactive free base for the substitution reaction. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is crucial to prevent the base itself from competing with the desired nucleophile.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add the desired nucleophile (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.1-2.0 eq) to neutralize the hydrobromide and facilitate the reaction.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If using a solid base, filter it off. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.
Common Transformations:
| Nucleophile (Reagent) | Product Functional Group | Application Area |
| R-OH / R-O⁻ (e.g., Sodium Phenoxide) | Ether (C-O bond) | Synthesis of aryl ethers |
| R-SH / R-S⁻ (e.g., Sodium Thiophenoxide) | Thioether (C-S bond) | Bioisosteric replacement |
| N₃⁻ (Sodium Azide) | Azide (C-N bond) | Precursor for amines (via reduction) or triazoles ("click chemistry") |
| CN⁻ (Sodium Cyanide) | Nitrile (C-C bond) | Chain extension, precursor for acids/amines |
| R₂NH (Secondary Amine) | Tertiary Amine (C-N bond) | Elaboration of complex scaffolds |
The Role of the Amine: pH-Dependent Reactivity
While the primary reactivity is at the bromomethyl group, the tertiary amine of the pyrrolidine ring is not merely a spectator. Its reactivity is controlled by pH. The hydrobromide salt is stable and unreactive at the nitrogen. However, upon addition of a base, the free base is generated, which is both nucleophilic and basic.
Caption: Acid-base equilibrium and a potential intramolecular side reaction.
Potential Side Reaction: Intramolecular Cyclization
Under basic conditions, the liberated tertiary amine can act as an intramolecular nucleophile, attacking the electrophilic bromomethyl carbon. This would form a strained, highly reactive bicyclic aziridinium intermediate.[4] While this is generally less favorable than intermolecular attack by a stronger, external nucleophile, it is a potential side reaction to consider, especially in the absence of a potent nucleophile or upon prolonged heating.
Applications in Medicinal Chemistry
This building block is frequently employed in the synthesis of centrally active agents due to the prevalence of the N-methylpyrrolidine motif in such compounds. A key example is its use in preparing modulators of the metabotropic glutamate receptor 5 (mGluR5), which are investigated for treating various neurological and psychiatric disorders like chronic pain, anxiety, and depression.[7]
Caption: General workflow for incorporating the reagent into a drug target.
Handling, Storage, and Safety
Safety Profile:
-
Hazards: Classified as an eye irritant (H319). As with most halogenated organic compounds, it should be handled with care to avoid skin contact, eye contact, and inhalation.
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Storage: The compound is a combustible solid. Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The recommended storage temperature is 2-8°C.[3] For long-term stability, storage under an inert gas like nitrogen is advised to protect against moisture and air.[3]
Conclusion
This compound is a powerful and versatile reagent for synthetic chemists. Its reactivity is centered on the predictable S_N2 displacement of its primary bromide, providing a reliable method for installing the N-methylpyrrolidinyl-methyl group. A thorough understanding of the interplay between this primary reaction pathway and the pH-dependent nature of the tertiary amine is essential for optimizing reaction conditions and minimizing side products. By following the protocols and safety guidelines outlined in this guide, researchers can confidently leverage this building block to accelerate the discovery and development of novel chemical entities.
References
-
1390654-77-9| Chemical Name : this compound - Pharmaffiliates. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]
-
Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
-
Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. [Link]
-
The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. [Link]
-
Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. [Link]
Sources
- 1. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1390654-77-9 [amp.chemicalbook.com]
- 4. Buy this compound | 1390654-77-9 [smolecule.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Experimental protocol for alkylation of amines with 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Application Note & Protocol
Strategic N-Alkylation of Primary and Secondary Amines using 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
Abstract
This document provides a detailed experimental protocol for the N-alkylation of primary and secondary amines using this compound. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, and its introduction onto various amine-containing molecules is a key strategy in drug discovery. This guide elucidates the underlying chemical principles, offers step-by-step procedures, and addresses common challenges such as over-alkylation. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Principles
The alkylation of amines is a fundamental method for forming carbon-nitrogen bonds.[1] The reaction described herein utilizes this compound, an electrophilic building block, to introduce the N-methylpyrrolidin-3-ylmethyl moiety onto nucleophilic primary or secondary amines. This transformation is pivotal for synthesizing analogues of natural products and for modifying the pharmacokinetic properties of drug candidates.[2]
Reaction Mechanism: SN2 Nucleophilic Substitution
The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[3] The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.[4] It attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion, which is a good leaving group.[5] This concerted, single-step process results in the formation of a new C-N bond.[3]
The Critical Role of the Base
The alkylating agent is supplied as a hydrobromide salt, and the reaction itself generates an additional equivalent of hydrobromic acid (HBr). Amines are basic and will be protonated by acid, forming an ammonium salt.[6][7] This protonated form is no longer nucleophilic, effectively shutting down the reaction.
Therefore, the addition of a non-nucleophilic base is essential for two reasons:
-
Initial Free-Basing: To neutralize the hydrobromide salt of the alkylating agent and deprotonate the amine substrate, generating the required free-base forms.
-
Scavenging Byproduct: To neutralize the HBr produced during the SN2 reaction, preventing the protonation of unreacted amine or the newly formed product.[8]
A common choice for this purpose is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as they are sterically hindered and less likely to compete as nucleophiles.[7] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also frequently used, particularly in polar aprotic solvents like DMF or acetonitrile.[2][9]
The Challenge of Over-alkylation
A significant challenge in the alkylation of primary amines is the potential for the reaction to proceed further, a phenomenon known as over-alkylation.[10] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine, and potentially even a quaternary ammonium salt.[3][7]
Strategies to Control Selectivity:
-
Stoichiometry: Using an excess of the primary amine can favor the formation of the mono-alkylated product.[5]
-
Slow Addition: Adding the alkylating agent dropwise at a reduced temperature (e.g., 0 °C) can help control the reaction rate and minimize immediate secondary alkylation.[11]
-
Alternative Methods: For challenging substrates, alternative methods like reductive amination offer greater control over mono-alkylation.[10][12]
Alkylation of secondary amines to form tertiary amines is generally less prone to over-alkylation, as the subsequent formation of a quaternary ammonium salt is often slower due to steric hindrance and the buildup of positive charge.[10]
Experimental Workflow Overview
The overall experimental process is summarized in the diagram below. It follows a logical sequence from preparation and reaction to purification and final analysis.
Caption: General workflow for the N-alkylation of amines.
Materials and Equipment
-
Alkylating Agent: this compound (CAS: 1390654-77-9)[13]
-
Amine Substrate: Appropriate primary or secondary amine
-
Base: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)
-
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF), Anhydrous
-
Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous Sodium or Magnesium Sulfate (Na₂SO₄ / MgSO₄), Ethyl Acetate (EtOAc)
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, standard glassware, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.
-
Safety Equipment: Fume hood, safety glasses, lab coat, chemically resistant gloves.[14]
Detailed Experimental Protocols
Safety First: this compound is a hazardous substance. Handle with extreme care in a well-ventilated fume hood.[14] Avoid contact with skin and eyes and prevent inhalation.[14] Always wear appropriate personal protective equipment (PPE).[15]
Protocol 1: Mono-Alkylation of a Primary Amine
This protocol is optimized to favor the formation of the secondary amine product.
| Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |
| Primary Amine | 1.0 | 5.0 | Calculate |
| 3-(Bromomethyl)-1-methylpyrrolidine HBr | 1.05 | 5.25 | Calculate |
| Triethylamine (TEA) | 2.5 | 12.5 | Calculate |
| Anhydrous Acetonitrile (MeCN) | - | - | 25 mL |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (5.0 mmol, 1.0 eq) and anhydrous acetonitrile (25 mL).
-
Base Addition: Add triethylamine (12.5 mmol, 2.5 eq) to the stirred solution. Rationale: More than two equivalents of base are used to ensure complete neutralization of the HBr from the alkylating agent salt and the HBr generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Alkylating Agent Addition: In a separate vial, dissolve this compound (5.25 mmol, 1.05 eq) in a minimal amount of anhydrous acetonitrile or DMF. Add this solution dropwise to the cooled amine solution over 15-20 minutes. Rationale: Slow addition helps to control the exotherm and minimize over-alkylation.[11]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting amine and the formation of the product.[11]
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired secondary amine.[16]
Protocol 2: Alkylation of a Secondary Amine
This protocol is for the synthesis of a tertiary amine.
| Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |
| Secondary Amine | 1.1 | 5.5 | Calculate |
| 3-(Bromomethyl)-1-methylpyrrolidine HBr | 1.0 | 5.0 | Calculate |
| Potassium Carbonate (K₂CO₃) | 2.5 | 12.5 | Calculate |
| Anhydrous DMF | - | - | 25 mL |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask, add the secondary amine (5.5 mmol, 1.1 eq), anhydrous potassium carbonate (12.5 mmol, 2.5 eq), and anhydrous DMF (25 mL). Rationale: A slight excess of the amine ensures the complete consumption of the more valuable alkylating agent.
-
Alkylating Agent Addition: Add this compound (5.0 mmol, 1.0 eq) to the suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines, but should be monitored carefully.
-
Monitoring: Track the consumption of the alkylating agent by TLC or LC-MS.
-
Work-up:
-
Filter off the inorganic salts (K₂CO₃ and KBr).
-
Dilute the filtrate with water and extract the product with ethyl acetate or DCM (3 x 25 mL).
-
Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[11]
-
-
Purification: Purify the crude product by flash column chromatography to yield the desired tertiary amine.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the N-methylpyrrolidine moiety, along with signals corresponding to the parent amine structure. The hydrogens on the carbon adjacent to the newly formed C-N bond typically appear in the 2.3-3.0 ppm range.[17]
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the added alkyl group confirms the reaction.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the N-methylpyrrolidin-3-ylmethyl group. Alkylamines often show a characteristic alpha-cleavage pattern.[17]
-
Infrared (IR) Spectroscopy: For the alkylation of a primary amine, the characteristic N-H stretch of the secondary amine product (a single sharp peak around 3300-3500 cm⁻¹) will be observed, while the pair of peaks from the primary amine will have disappeared.[17][18] For tertiary amine products, the N-H stretch will be absent.[18]
References
- Grokipedia. (n.d.).
- University of Calgary. (n.d.).
- TutorChase. (n.d.). Making Aliphatic Amines from Haloalkanes (13.1.2) | OCR A-Level Chemistry Notes.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- Master Organic Chemistry. (2017).
- Rawsource. (2024). How do amines act as bases.
- Sigma-Aldrich. (2023).
- Michigan State University. (n.d.). Amine Reactivity.
- Chemistry LibreTexts. (2015). 20.05.
- Reddit. (2024). Amine workup.
- Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines.
- RSC Publishing. (n.d.).
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
- BenchChem. (n.d.).
- NIH. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- DTIC. (n.d.).
- Pharmaffiliates. (n.d.). This compound.
- Carl ROTH. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tutorchase.com [tutorchase.com]
- 6. rawsource.com [rawsource.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. reddit.com [reddit.com]
- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide in Pharmaceutical Intermediate Synthesis
Introduction: The Significance of the Pyrrolidine Scaffold and the Utility of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its non-planar, three-dimensional structure provides an excellent scaffold for developing novel therapeutics by allowing for the precise spatial arrangement of pharmacophoric groups. This structural feature is critical for optimizing interactions with biological targets and improving the pharmacokinetic profiles of drug candidates. The pyrrolidine motif is found in a wide range of biologically active natural products and synthetic drugs, demonstrating its versatility and importance in drug discovery.
This compound is a valuable and reactive building block for the synthesis of a variety of pharmaceutical intermediates. The presence of a bromomethyl group provides a reactive electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of the 1-methylpyrrolidin-3-ylmethyl moiety into a target molecule. This is particularly relevant in the development of muscarinic receptor antagonists, which are used to treat a range of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). The hydrobromide salt form of this precursor offers improved handling and stability compared to the free base.
This application note provides detailed protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on N-alkylation and O-alkylation reactions. These protocols are designed to be self-validating, with explanations of the rationale behind key experimental choices to ensure scientific integrity and reproducibility.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Br₂N | [1][2] |
| Molecular Weight | 258.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [2] |
Safety Information:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood.[3][4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Hazard Statements: H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Incompatible Materials: Strong oxidizing agents.[5]
For comprehensive safety information, always consult the full Material Safety Data Sheet (MSDS) provided by the supplier.[3][4]
Core Synthetic Applications: Nucleophilic Substitution Reactions
The primary application of this compound is as an electrophile in SN2 reactions. The carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Figure 1: General workflow for SN2 reactions.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol details the N-alkylation of a secondary amine, a common reaction in the synthesis of tertiary amine-containing pharmaceutical intermediates. The reaction requires a base to neutralize the hydrobromide of the starting material and the hydrobromic acid generated during the reaction.[6]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq). The use of an excess of a solid base like K₂CO₃ simplifies the workup procedure.[6]
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to afford the desired tertiary amine.
Figure 2: N-Alkylation experimental workflow.
Protocol 2: O-Alkylation of a Phenol
This protocol describes the O-alkylation of a phenol, a key step in the synthesis of aryl ethers which are prevalent in many drug molecules. The Williamson ether synthesis is a reliable method for this transformation.[7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Formation of Phenoxide: Add a suitable base to deprotonate the phenol and form the corresponding phenoxide. Potassium carbonate (K₂CO₃, 1.5 eq) is a commonly used base for this purpose.[7] Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 50-70°C and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.
Figure 3: O-Alkylation experimental workflow.
Characterization of Starting Material
It is crucial to verify the identity and purity of the starting material before its use in a reaction. Spectroscopic data can be used for this purpose.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₁₂BrN) and fragmentation patterns characteristic of the molecule.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the 1-methylpyrrolidin-3-ylmethyl moiety into a diverse range of molecules. The protocols provided in this application note offer a starting point for researchers to utilize this building block in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome for a specific substrate. Adherence to proper safety protocols is essential when working with this and any other chemical reagent.
References
-
Pharmaffiliates. This compound Product Page. [Link]
-
FooDB. Material Safety Data Sheet: Bromine. [Link]
-
Airgas. Methyl Bromide Safety Data Sheet. [Link]
-
ResearchGate. Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. [Link]
Sources
Synthesis of Novel Heterocyclic Compounds Using 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: An Application and Protocol Guide
Introduction: The Strategic Value of the Pyrrolidine Moiety in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal scaffold for creating three-dimensional diversity in drug candidates, which is crucial for optimizing target engagement and pharmacokinetic properties.[2] The strategic introduction of the 1-methyl-3-pyrrolidinylmethyl moiety into various molecular frameworks has been shown to impart desirable pharmacological activities, including but not limited to, antiviral, anticancer, and central nervous system-modulating effects.[3][4] 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide serves as a key and highly reactive electrophilic building block for forging new carbon-heteroatom bonds, thereby enabling the synthesis of novel and diverse libraries of heterocyclic compounds for drug discovery and development.[5] This guide provides a comprehensive overview of the chemical properties, reactivity, and detailed protocols for the application of this versatile reagent in the synthesis of novel heterocyclic structures.
Reagent Profile: this compound
A thorough understanding of the physicochemical properties and safety considerations of the reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1390654-77-9 | [6] |
| Molecular Formula | C₆H₁₃Br₂N | [6] |
| Molecular Weight | 258.98 g/mol | [7] |
| Appearance | Light brown to brown solid | [8] |
| Storage | 2-8°C, stored under nitrogen, away from moisture | [8] |
| SMILES | CN1CC(CBr)CC1.[H]Br | [7] |
| InChI Key | SEHFPDOVQYNJDB-UHFFFAOYSA-N | - |
Safety and Handling:
This compound is classified as a hazardous substance. The GHS pictograms indicate it is an irritant and may be harmful if swallowed.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Mechanistic Underpinnings: The Nucleophilic Substitution Reaction
The synthetic utility of this compound is primarily derived from its ability to participate in nucleophilic substitution reactions, typically following an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. A nucleophile, an electron-rich species, attacks this electrophilic carbon, leading to the displacement of the bromide ion, which is a good leaving group.
Caption: Sₙ2 mechanism of nucleophilic substitution.
Application Notes and Protocols for Heterocycle Synthesis
The versatility of this compound allows for its reaction with a wide range of nucleophiles, leading to the formation of diverse heterocyclic systems.
N-Alkylation of Heterocycles: Synthesis of N-(1-methyl-3-pyrrolidinylmethyl)indoles
The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals. N-alkylation of indoles with this compound introduces a key pharmacophore, often enhancing biological activity.[9][10]
Causality Behind Experimental Choices:
-
Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the indole nitrogen, generating the more nucleophilic indolate anion. The choice of base depends on the reactivity of the indole and the desired reaction conditions. K₂CO₃ is a milder base suitable for many indoles, while NaH is a stronger, non-nucleophilic base used for less reactive substrates.
-
Solvent: A polar apathetic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reagents and stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile excessively.
-
Temperature: The reaction is typically conducted at room temperature to moderate heating (50-80 °C) to achieve a reasonable reaction rate without promoting side reactions.
Sources
- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 1390654-77-9 [amp.chemicalbook.com]
- 9. zenodo.org [zenodo.org]
- 10. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of metal-catalyzed cross-coupling reactions utilizing 3-(bromomethyl)-1-methylpyrrolidine hydrobromide. This reagent is a valuable building block for introducing the 3-(1-methylpyrrolidin-3-yl)methyl moiety, a privileged scaffold in medicinal chemistry. These application notes delve into the strategic considerations and practical execution of key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed, field-proven protocols are provided, emphasizing the rationale behind the selection of catalysts, ligands, bases, and reaction conditions tailored for this saturated alkyl halide.
Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature provides access to a three-dimensional chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[1] Unlike flat, aromatic systems, the conformational flexibility of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly impact the pharmacological profile of a molecule.[1]
The 3-(1-methylpyrrolidin-3-yl)methyl group, in particular, is a key structural motif in various pharmacologically active agents, including those targeting the central nervous system. The strategic installation of this fragment onto aryl, heteroaryl, or other molecular frameworks via robust and versatile cross-coupling methodologies is therefore of high interest to the drug development community.
Core Concepts in Cross-Coupling with Saturated Alkyl Halides
Cross-coupling reactions involving sp³-hybridized carbon centers, such as the bromomethyl group in our target reagent, present unique challenges compared to their sp²-hybridized counterparts.[2] Key hurdles include slower rates of oxidative addition and the potential for competing β-hydride elimination. However, significant advancements in catalyst and ligand design have led to the development of highly efficient systems for these transformations.[2] Palladium and nickel complexes are the most common catalysts, often employed with sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that promote the desired reactivity.[2][3]
An important practical consideration when using this compound is its salt form. The presence of HBr necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle. The choice of base is critical and must be strong enough to deprotonate the catalyst or coupling partner but not so harsh as to cause degradation of the starting materials or products.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] For the coupling of 3-(bromomethyl)-1-methylpyrrolidine with aryl or heteroaryl boronic acids, palladium-based catalysts are typically employed.
Mechanism Overview: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 3-(Bromomethyl)-1-methylpyrrolidine HBr with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask containing the solids.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (typically 10-20% of the dioxane volume).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System (Pd(OAc)₂/SPhos): This combination is a robust and highly active catalyst system for C(sp³)-C(sp²) Suzuki couplings. The bulky and electron-rich SPhos ligand facilitates the oxidative addition of the alkyl bromide and promotes the reductive elimination step.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions. It is also sufficiently basic to neutralize the hydrobromide salt of the starting material.
-
Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reagents, while the addition of water can aid in the dissolution of the base and facilitate the transmetalation step.
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl pyrrolidine derivatives from 3-(bromomethyl)-1-methylpyrrolidine.
Protocol: Buchwald-Hartwig Amination of 3-(Bromomethyl)-1-methylpyrrolidine HBr with an Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base can be critical for success and may require screening for optimal results with different aniline substrates.
Materials:
-
This compound
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (2.5 equiv).
-
Add the aniline derivative (1.2 equiv) and this compound (1.0 equiv).
-
Add anhydrous toluene to achieve a concentration of ~0.1-0.2 M.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System (Pd₂(dba)₃/RuPhos): This is a highly active and versatile catalyst system for C-N bond formation. The bulky and electron-donating RuPhos ligand promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for deprotonating the amine and facilitating the formation of the palladium-amido intermediate. It is also strong enough to neutralize the HBr salt.
-
Solvent (Toluene): Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve a wide range of organic substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction can be used to append an alkynyl group to the 3-position of the N-methylpyrrolidine core.
Protocol: Sonogashira Coupling of 3-(Bromomethyl)-1-methylpyrrolidine HBr with a Terminal Alkyne
This protocol provides a general method for the Sonogashira coupling of this compound. The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add anhydrous and degassed THF to the flask, followed by triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Selection:
-
Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is the classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base (Triethylamine): Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and neutralizes the HBr generated in the reaction, including that from the starting material's salt form.
-
Solvent (THF): Anhydrous and degassed THF is a suitable solvent for this reaction, as it dissolves the reagents and is relatively inert under the reaction conditions.
Experimental Workflow and Data Summary
A general workflow for setting up and performing these cross-coupling reactions is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yields |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 60-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 90-110 | 50-85% |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | 55-95% |
Note: Yields are highly substrate-dependent and the conditions provided are a general guide.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, or solvents. For Suzuki couplings, trying different boronic esters (e.g., pinacol esters) may improve stability and reactivity. For Buchwald-Hartwig reactions, other strong, non-nucleophilic bases like LHMDS can be effective.
-
Decomposition: Saturated alkyl bromides can be prone to elimination side reactions. Using milder bases or lower reaction temperatures may be beneficial.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial, as oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction vessel is thoroughly purged with an inert gas.
-
Purity of Reagents: The purity of the starting materials, particularly the boronic acid in Suzuki couplings, can significantly impact the reaction outcome.
Conclusion
The metal-catalyzed cross-coupling of this compound is a versatile and powerful strategy for the synthesis of medicinally relevant compounds. By carefully selecting the appropriate catalyst system and reaction conditions, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be effectively employed to create diverse libraries of molecules centered around the valuable 3-(1-methylpyrrolidin-3-yl)methyl scaffold. The protocols and insights provided in this guide serve as a robust starting point for researchers in their synthetic endeavors.
References
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Gong, H., et al. (2013). Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Organic Chemistry Frontiers, 1(1), 32-51. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
H. N. Lee, et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
J. K. Stille. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508-524. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Matos, K., & Söderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry, 63(3), 461-470. [Link]
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols: 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide in Medicinal Chemistry
Introduction: The Strategic Value of the 1-Methylpyrrolidine Moiety
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional topology of a molecule.[2] This often leads to enhanced binding affinity and selectivity for biological targets. The incorporation of a 1-methylpyrrolidine group, in particular, can confer advantageous physicochemical properties to a drug candidate, such as increased aqueous solubility and improved metabolic stability, which are critical for favorable pharmacokinetics.[3]
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide serves as a key building block for introducing this valuable moiety. As a stable, crystalline salt, it offers advantages in handling and storage over its freebase counterpart.[4] The bromine atom at the benzylic-like position provides a reactive handle for nucleophilic substitution, making it an efficient reagent for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols.[1] This application note provides a technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of novel therapeutic agents.
Physicochemical Properties and Reactivity Profile
This compound is a solid material, which simplifies weighing and dispensing in a laboratory setting.[5] The hydrobromide salt form enhances stability, but for reaction, the active alkylating agent is the free base, 3-(bromomethyl)-1-methylpyrrolidine. This is typically generated in situ through the addition of a suitable base.
The core reactivity of this reagent lies in the C-Br bond. The bromine atom is an excellent leaving group, and the adjacent carbon is susceptible to nucleophilic attack. The reaction generally proceeds via an SN2 mechanism, allowing for the formation of new carbon-heteroatom bonds. The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions. A non-nucleophilic base is preferred to avoid competition with the desired nucleophile. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are often employed to dissolve the reactants and facilitate the substitution reaction.
PART 1: N-Alkylation Protocols
The introduction of the 1-methylpyrrolidin-3-ylmethyl group onto a nitrogen atom is a common strategy in medicinal chemistry to modulate the properties of a lead compound. This modification can enhance receptor interactions and improve the pharmacokinetic profile.
Application Spotlight: Synthesis of Novel CNS Agents
The 1-methylpyrrolidine motif is prevalent in a variety of centrally acting agents, including muscarinic and nicotinic receptor modulators.[6][7] Its basic nitrogen can serve as a key pharmacophoric feature, interacting with acidic residues in receptor binding pockets.
Detailed Protocol: N-Alkylation of Indoles
This protocol provides a general procedure for the N-alkylation of an indole scaffold, a common core in many biologically active molecules.
Materials and Reagents:
-
Indole derivative
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the indole derivative (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.
-
Addition of Alkylating Agent: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and neutralize with NaH (1.1 eq) at 0 °C. Stir for 20 minutes, then slowly add this solution of the free base to the indole anion solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from quenching the sodium hydride and the reactive indole anion.
-
Sodium Hydride: A strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Quenching with NH₄Cl: Neutralizes any unreacted NaH and protonates the product, aiding in the workup.
PART 2: O-Alkylation Protocols
The formation of ether linkages using this compound is a valuable tool for modifying phenols, a functional group present in many natural products and synthetic drugs.
Application Spotlight: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
A notable application is in the synthesis of high-affinity ligands for nAChRs. For instance, compounds like 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have been developed as potential PET imaging agents, where the 1-methylpyrrolidinylmethoxy group is crucial for potent receptor binding.[7]
Detailed Protocol: O-Alkylation of Phenols
This protocol outlines a general method for the etherification of a phenolic substrate.
Materials and Reagents:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for extraction and purification
Procedure:
-
Preparation: To a round-bottom flask, add the phenol derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C for MeCN) and maintain for 4-12 hours. Monitor the reaction by TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Rinse the filter cake with acetonitrile and concentrate the combined filtrate under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base suitable for deprotonating the phenol. Cesium carbonate can be used for less reactive phenols to enhance the reaction rate.
-
Acetonitrile: A polar aprotic solvent with a convenient boiling point for this reaction.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the reaction.
Visualization of a Typical Alkylation Workflow
Caption: Generalized workflow for alkylation reactions.
Data Summary Table
| Application | Target Class | Key Reagents | Typical Yields | Reference |
| N-Alkylation | Indole-based compounds | NaH, DMF | 60-90% | [8] |
| O-Alkylation | Phenolic compounds | K₂CO₃, MeCN | 70-95% | [9] |
| O-Alkylation | nAChR Ligands | NaH, DMF | Not specified | [7] |
Conclusion and Future Outlook
This compound is a versatile and valuable reagent in medicinal chemistry for the strategic incorporation of the 1-methylpyrrolidine moiety. The protocols outlined in this note provide a robust foundation for its use in N- and O-alkylation reactions. The ability to predictably modify lead structures with this scaffold will continue to be a powerful tool in the development of new therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future applications will likely expand into the synthesis of more complex heterocyclic systems and in the development of novel probes for chemical biology.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry. Available at: [Link]
-
Molnár, M., et al. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules. Available at: [Link]
-
Amerigo Scientific (n.d.). This compound. Amerigo Scientific. Available at: [Link]
-
Pharmaffiliates (n.d.). This compound. Pharmaffiliates. Available at: [Link]
-
Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 5. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Derivatization of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide for Biological Screening
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-methylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets. This application note provides a detailed guide for the derivatization of 3-(bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block for creating diverse chemical libraries for biological screening. We present robust, step-by-step protocols for nucleophilic substitution reactions with various functional groups, including amines, thiols, and phenols. The guide emphasizes the underlying chemical principles, experimental best practices for ensuring reproducibility, and detailed methods for the characterization of the resulting products, empowering researchers to efficiently generate novel chemical entities for drug discovery programs.
Introduction: The Strategic Value of the N-Methylpyrrolidine Scaffold
The pyrrolidine ring, particularly in its N-methylated form, is a cornerstone of modern drug design. Its three-dimensional structure and basic nitrogen atom are critical for establishing potent and selective interactions with a wide range of protein targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The incorporation of this motif can significantly enhance a compound's "drug-likeness" by improving its pharmacokinetic profile.
This compound serves as an ideal starting material for library synthesis. The bromomethyl group at the C3 position is a highly reactive electrophile, primed for facile nucleophilic substitution. This allows for the systematic and modular introduction of a wide array of chemical functionalities, enabling a broad exploration of chemical space around a proven core scaffold. The hydrobromide salt form enhances the stability and handling of this otherwise reactive reagent.
Core Principles of Derivatization: The SN2 Reaction Pathway
The primary route for the derivatization of 3-(bromomethyl)-1-methylpyrrolidine is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile directly attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group in a single, concerted step.
Key Considerations for Reaction Success:
-
Nucleophile Strength: The rate of reaction is highly dependent on the strength of the chosen nucleophile. Thiols (thiolates) are generally more potent nucleophiles than amines, which are in turn more potent than alcohols (alkoxides).
-
Base Selection: The starting material is a hydrobromide salt, meaning the pyrrolidine nitrogen is protonated. Furthermore, the nucleophile may also be in a protonated state (e.g., an amine hydrochloride). A suitable base is therefore required to deprotonate both the pyrrolidine and the incoming nucleophile, generating the active, neutral species required for the reaction. Non-nucleophilic, inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed.
-
Solvent Choice: A polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), is ideal for SN2 reactions. These solvents can dissolve the ionic starting materials and effectively solvate the cation of the base, leaving the anion (the active base) more reactive. They do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.
The general workflow for this derivatization process is outlined in the diagram below.
Caption: General workflow for the derivatization of 3-(bromomethyl)-1-methylpyrrolidine.
Experimental Protocols: Step-by-Step Methodologies
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is a reactive alkylating agent and should be handled with care.
Protocol 1: Synthesis of Amine Derivatives (Amine Alkylation)
This protocol describes the reaction with a generic primary or secondary amine to form a tertiary amine linkage.
-
Objective: To synthesize 3-((Dialkylamino)methyl)-1-methylpyrrolidine derivatives.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., morpholine, piperidine, benzylamine) (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
-
Standard workup and purification equipment
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 mmol, 259 mg).
-
Add the desired amine (1.1 mmol) and anhydrous potassium carbonate (3.0 mmol, 414 mg).
-
Add anhydrous acetonitrile (10 mL).
-
Stir the suspension vigorously at room temperature or heat to 50-60 °C to increase the reaction rate. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 10 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of DCM and methanol (with 1% triethylamine to prevent the product from streaking on the silica).
-
Protocol 2: Synthesis of Thioether Derivatives
This protocol details the reaction with a thiol to generate a thioether linkage, leveraging the high nucleophilicity of sulfur.
-
Objective: To synthesize 3-((Aryl/Alkylthio)methyl)-1-methylpyrrolidine derivatives.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Desired thiol (e.g., thiophenol, benzyl mercaptan) (1.05 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer
-
Standard workup and purification equipment
-
-
Procedure:
-
To a dry round-bottom flask, add the desired thiol (1.05 mmol).
-
Dissolve the thiol in anhydrous DMF (5 mL).
-
Add DIPEA (2.5 mmol, 0.44 mL) to the solution and stir for 10 minutes at room temperature. This deprotonates the thiol to form the more nucleophilic thiolate.
-
In a separate vial, dissolve this compound (1.0 mmol, 259 mg) in a minimum amount of DMF (2-3 mL).
-
Add the solution of the starting material dropwise to the thiolate solution.
-
Stir the reaction at room temperature. These reactions are often rapid and can be complete in 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization and Data Summary
Thorough characterization is essential to confirm the structure and purity of each synthesized derivative before it is submitted for biological screening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the covalent structure of the final compound. Key diagnostic signals include the disappearance of the bromomethyl proton signal and the appearance of new signals corresponding to the protons adjacent to the newly formed bond (e.g., -CH2-N- or -CH2-S-).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of >95% is typically required for compounds entering biological screening cascades.
Table 1: Representative Characterization Data for Synthesized Derivatives
| Derivative Structure | Nucleophile Used | Molecular Formula | Calculated Mass (M+H)+ | Purity (HPLC) |
| 1-methyl-3-(morpholinomethyl)pyrrolidine | Morpholine | C10H20N2O | 185.1603 | >98% |
| 1-methyl-3-((phenylthio)methyl)pyrrolidine | Thiophenol | C12H17NS | 208.1160 | >97% |
| 3-((4-chlorophenoxy)methyl)-1-methylpyrrolidine | 4-Chlorophenol | C12H16ClNO | 226.0948 | >95% |
Application in Biological Screening
The newly synthesized library of 3-(bromomethyl)-1-methylpyrrolidine derivatives is now ready for biological evaluation. The diversity introduced at the C3 position allows for the exploration of structure-activity relationships (SAR).
A typical high-level screening cascade might proceed as follows:
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Path from Bench to Bulk of a Key Pharmaceutical Intermediate
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a crucial building block in the synthesis of a variety of pharmaceutical compounds, prized for the reactive bromomethyl group that allows for the introduction of diverse functionalities onto the pyrrolidine scaffold. While the laboratory-scale synthesis of this intermediate is well-established, its transition to pilot and manufacturing scales presents significant challenges. These hurdles primarily revolve around the management of a highly exothermic reaction, ensuring consistent product quality, and maintaining a safe operating environment.
This comprehensive guide, designed for researchers, process chemists, and drug development professionals, provides an in-depth analysis of the critical considerations for the scale-up of the synthesis of this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering field-proven insights to facilitate a safe, efficient, and scalable manufacturing process.
The Synthetic Route: A Mechanistic Perspective
The most common and industrially viable route to this compound involves the bromination of the readily available precursor, (1-methylpyrrolidin-3-yl)methanol, using phosphorus tribromide (PBr₃).
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This initial step forms a protonated phosphite ester intermediate, which is an excellent leaving group. Subsequently, a bromide ion, acting as a nucleophile, attacks the carbon atom bearing the activated hydroxyl group in an SN2 fashion. This backside attack results in the displacement of the leaving group and the formation of the desired 3-(bromomethyl)-1-methylpyrrolidine, with an inversion of stereochemistry if the starting alcohol is chiral. The hydrobromide salt is then typically formed by introducing hydrogen bromide.
Caption: Reaction mechanism for the synthesis of this compound.
Critical Process Parameters and Scale-Up Considerations
Direct scale-up of the laboratory procedure is fraught with risks, primarily due to the highly exothermic nature of the reaction between PBr₃ and alcohols.[1] A thorough understanding and control of the following parameters are essential for a safe and reproducible process.
Thermal Hazard Management
The reaction of phosphorus tribromide with (1-methylpyrrolidin-3-yl)methanol is highly exothermic and can lead to a runaway reaction if not properly controlled.[1]
-
Mode of Addition: The PBr₃ should always be added to the solution of the alcohol, and never the other way around. This ensures that the PBr₃ is the limiting reagent at any given time, allowing for better control of the heat generated.
-
Addition Rate and Temperature Control: A slow, controlled addition of PBr₃ is critical. The internal temperature of the reactor must be carefully monitored and maintained within a specific range, typically between 0 and 10 °C, using an efficient cooling system.
-
Heat Flow Calorimetry: Prior to scaling up, it is highly recommended to perform heat flow calorimetry studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is invaluable for designing an adequate cooling capacity for the pilot plant or manufacturing vessel.
Reagent Stoichiometry and Quality
-
PBr₃ Equivalents: While stoichiometrically, one equivalent of PBr₃ can react with three equivalents of alcohol, in practice, a slight excess of PBr₃ is often used to drive the reaction to completion. However, on a large scale, minimizing the excess of this corrosive and hazardous reagent is desirable. The optimal stoichiometry should be determined during process development.
-
Purity of Starting Materials: The purity of both the (1-methylpyrrolidin-3-yl)methanol and PBr₃ is crucial. Impurities can lead to side reactions and complicate the purification of the final product.
Solvent Selection and Concentration
The choice of solvent is critical for temperature control, reaction kinetics, and product isolation.
-
Aprotic Solvents: Non-reactive, aprotic solvents such as dichloromethane (DCM), toluene, or methyl tert-butyl ether (MTBE) are suitable choices.
-
Concentration: The reaction should be sufficiently dilute to help dissipate the heat generated. However, excessive dilution can slow down the reaction rate and increase processing time and cost.
Work-up and Quenching
The quenching of the reaction mixture to destroy excess PBr₃ is a critical step that also presents significant thermal hazards.
-
Quenching Agent: A slow and controlled addition of the reaction mixture to a cooled, stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate, is a common practice. The use of strong bases like sodium hydroxide should be avoided as it can lead to the formation of insoluble phosphate salts, complicating the work-up.
-
Temperature Control during Quench: The quench process is also exothermic due to the hydrolysis of PBr₃ and the neutralization of acidic by-products. Adequate cooling must be in place.
Product Isolation and Purification
On a larger scale, the isolation and purification strategy must be robust and efficient.
-
Extraction: After quenching, the product is typically extracted into an organic solvent. The choice of solvent will depend on the solubility of the product and the ease of separation from the aqueous phase.
-
Crystallization: The hydrobromide salt of 3-(bromomethyl)-1-methylpyrrolidine is a solid, making crystallization an ideal method for purification at scale. The choice of crystallization solvent system is critical for achieving high purity and yield. A solvent/anti-solvent system, such as isopropanol/MTBE, may be effective.
-
Filtration and Drying: The crystallized product is isolated by filtration and then dried under vacuum at a controlled temperature to remove residual solvents.
Comparative Data: Laboratory vs. Pilot Scale
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Representative) | Rationale for Change on Scale-up |
| Batch Size | 5-50 g | 5-50 kg | Increased production demand. |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor | Material compatibility and heat transfer requirements. |
| PBr₃ Addition | Manual, dropwise via addition funnel | Metered addition via pump | Precise control of addition rate is critical for safety. |
| Temperature | 0-5 °C (ice bath) | 0-10 °C (jacketed cooling) | Efficient and reliable heat removal is paramount. |
| Reaction Time | 1-3 hours | 2-6 hours | Slower addition rates and mixing dynamics at scale. |
| Quench | Manual pouring into bicarbonate | Controlled reverse addition to base | To manage the exotherm of the quench safely. |
| Purification | Silica gel chromatography | Crystallization | Chromatography is generally not economically viable at scale. |
| Yield (Typical) | 60-80% | 70-85% | Optimized process control can improve yield. |
| Purity (Typical) | >98% (by NMR) | >99% (by HPLC) | Stringent purity requirements for pharmaceutical intermediates. |
Experimental Protocols
Laboratory Scale Protocol (50 g)
-
Preparation: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add (1-methylpyrrolidin-3-yl)methanol (50.0 g) and dichloromethane (500 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
PBr₃ Addition: Slowly add phosphorus tribromide (1.1 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: In a separate 2 L beaker, prepare a solution of sodium bicarbonate (10% w/v) and cool it to 0-5 °C. Slowly and carefully, with vigorous stirring, add the reaction mixture to the bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Salt Formation and Isolation: To the filtrate, add a solution of HBr in acetic acid or bubble HBr gas until the solution is acidic. The hydrobromide salt will precipitate. Collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum.
Pilot Scale Protocol (10 kg)
Caption: Pilot-scale workflow for the synthesis of this compound.
-
Reactor Setup: Charge a 200 L glass-lined reactor with (1-methylpyrrolidin-3-yl)methanol (10.0 kg) and toluene (100 L).
-
Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the reactor jacket.
-
PBr₃ Addition: Using a calibrated metering pump, add phosphorus tribromide (1.1 equivalents) subsurface over a period of 4-6 hours. Maintain the internal temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, hold the reaction mixture at 0-5 °C for 2-4 hours. Take samples for in-process control (IPC) analysis (e.g., HPLC) to confirm the reaction is complete.
-
Quenching: In a separate, suitable reactor, charge a 10% aqueous solution of sodium bicarbonate (sufficient to neutralize all acidic species) and cool to 0-5 °C. Slowly transfer the completed reaction mixture into the bicarbonate solution, maintaining the temperature of the quench mixture below 15 °C.
-
Work-up: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 L). Combine the organic layers in the primary reactor.
-
Washing and Drying: Wash the combined organic layers with brine (20 L). The organic layer can be dried azeotropically by distilling a portion of the toluene.
-
Crystallization: Cool the toluene solution to 20-25 °C. Add a solution of hydrogen bromide in isopropanol or bubble anhydrous HBr gas through the solution until the desired pH is reached. Cool the mixture slowly to 0-5 °C to induce crystallization.
-
Isolation: Filter the product using a suitable filter-dryer. Wash the filter cake with cold toluene.
-
Drying: Dry the product under vacuum at 40-50 °C until the solvent content meets the required specifications.
Troubleshooting and Safety
| Potential Issue | Root Cause(s) | Recommended Action(s) |
| Runaway Reaction | PBr₃ addition is too fast; inadequate cooling. | Immediately stop PBr₃ addition; apply maximum cooling. For future batches, reduce addition rate and verify cooling capacity. |
| Low Yield | Incomplete reaction; product loss during work-up; hydrolysis of the product. | Ensure complete reaction by IPC; optimize extraction and crystallization conditions; ensure anhydrous conditions. |
| Formation of Impurities | Side reactions due to high temperatures; impurities in starting materials. | Maintain strict temperature control; use high-purity starting materials. |
| Difficult Phase Separation | Formation of emulsions or insoluble salts. | Allow for longer settling times; consider adding a small amount of brine; avoid strong bases for quenching. |
| Poor Crystallization | Incorrect solvent system; presence of impurities. | Screen for optimal crystallization solvents; consider a re-crystallization step. |
Safety is paramount when handling phosphorus tribromide. PBr₃ is a corrosive and toxic substance that reacts violently with water.[2] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. An emergency shower and eyewash station should be readily accessible.
References
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
-
Reddit. (2016, October 15). Help with PBr3 addition. r/chemistry. Retrieved from [Link]
-
European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]
- Google Patents. (n.d.). EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Retrieved from [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. Retrieved from [Link]
-
dlab @ EPFL. (n.d.). Phosphorus tribromide. Retrieved from [Link]
- Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2020, January 22). Activation of Alcohols: Reactions with PBr3. Retrieved from [Link]
-
YouTube. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. Retrieved from [Link]
-
ResearchGate. (2023, September 29). Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N-Substituents. Retrieved from [Link]
-
MDPI. (2023, April 11). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. Retrieved from [Link]
-
Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Use of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide in the Preparation of PET Ligands for Neurological Imaging
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, nuclear medicine, and neuropharmacology.
Abstract: The (1-methylpyrrolidin-3-yl)methyl moiety is a privileged scaffold in the design of high-affinity ligands for central nervous system (CNS) targets, including muscarinic acetylcholine receptors (mAChRs) and vesicular acetylcholine transporters (VAChT). Its incorporation into molecular probes for Positron Emission Tomography (PET) offers a promising avenue for the in vivo study of neurodegenerative diseases.[1][2] This document provides a detailed technical guide on the application of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide as a key building block for the synthesis of PET ligand precursors and outlines a comprehensive protocol for their subsequent radiolabeling.
Introduction: The Significance of the Pyrrolidine Moiety in CNS Ligands
The pyrrolidine ring, particularly the N-methylpyrrolidine substructure, is a recurring motif in a multitude of biologically active compounds targeting the CNS. Its conformational rigidity and basic nitrogen atom often play a crucial role in establishing high-affinity interactions with receptor binding pockets. For PET imaging, where tracer concentrations are substoichiometric, achieving high affinity and selectivity for the target protein is paramount to generating a robust imaging signal with a high signal-to-noise ratio.[2]
The (1-methylpyrrolidin-3-yl)methyl group, accessible through reagents like this compound, serves as a versatile handle for tethering this valuable pharmacophore to various core structures. This allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties essential for a successful CNS PET tracer, such as blood-brain barrier penetration and low non-specific binding.[2][3]
Precursor Profile: this compound
Before proceeding to the synthetic protocols, it is essential to understand the properties and handling requirements of the key building block.
| Property | Value |
| Chemical Formula | C₆H₁₃BrN • HBr |
| Molecular Weight | 261.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. |
| Storage | Store in a cool, dry place, tightly sealed, under an inert atmosphere. The compound is hygroscopic and should be protected from moisture. |
| Handling | Corrosive and a lachrymator. Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse affected areas immediately with copious amounts of water. |
Part 1: Synthesis of a PET Ligand Precursor via Williamson Ether Synthesis
This section details the synthesis of a versatile precursor for radiolabeling. We will use the Williamson ether synthesis, a robust and widely applicable method for forming an ether linkage by reacting an alkoxide with a primary alkyl halide.[4][5][6] In this protocol, we will perform an O-alkylation of a substituted phenol, a common core structure in many CNS-active molecules.
Objective: To synthesize 4-((1-methylpyrrolidin-3-yl)methoxy)phenol, a precursor amenable to subsequent radiolabeling on the phenolic hydroxyl group.
Causality of Experimental Choices:
-
Reactants: We choose 4-hydroxybenzonitrile as the phenolic starting material. The nitrile group is a common feature in PET ligands and can be a site for further chemical modification if needed. This compound serves as the alkylating agent.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol to its corresponding phenoxide.[7] It is preferred over stronger bases like sodium hydride to minimize side reactions. The hydrobromide salt of the amine must be neutralized, and K₂CO₃ serves this purpose as well.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions like the Williamson ether synthesis, as it effectively solvates the potassium cation, leaving the phenoxide nucleophile highly reactive.[8]
-
Temperature: A moderately elevated temperature (80 °C) is used to ensure a reasonable reaction rate without promoting decomposition of the reactants or products.
Experimental Protocol: Synthesis of 4-((1-methylpyrrolidin-3-yl)methoxy)benzonitrile
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (1.19 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (4.14 g, 30 mmol, 3.0 equiv.). The excess base ensures complete deprotonation of the phenol and neutralization of the HBr salt.
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
-
Addition of Alkylating Agent:
-
To the stirred suspension, add this compound (2.62 g, 10 mmol, 1.0 equiv.) in one portion.
-
Fit the flask with a reflux condenser and place it in a preheated oil bath at 80 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product, 4-((1-methylpyrrolidin-3-yl)methoxy)benzonitrile, as a pale yellow oil.
-
Diagram of Precursor Synthesis
Caption: Williamson Ether Synthesis of the PET Precursor.
Part 2: Radiolabeling of the Precursor with Carbon-11
This section describes the final step: the incorporation of the positron-emitting radionuclide, Carbon-11 (¹¹C, t½ ≈ 20.4 min), into the precursor synthesized in Part 1 to generate the final PET tracer.[9] We will perform an N-¹¹C-methylation of the pyrrolidine nitrogen. For this, we must first demethylate our precursor.
Objective: To synthesize [¹¹C]4-((1-methylpyrrolidin-3-yl)methoxy)benzonitrile from its desmethyl precursor using [¹¹C]CH₃I.
Protocol 2A: Demethylation of the Precursor
N-demethylation is a necessary step to generate the precursor for ¹¹C-methylation.[10]
-
Reaction Setup: In a sealed tube, dissolve 4-((1-methylpyrrolidin-3-yl)methoxy)benzonitrile (1 mmol) in anhydrous 1,2-dichloroethane.
-
Reagent Addition: Add 1-chloroethyl chloroformate (1.2 mmol) and heat the reaction at 80 °C for 2 hours.
-
Hydrolysis: Cool the reaction, evaporate the solvent, and add methanol. Reflux the mixture for 1 hour to hydrolyze the carbamate intermediate.
-
Purification: Concentrate the mixture and purify by flash chromatography to obtain 4-(pyrrolidin-3-ylmethoxy)benzonitrile.
Protocol 2B: ¹¹C-Methylation
The short half-life of ¹¹C necessitates a rapid, high-yield, and automated synthesis, typically performed in a shielded hot cell.[1][11]
Causality of Experimental Choices:
-
Radiosynthon: [¹¹C]Methyl iodide ([¹¹C]CH₃I) is a commonly used and highly reactive methylating agent in PET chemistry, produced from cyclotron-generated [¹¹C]CO₂.[9]
-
Base: A mild base like potassium carbonate is used to deprotonate the secondary amine of the precursor, making it nucleophilic for the reaction with [¹¹C]CH₃I.
-
Solvent & Temperature: The reaction is typically performed in a polar aprotic solvent like DMF at an elevated temperature (80-100 °C) to ensure rapid reaction kinetics, which is critical given the short half-life of ¹¹C.[1]
-
Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying PET tracers, ensuring high radiochemical purity and removal of unreacted precursor and byproducts.[12][13]
Automated Radiosynthesis Protocol
This protocol is designed for a commercial automated synthesis module (e.g., GE TRACERlab™).
-
[¹¹C]CH₃I Production:
-
[¹¹C]CO₂ produced from the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron is trapped on a molecular sieve.
-
The [¹¹C]CO₂ is released and reduced to [¹¹C]CH₄ using H₂ over a nickel catalyst.
-
[¹¹C]CH₄ is then reacted with gaseous iodine to form [¹¹C]CH₃I, which is subsequently trapped in the reaction vessel.
-
-
¹¹C-Methylation Reaction:
-
A solution of the desmethyl precursor, 4-(pyrrolidin-3-ylmethoxy)benzonitrile (approx. 0.5-1.0 mg), and potassium carbonate (2-3 mg) in anhydrous DMF (300 µL) is prepared in the reaction vessel.
-
The trapped [¹¹C]CH₃I is passed into the reaction vessel.
-
The vessel is heated to 90 °C for 5 minutes.
-
-
HPLC Purification:
-
After the reaction, the mixture is quenched with HPLC mobile phase and injected onto a semi-preparative C18 HPLC column.
-
Elution with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) separates the radiolabeled product from impurities.
-
The radioactive peak corresponding to the product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak® cartridge to trap the product.
-
The cartridge is washed with sterile water to remove HPLC solvents.
-
The final product is eluted from the cartridge with sterile ethanol and diluted with sterile saline for injection to yield an isotonic, injectable solution.
-
-
Quality Control:
Diagram of the Radiolabeling Workflow
Caption: Automated workflow for ¹¹C-PET tracer synthesis.
Summary of Key Parameters
The following table summarizes the critical parameters for the synthesis and radiolabeling process.
| Parameter | Precursor Synthesis | ¹¹C-Radiolabeling |
| Key Reagents | 4-Hydroxybenzonitrile, 3-(Bromomethyl)-1-methylpyrrolidine HBr, K₂CO₃ | Desmethyl Precursor, [¹¹C]CH₃I, K₂CO₃ |
| Solvent | DMF | DMF |
| Temperature | 80 °C | 90 °C |
| Reaction Time | 4-6 hours | 5 minutes |
| Purification | Flash Column Chromatography | Semi-preparative HPLC |
| Typical Yield | 60-80% (Chemical) | 15-30% (Decay-corrected Radiochemical Yield) |
| Final Product | 4-((1-methylpyrrolidin-3-yl)methoxy)benzonitrile | [¹¹C]4-((1-methylpyrrolidin-3-yl)methoxy)benzonitrile |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel PET ligand precursors. The protocols outlined herein, based on the well-established Williamson ether synthesis and rapid ¹¹C-methylation, provide a reliable pathway for accessing CNS-targeted PET tracers. This approach enables researchers to efficiently generate molecular imaging tools to probe the complex neurobiology of diseases like Alzheimer's, Parkinson's, and schizophrenia, thereby accelerating the drug development process. Future work will focus on adapting these methods for labeling with the longer-lived fluorine-18 isotope to facilitate broader distribution and more complex imaging paradigms.
References
-
Singleton, T. A., Boudjemeline, M., Hopewell, R., Jolly, D., Bdair, H., & Kostikov, A. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152), e60237. [Link]
-
IAEA. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA RADIOISOTOPES AND RADIOPHARMACEUTICALS SERIES No. 4. [Link]
-
Pan, M. L., Chen, C. H., Chen, C. H., et al. (2021). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. ACS Chemical Neuroscience, 12(15), 2858–2869. [Link]
-
Lu, S., Haskali, M. B., Ruley, S., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 12(18), 3426–3439. [Link]
-
Donohue, S. R., Ropchan, J. R., Gao, H., et al. (2010). Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. Journal of Medicinal Chemistry, 53(8), 3519–3528. [Link]
-
Mossine, A. V., Brooks, A. F., Jackson, I. M., et al. (2015). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Nature Communications, 6, 7551. [Link]
-
Kotta, K., Green, V. L., Svedberg, M., et al. (2021). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Molecules, 26(15), 4545. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Riss, P. J., Roesch, F. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 50-65. [Link]
-
Utah Tech University. Williamson Ether Synthesis. Chemistry Department Lab Manual. [Link]
-
Gao, M., Wang, M., & Zheng, Q. H. (2022). State of Art in 11C Labelled Radiotracers Synthesis. Current Organic Chemistry, 26(12), 1109-1127. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Fodor, G., & Nagubandi, S. (1981). N-Dealkylation of Amines. Tetrahedron, 37(6), 1279-1309. [Link]
-
Hamill, T. G., Krause, S., Ryan, C., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Journal of Nuclear Medicine, 57(9), 1336-1342. [Link]
-
Lodi, F., Malizia, C., & Boschi, S. (2018). State of the art of radiochemistry for 11C and 18F PET tracers. Journal of Experimental and Clinical Cancer Research, 37(1), 1-19. [Link]
-
Chen, K. T., Lin, Y. C., Chen, C. T., et al. (2021). Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. Molecules, 26(23), 7175. [Link]
-
Jószai, I., Gáspár, A., Trencsényi, G., et al. (2025). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. EJNMMI Radiopharmacy and Chemistry, 10(1), 1-12. [Link]
-
Johnson, C. N., Jones, G. B., & Scott, P. J. H. (2021). Leveraging Open Science Drug Development for PET: Preliminary Neuroimaging of 11C-Labeled ALK2 Inhibitors. ACS Chemical Neuroscience, 12(9), 1496–1501. [Link]
-
Samala, S., Kunhabdulla, N. C., Raval, N., et al. (2022). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecules, 27(19), 6598. [Link]
-
Pipal, D. A., Isenegger, P. G., & MacMillan, D. W. C. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Chemical Reviews, 123(4), 1648-1690. [Link]
-
Cicoria, G., & Fanti, S. (2017). Quality Control of PET Radiopharmaceuticals. RadiologyKey. [Link]
-
Lee, S. Y., Lee, Y., & Choi, D. S. (2019). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 24(18), 3326. [Link]
-
Cazorla, C., Pfordt, É., Duclos, M. C., Métay, E., & Lemaire, M. (2009). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 11(9), 1368-1371. [Link]
-
Trón, L., & Galuska, L. (2002). [Synthesis of radiopharmaceuticals for PET investigations]. Orvosi Hetilap, 143(21), 1219-1224. [Link]
-
Gao, Y., Hostetler, E. D., & Joshi, E. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. EJNMMI Radiopharmacy and Chemistry, 1(1), 1-13. [Link]
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. [Link]
-
Cazorla, C., Pfordt, E., Duclos, M. C., Métay, E., & Lemaire, M. (2009). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Green Chemistry, 11(9), 1368-1371. [Link]
-
Gao, Y., Hostetler, E. D., & Joshi, E. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. EJNMMI Radiopharmacy and Chemistry, 1(1), 1-13. [Link]
-
Kamlet, A. S., & Reisman, S. E. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(44), 23207-23210. [Link]
-
Qu, W., Liu, Z., Tcyrulnikov, S., et al. (2025). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. Science, 382(6677), 1388-1395. [Link]
-
Wikipedia. (2023). Amine alkylation. [Link]
-
Jin, S., & Knowles, R. R. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4016–4019. [Link]
- Google Patents. (1954).
-
Kamlet, A. S., & Reisman, S. E. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(44), 23207-23210. [Link]
-
Patil, S. P., Yadav, G. D. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421. [Link]
Sources
- 1. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to facilitate the discovery of novel CNS PET ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Syntheses with 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
Welcome to the technical support center for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common side reactions and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the insights needed to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-alkylation reaction with this compound is sluggish and incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete N-alkylation is a frequently encountered issue, often stemming from several factors related to the reagent's form and the reaction conditions.
The hydrobromide salt of 3-(bromomethyl)-1-methylpyrrolidine is acidic. Therefore, a sufficient amount of base is crucial not only to deprotonate the nucleophile but also to neutralize the HBr salt to generate the free, reactive form of the alkylating agent.
Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Inorganic Bases: For many nucleophiles, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. Ensure you are using at least 2 equivalents of the base: one to neutralize the hydrobromide and one to deprotonate your nucleophile (if it's an amine, thiol, or alcohol). In practice, using a slight excess (2.2-2.5 equivalents) can be beneficial.
-
Organic Bases: Non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can also be used, particularly when substrate compatibility is a concern.
-
-
Solvent Choice:
-
Polar aprotic solvents like dimethylformamide (DMF)[1][2][3], dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can help to dissolve the reagents and facilitate the Sₙ2 reaction. The solubility of potassium carbonate is limited in some organic solvents, which can affect the reaction rate. For instance, the solubility of K₂CO₃ in DMF at ambient temperature is approximately 7.5 g/L.[4]
-
-
Temperature:
-
Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be mindful that excessive heat can promote side reactions such as elimination.
-
-
Addition of a Catalyst:
-
In cases of sluggish reactions with alkyl bromides, the addition of a catalytic amount of sodium iodide or potassium iodide (KI) can be beneficial. The iodide, being a better nucleophile and a better leaving group, can participate in a Finkelstein-type reaction to generate the more reactive iodo-intermediate in situ.
-
Experimental Protocol for Improved N-Alkylation:
-
To a solution of your nucleophile in DMF, add 2.2 equivalents of anhydrous potassium carbonate.
-
Add 1.05 equivalents of this compound.
-
Optionally, add 0.1 equivalents of potassium iodide.
-
Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and proceed with your standard work-up and purification.
Q2: I am observing a significant amount of a byproduct with the same mass as my starting material during my alkylation reaction. What could this be?
A2: This observation is highly suggestive of an intramolecular cyclization reaction, leading to the formation of a spirocyclic quaternary ammonium salt.
The structure of 3-(bromomethyl)-1-methylpyrrolidine features a nucleophilic tertiary amine and an electrophilic bromomethyl group. Under basic conditions, the free amine can attack the bromomethyl group of another molecule, but more commonly, an intramolecular reaction can occur to form a spirocyclic pyrrolidinium bromide. This side reaction is particularly prevalent if the desired intermolecular reaction is slow.
Mechanism of Intramolecular Cyclization:
Caption: Intramolecular cyclization of 3-(bromomethyl)-1-methylpyrrolidine.
Troubleshooting and Mitigation:
-
Concentration: Running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular cyclization.
-
Order of Addition: Adding the this compound solution slowly to the mixture of the nucleophile and base can help to keep its instantaneous concentration low, thus minimizing the self-reaction.
-
Temperature Control: While heating can accelerate the desired reaction, it can also promote this side reaction. A careful optimization of the reaction temperature is necessary.
Q3: My reaction is producing a low molecular weight, volatile byproduct, and my desired product yield is low. What is a possible side reaction?
A3: The formation of a volatile byproduct could be due to an elimination reaction, leading to the formation of 1-methyl-3-methylenepyrrolidine.
Alkyl halides can undergo elimination reactions (E1 or E2) in the presence of a base to form an alkene. In this case, the bromomethyl group can be eliminated along with a proton from the adjacent carbon on the pyrrolidine ring.
Mechanism of Elimination:
Caption: E2 elimination pathway for 3-(bromomethyl)-1-methylpyrrolidine.
Factors Favoring Elimination and How to Avoid It:
-
Strong, Bulky Bases: The use of strong, sterically hindered bases can favor elimination over substitution. Stick to milder bases like K₂CO₃ or Cs₂CO₃.
-
High Temperatures: Higher reaction temperatures generally favor elimination. If you are observing this side product, try running your reaction at a lower temperature for a longer period.
-
Solvent: Less polar solvents can sometimes favor elimination. Using polar aprotic solvents like DMF or DMSO is generally a good choice to promote the desired Sₙ2 reaction.
Q4: I am working in an aqueous or protic solvent system and notice decomposition of the reagent over time. What is happening?
A4: this compound can undergo hydrolysis, especially under basic or neutral conditions in the presence of water or other protic solvents.
The bromomethyl group is susceptible to nucleophilic attack by water or alcohols, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivative. This side reaction consumes the alkylating agent and reduces the yield of the desired product.
Troubleshooting Hydrolysis:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: If the reaction chemistry allows, prefer polar aprotic solvents over protic ones.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the reagent to hydrolytic conditions.
Summary of Key Parameters and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solutions |
| Incomplete Reaction | Insufficient base, poor solvent choice, low temperature. | Use ≥2 equivalents of base (e.g., K₂CO₃), use polar aprotic solvents (DMF, DMSO), increase temperature moderately (50-80 °C), consider adding catalytic KI. |
| Spirocyclic Byproduct | Intramolecular quaternization. | Increase reaction concentration, add the alkylating agent slowly, optimize temperature. |
| Volatile Byproduct | Elimination reaction. | Use milder bases (K₂CO₃), avoid excessive heat, use polar aprotic solvents. |
| Reagent Decomposition | Hydrolysis in protic solvents. | Use anhydrous conditions, prefer aprotic solvents, minimize reaction time. |
References
-
Spirocyclic Pyrrolidines: Synthesis and Applications. Chemistry - A European Journal. [Link]
-
Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. International Journal of Molecular Sciences. [Link]
- Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. Journal of Organic Chemistry. [Link]
-
Aqueous DMF-Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes. DiVA portal. [Link]
-
Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide. PubMed. [Link]
-
Potassium carbonate - Registration Dossier. ECHA. [Link]
Sources
- 1. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous DMF-Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes [diva-portal.org]
- 3. Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echa.europa.eu [echa.europa.eu]
Technical Support Center: Optimizing Reaction Yield for 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide Alkylations
Welcome to our dedicated technical support center for optimizing alkylation reactions using 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reagent, troubleshoot common experimental hurdles, and ultimately enhance reaction yields and purity.
Introduction to Alkylations with this compound
This compound is a valuable building block in medicinal chemistry and drug discovery, enabling the introduction of the 1-methylpyrrolidin-3-ylmethyl moiety onto a variety of nucleophiles. This alkylation typically proceeds via an SN2 mechanism. However, as with many amine alkylations, achieving high yields of the desired mono-alkylated product can be challenging due to factors such as overalkylation, competing side reactions, and the nature of the hydrobromide salt.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low or No Product Formation
Question: I am not seeing any significant formation of my desired product. What are the likely causes and how can I address this?
Answer:
Several factors can contribute to low or no product formation. Let's break down the most common culprits and their solutions:
-
Inadequate Deprotonation of the Nucleophile and/or Reagent: this compound is a salt. The tertiary amine is protonated, which renders it non-nucleophilic. Similarly, if your nucleophile is an amine or another protonated species, it will not be sufficiently reactive. The presence of the hydrobromide salt necessitates the use of a sufficient amount of base to neutralize the HBr and deprotonate your nucleophile.
-
Solution: Ensure you are using at least two equivalents of a suitable base: one to neutralize the hydrobromide and one to deprotonate your nucleophile. For less acidic nucleophiles, a stronger base or an excess of a weaker base may be required.
-
-
Incorrect Choice of Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong or sterically hindered can promote side reactions like elimination.
-
Recommended Bases:
-
Inorganic Carbonates: K₂CO₃ or Cs₂CO₃ are often good starting points, particularly in polar aprotic solvents like DMF or acetonitrile.[3]
-
Organic Amines: A non-nucleophilic, sterically hindered amine like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective in suppressing the formation of quaternary ammonium salts.[4]
-
Hydroxides or Alkoxides: These should be used with caution as they can promote hydrolysis of the alkyl bromide or other sensitive functional groups.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction by influencing the solubility of reactants and the solvation of the nucleophile.[5]
-
Recommendations:
-
Polar Aprotic Solvents: DMF, DMSO, acetonitrile, and acetone are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[6][7]
-
Protic Solvents: Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[8]
-
-
-
Reaction Temperature and Time: Alkylation reactions can be sluggish at room temperature.
-
Optimization:
-
Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help you find the optimal temperature that promotes product formation without significant decomposition.
-
Ensure the reaction is running for a sufficient amount of time. Some alkylations can take several hours to reach completion.
-
-
Issue 2: Formation of Multiple Products and Low Purity
Question: My reaction is producing a mixture of products, including what appears to be a di-alkylated or poly-alkylated species. How can I improve the selectivity for my desired mono-alkylated product?
Answer:
The formation of multiple products is a classic challenge in amine alkylations, often referred to as "runaway reactions."[1] This occurs because the newly formed secondary or tertiary amine product can be more nucleophilic than the starting primary or secondary amine, leading to further alkylation.[1][9]
-
Overalkylation:
-
Control Stoichiometry: Use a molar excess of the nucleophile relative to this compound. This increases the probability that the alkylating agent will react with the starting nucleophile rather than the product.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
-
Side Reactions:
-
Elimination: If your substrate has a proton on the carbon adjacent to the nucleophilic center, elimination can be a competing reaction, especially with sterically hindered or strong bases at elevated temperatures.
-
Mitigation: Use a less hindered base and the lowest effective temperature.
-
-
Quaternization of the Pyrrolidine Nitrogen: While the pyrrolidine nitrogen is a tertiary amine, it can still be alkylated to form a quaternary ammonium salt, especially with reactive alkylating agents or under forcing conditions.
-
Mitigation: This is generally less of a concern with this compound as the primary bromide is the more reactive site. However, careful control of stoichiometry and temperature is still important.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: This reagent is a solid and should be stored in a cool, dry place.[10][11] It is classified as a combustible solid and can cause eye irritation. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: How can I effectively monitor the progress of my alkylation reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
-
TLC: Allows for a quick, qualitative assessment of the consumption of starting materials and the formation of products.
-
LC-MS: Provides more detailed information, including the molecular weights of the components in your reaction mixture, which can help in identifying your desired product and any byproducts.
Q3: I'm having trouble purifying my final product. What are some common strategies?
A3: The purification strategy will depend on the properties of your product.
-
Extraction: If your product is a free base and soluble in an organic solvent, you can perform an aqueous workup to remove inorganic salts and water-soluble impurities. Adjusting the pH of the aqueous layer can help to separate your product from unreacted starting materials.[12]
-
Chromatography: Column chromatography on silica gel is a common method for purifying amine products. A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification technique.
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
-
To a solution of the secondary amine (1.2 equivalents) in anhydrous DMF (0.1-0.5 M) is added K₂CO₃ (2.5 equivalents).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
This compound (1.0 equivalent) is added in one portion.
-
The reaction mixture is heated to 60-80 °C and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or crystallization.
Visualizing the Process
Reaction Mechanism
Caption: SN2 mechanism for the alkylation of a secondary amine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Mettler Toledo. Alkylation Reactions. [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine?. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. [Link]
-
ResearchGate. (2018). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Saylor Academy. (n.d.). Unit 13. Alkylation. Exercises 1. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
National Institutes of Health. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
-
Organic Syntheses. METHYL α-(BROMOMETHYL)ACRYLATE. [Link]
-
National Institutes of Health. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. [Link]
-
National Institutes of Health. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
-
Justia Patents. Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
- Google Patents. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
-
ResearchGate. (2000). Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Fisher Scientific. (n.d.). Amination. [Link]
-
National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Google Patents.
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Welcome to the technical support center for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to low conversion rates and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to empower you with the understanding needed to make informed decisions in your experimental design.
Understanding the Reagent: A Mechanistic Perspective
This compound is a primary alkyl halide. Due to the low stability of a primary carbocation, nucleophilic substitution reactions involving this reagent overwhelmingly proceed through a bimolecular (S\N2) mechanism.[1][2] The reaction rate is therefore dependent on the concentration of both the alkyl halide and the nucleophile. The hydrobromide salt form is crucial as it protonates the tertiary amine of the pyrrolidine ring, preventing it from acting as a nucleophile and engaging in unwanted side reactions.[3] This protonation, however, necessitates careful consideration of the type and stoichiometry of the base used in the reaction.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent issue in organic synthesis. This section provides a structured approach to diagnosing and resolving this problem when working with this compound.
Question 1: My reaction is showing low or no conversion. What are the most likely causes?
Several factors can contribute to poor conversion rates. A systematic evaluation of your reaction parameters is the most effective way to identify the root cause.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Question 2: How do I select the right base and how much should I use?
Base selection is critical due to the hydrobromide salt form of the reagent. You need a base that is strong enough to deprotonate your nucleophile and neutralize the HBr byproduct, but not so sterically hindered that it promotes the competing elimination (E2) reaction.
Detailed Recommendations:
-
Stoichiometry: A minimum of two equivalents of base are required. One equivalent to neutralize the hydrobromide and a second to react with the HBr generated during the nucleophilic substitution. If your nucleophile is also a salt (e.g., an ammonium salt), you will need an additional equivalent of base.
-
Base Strength: The pKa of the conjugate acid of the base you choose should be significantly higher than the pKa of your nucleophile to ensure complete deprotonation. For reference, the pKa of the conjugate acid of 1-methylpyrrolidine is approximately 10.4.[4][5]
-
Non-Nucleophilic Nature: To avoid the base competing with your intended nucleophile, a non-nucleophilic base is recommended. Sterically hindered amines are often a good choice.
| Base | pKa of Conjugate Acid (in DMSO) | Nucleophilicity | Comments |
| Potassium Carbonate (K₂CO₃) | Weak | Low | Often used in polar aprotic solvents like DMF or acetonitrile. Its limited solubility can be a factor. |
| Diisopropylethylamine (DIPEA, Hünig's Base) | ~10.75 (in water) | Low | A sterically hindered amine that is a good choice for minimizing side reactions.[6] |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 (in water) | Low | A strong, non-nucleophilic base suitable for deprotonating a wide range of nucleophiles.[6] |
| Sodium Hydride (NaH) | ~35 | Low | A very strong, non-nucleophilic base. Use with caution as it is highly reactive and generates hydrogen gas. |
Table 1: Comparison of common bases for reactions with this compound.
Question 3: Which solvent should I use to maximize my conversion rate?
For an S\N2 reaction, a polar aprotic solvent is generally the best choice.[7][8] These solvents can dissolve ionic reagents but do not form strong hydrogen bonds with the nucleophile, leaving it more "free" and reactive. Protic solvents, such as water and alcohols, can solvate the nucleophile, reducing its reactivity and slowing down the reaction.
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, in Debye) | Type | Comments |
| Dimethylformamide (DMF) | 36.7 | 3.86 | Polar Aprotic | Excellent choice for S\N2 reactions, dissolves a wide range of reactants.[9] |
| Acetonitrile (MeCN) | 37.5 | 3.44 | Polar Aprotic | Another good option, often easier to remove than DMF.[9] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.1 | Polar Aprotic | Highly polar, can significantly accelerate S\N2 reactions.[9] |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Polar Aprotic | Less polar, but still a viable option for many reactions.[9] |
| Dichloromethane (DCM) | 8.9 | 1.14 | Polar Aprotic | Lower polarity, may be suitable for less polar reactants.[9] |
| Ethanol (EtOH) | 24.6 | 1.66 | Polar Protic | Generally not recommended as it can slow down the reaction.[10] |
| Water (H₂O) | 80.1 | 1.87 | Polar Protic | Not ideal for S\N2 reactions and can lead to hydrolysis of the alkyl bromide.[9] |
Table 2: Properties of common organic solvents and their suitability for S\N2 reactions.
Question 4: How can I monitor the reaction progress to determine the optimal reaction time?
Monitoring the reaction is crucial to avoid unnecessarily long reaction times which can lead to byproduct formation.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction in situ or by taking aliquots. You can calculate the conversion rate by integrating the signals of the starting material and the product.[11][12]
Experimental Protocol: Monitoring Reaction Conversion by ¹H NMR
-
Prepare a Stock Solution: At the start of your reaction (t=0), take a small aliquot (e.g., 0.1 mL) and quench it (e.g., with dilute acid). Prepare an NMR sample of this initial mixture.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the t=0 sample. Identify characteristic peaks for the starting material (e.g., the -CH₂Br protons) and the product (e.g., the newly formed -CH₂-Nucleophile protons).
-
Time-Point Sampling: At regular intervals (e.g., every hour), take further aliquots from the reaction, quench them in the same manner, and acquire ¹H NMR spectra.
-
Calculate Conversion: Compare the integration of a characteristic peak of the product to the sum of the integrations of the corresponding peaks of the starting material and product.
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound?
The substrate is a primary alkyl halide, which strongly favors a bimolecular nucleophilic substitution (S\N2) mechanism.[1][2] An S\N1 mechanism is highly unlikely due to the instability of the resulting primary carbocation.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?
The formation of an alkene via an E2 elimination pathway is a common side reaction that competes with S\N2 substitution.[13] To favor substitution over elimination:
-
Use a less sterically hindered base: Highly hindered bases are more likely to act as a base rather than a nucleophile and will preferentially remove a proton from the beta-carbon.
-
Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.
-
Choose a good nucleophile: Strong, less basic nucleophiles will favor the S\N2 pathway.
Q3: Can the tertiary amine of the pyrrolidine ring interfere with the reaction?
In its hydrobromide salt form, the tertiary amine is protonated and therefore non-nucleophilic.[3] This is a key advantage of using the salt. If the free base of 3-(Bromomethyl)-1-methylpyrrolidine were used, it could lead to self-quenching and polymerization.
Q4: How should I store and handle this compound?
This compound is a solid that should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the bromomethyl group.[14] As with all alkyl bromides, it is advisable to handle it in a well-ventilated fume hood.
Q5: My nucleophile is a primary or secondary amine. How can I avoid over-alkylation?
When the nucleophile is a primary or secondary amine, the product of the initial alkylation is also a nucleophile and can react further with the alkylating agent, leading to di- and tri-alkylation. To minimize this:
-
Use a large excess of the amine nucleophile: This will increase the probability that the alkylating agent reacts with the starting amine rather than the alkylated product.
-
Control the stoichiometry: Use a 1:1 ratio of the alkylating agent to the amine if you are trying to achieve mono-alkylation, and add the alkylating agent slowly to the reaction mixture.
-
Consider a protecting group strategy: If possible, protect one of the N-H groups of a primary amine to prevent di-alkylation, and then deprotect after the reaction.
References
-
Non-nucleophilic base. (n.d.). Grokipedia. Retrieved from [Link]
-
1-methylpyrrolidine. (n.d.). Wikidata. Retrieved from [Link]
-
Non-nucleophilic base. (n.d.). In Wikipedia. Retrieved from [Link]
-
pka bases.cdx. (n.d.). Retrieved from [Link]
-
1-Methylpyrrolidine | C5H11N | CID 8454. (n.d.). PubChem. Retrieved from [Link]
-
COMMON SOLVENT PROPERTIES. (n.d.). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]
-
Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved from [Link]
-
Solvent Physical Properties. (n.d.). Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Summary of the main pathways of alkyl halide transformation under... (n.d.). ResearchGate. Retrieved from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry. Retrieved from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Benchtop NMR and Nucleophilic Substitution. (2018, August 14). AZoM. Retrieved from [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]
-
III Analytical Methods. (n.d.). Retrieved from [Link]
-
Reactions of Alkyl Halides. (n.d.). A-Level Chemistry Revision. Retrieved from [Link]
-
Nucleophilic Substitution of Alkyl Halides. (n.d.). Retrieved from [Link]
-
11.6: Predicting SN1 vs. SN2 mechanisms. (2025, October 20). Chemistry LibreTexts. Retrieved from [Link]
-
7.12: Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Pyrrolidine, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
7.3 SN1 vs SN2 | Organic Chemistry. (2020, November 5). [Video]. YouTube. Retrieved from [Link]
-
Percent conversions measured by 1 H NMR for different Suzuki reactions... (n.d.). ResearchGate. Retrieved from [Link]
-
Sn1 vs Sn2: Summary | Substitution and elimination reactions | Organic chemistry. (2012, July 14). [Video]. YouTube. Retrieved from [Link]
-
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. (n.d.). PMC. Retrieved from [Link]
-
This compound (C6H12BrN). (n.d.). PubChemLite. Retrieved from [Link]
-
Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. (2025, August 6). ResearchGate. Retrieved from [Link]
-
1390654-77-9| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. (n.d.). PMC - NIH. Retrieved from [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Omega. Retrieved from [Link]
-
Quantitative NMR Spectroscopy.docx. (2017, November). Retrieved from [Link]
-
Addition of HBr to Alkenes. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
NMR conversion rate with an excess of reagents. (2025, April 17). r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.viu.ca [web.viu.ca]
- 3. Buy this compound | 1390654-77-9 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-methylpyrrolidine - Wikidata [wikidata.org]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 1390654-77-9 [amp.chemicalbook.com]
Preventing the formation of quaternary ammonium salts with 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Welcome to the technical support center for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. Our goal is to provide you with in-depth technical insights and practical, field-proven solutions to common challenges, particularly the prevention of unwanted quaternary ammonium salt formation.
Introduction: Understanding the Reagent's Duality
This compound is a valuable building block, especially in the synthesis of compounds targeting muscarinic acetylcholine receptors.[1][2][3][4][5] Its structure, however, presents a classic synthetic challenge: it contains both a highly reactive primary alkyl bromide (an electrophile) and a nucleophilic tertiary amine. This duality can lead to a common and often troublesome side reaction—intermolecular self-alkylation—resulting in the formation of a dimeric quaternary ammonium salt.
This guide will provide a comprehensive overview of why this side reaction occurs and, more importantly, how to control and prevent it, ensuring the desired product is maximized.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of quaternary ammonium salt formation with this reagent?
A1: The formation of a quaternary ammonium salt is an intermolecular SN2 reaction between two molecules of the reagent. The tertiary amine of one molecule acts as a nucleophile, attacking the electrophilic bromomethyl group of another molecule. This self-alkylation is a competing pathway with your desired reaction.
dot digraph "Quaternary Salt Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} /dot
Caption: Intermolecular self-alkylation pathway.
Q2: My reaction mixture has become cloudy, and I have a significant amount of a water-soluble byproduct. Is this the quaternary salt?
A2: It is highly likely. Quaternary ammonium salts are ionic and typically exhibit poor solubility in common organic solvents (like ACN, THF, or DCM) but are often soluble in water or highly polar solvents.[6] If you are observing a precipitate that is difficult to filter or a byproduct that partitions into an aqueous layer during workup, it is a strong indicator of quaternary salt formation.
Q3: How does the hydrobromide salt form of the reagent affect the reaction?
A3: The hydrobromide (HBr) salt is crucial for the reagent's stability and handling. In this form, the tertiary amine is protonated, rendering it non-nucleophilic and thus preventing self-alkylation during storage. However, for your desired alkylation reaction to proceed, this amine must be deprotonated in situ to the free base form. The challenge lies in creating conditions where your intended nucleophile reacts preferentially over the newly formed free-based tertiary amine.
Troubleshooting Guide: Minimizing Quaternary Salt Formation
This section provides actionable strategies to suppress the formation of the quaternary ammonium salt byproduct. The key is to manipulate the reaction conditions to favor the desired intermolecular reaction with your substrate over the undesired intermolecular self-alkylation.
Issue 1: Low Yield of Desired Product, High Byproduct Formation
Root Cause: The concentration of the deprotonated, nucleophilic free base of 3-(bromomethyl)-1-methylpyrrolidine is too high, or the reaction conditions favor the self-alkylation pathway.
Solutions:
-
Choice of Base and Stoichiometry: The selection of the base is critical. A strong, non-nucleophilic base is often preferred. However, the most effective strategy is to use a base that is just strong enough to deprotonate your nucleophile (e.g., a phenol or amine) but not so strong that it rapidly and completely deprotonates the pyrrolidine hydrobromide.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices for O-alkylation of phenols or N-alkylation of less basic amines. They are heterogeneous and provide a localized basic environment, which can help control the concentration of the free amine.
-
Sodium Hydride (NaH): Use with caution. While effective for deprotonating alcohols and phenols, it can also deprotonate the pyrrolidine hydrobromide. If using NaH, add it to your substrate first, allow for complete deprotonation, and then add the alkylating agent.
-
Organic Bases (e.g., DIPEA, Et₃N): Generally not recommended as the primary base. They can be deprotonated by stronger bases and can also act as nucleophiles themselves.
-
-
-
Controlled Addition of Reagents: Instead of adding all reagents at once, employ a slow addition strategy.
-
Protocol: Add the base to a solution of your nucleophilic substrate. Then, add a solution of this compound dropwise over an extended period (e.g., 1-2 hours) at a controlled temperature. This keeps the instantaneous concentration of the free-based pyrrolidine low, favoring reaction with the more abundant substrate nucleophile.
-
dot digraph "Controlled Addition Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} /dot
Caption: Recommended experimental workflow.
Issue 2: Reaction is Sluggish or Does Not Go to Completion
Root Cause: Reaction conditions are too mild, or the nucleophilicity of the substrate is insufficient.
Solutions:
-
Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of quaternary salt formation.[7] A systematic approach is best.
| Parameter | Recommendation | Rationale |
| Initial Temperature | Room Temperature (20-25°C) | A good starting point to assess the reaction rate. |
| Moderate Temperature | 40-60°C | If the reaction is slow at RT, gently warming can increase the rate of the desired SN2 reaction. |
| High Temperature | > 60°C | Use with caution. Monitor byproduct formation closely via TLC or LC-MS. May be necessary for unreactive nucleophiles. |
-
Solvent Selection: The choice of solvent can influence the rates of both the desired and undesired reactions.
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are generally good choices as they can dissolve the reagents and effectively solvate the cations, accelerating SN2 reactions.[8] Acetonitrile is often a good starting point due to its lower boiling point, which simplifies removal.
-
Ethereal Solvents (THF, 2-MeTHF): Can be used but may result in slower reaction rates due to lower polarity.
-
Issue 3: Difficulty in Purifying the Product from the Quaternary Salt
Root Cause: The quaternary salt byproduct can complicate purification due to its unique solubility profile.
Solutions:
-
Aqueous Workup: Take advantage of the high water solubility of the quaternary salt. After the reaction, quench with water and extract your desired (typically more organic-soluble) product into a solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
-
Silica Gel Chromatography: The quaternary salt is highly polar and will often stick to the baseline of a silica gel column. However, if it streaks, consider adding a small amount of a polar modifier like methanol or a few drops of triethylamine to the eluent system to improve chromatography.
Validated Experimental Protocol: O-Alkylation of a Phenol
This protocol provides a robust starting point for the alkylation of a phenolic substrate, designed to minimize quaternary salt formation.
Reagents & Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.3 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous acetonitrile to create a slurry (concentration of phenol ~0.1-0.2 M).
-
Stir the mixture vigorously at room temperature for 15-20 minutes to ensure activation of the phenol.
-
In a separate vial, dissolve this compound (1.1 - 1.3 eq) in a minimal amount of anhydrous acetonitrile.
-
Using a syringe pump or dropping funnel, add the solution of the alkylating agent to the stirred phenolic slurry dropwise over 1 hour.
-
After the addition is complete, allow the reaction to stir at room temperature, or gently heat to 40-50°C if necessary.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can then be purified by silica gel chromatography.
References
- Jones, C. K., et al. (2015). Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(4), 836-840.
- Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-1413.
- D'Souza, K. M., & Watson, I. D. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-168.
- EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
- D'Souza, K. M., & Watson, I. D. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace.
- WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists.
- Wu, Q., et al. (2018). Design, synthesis, and herbicidal activity of novel quaternary ammonium salt derivatives. Pesticide Biochemistry and Physiology, 144, 46-52.
- Haque, J., et al. (2020). Pyrrolidine-based quaternary ammonium salts containing propargyl and hydrophobic C-12 and C-16 alkyl chains as corrosion inhibitors in aqueous acidic media. Journal of Molecular Liquids, 309, 113115.
- Witek-Krowiak, A., et al. (2022). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 27(19), 6296.
- Brycki, B., et al. (2020).
- Mátyus, P., et al. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 23(10), 2636.
- Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. International Journal of Electrochemical Science, 18(9), 100236.
- This compound | 1390654-77-9. ChemicalBook.
- Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)phenoxyacetic Acid. BenchChem.
- Aguirre-Chagala, A. H., et al. (2020). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. Macromolecular Chemistry and Physics, 221(15), 2000146.
- Henderson, T. J., et al. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. Organic Process Research & Development, 22(12), 1736-1742.
- Wang, J., et al. (2020). Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes.
Sources
- 1. Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
Optimizing solvent and temperature conditions for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide reactions
Welcome to the technical support center for optimizing reactions involving 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your reactions with this compound.
Issue 1: Low or No Product Yield
Question: I am attempting a nucleophilic substitution reaction with this compound, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield in nucleophilic substitution reactions with this substrate can often be traced back to several key factors related to solvent and temperature.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solubility of this compound is highly dependent on the solvent due to its ionic nature as a hydrobromide salt.[1] It exhibits high solubility in polar protic solvents like water, methanol, and ethanol, and also in polar aprotic solvents such as DMSO and acetonitrile.[1] However, its solubility is limited in non-polar organic solvents.[1] If your chosen solvent does not adequately dissolve the starting material, the reaction will be slow or may not proceed at all.
-
Solvent-Nucleophile Interactions: Polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[4][5][6] This effect can significantly slow down SN2 reactions.[5]
-
Insufficient Temperature: Chemical reactions generally require a certain amount of energy to overcome the activation energy barrier. If the reaction temperature is too low, the reaction may proceed too slowly to be practical.
-
Recommendation: Gradually increase the reaction temperature. Monitoring the reaction progress by techniques like TLC or LC-MS at different temperatures can help identify the optimal range. However, be cautious of excessively high temperatures which can lead to side reactions.
-
-
Instability of the Reactant: Although the phase behavior of this compound indicates good thermal stability within typical operational ranges, prolonged exposure to high temperatures could potentially lead to degradation.[1]
-
Recommendation: If you need to use elevated temperatures, consider running the reaction for a shorter duration or using a milder heat source.
-
Troubleshooting Workflow for Low Yield
Caption: A general workflow for solvent and temperature optimization.
References
- Smolecule. (2023, August 16). Buy this compound | 1390654-77-9.
- YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Benchchem. optimizing solvent and temperature for nucleophilic substitution on 3-chlorocyclopentene.
- ResearchGate. Optimization of reaction temperature and time.
- ResearchGate. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
- Benchchem. Common side reactions in the synthesis of substituted pyrrolidines.
- Benchchem. Technical Support Center: Optimizing Nucleophilic Substitution Reactions.
- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
Sources
- 1. Buy this compound | 1390654-77-9 [smolecule.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
How to monitor the progress of reactions involving 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide by TLC
Welcome to the technical support center for monitoring reactions involving 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) for accurate reaction monitoring. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental results are both reliable and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is TLC an effective method for monitoring reactions with this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1][2][3] For a starting material like this compound, which is a polar, salt-like solid[4][5], TLC allows for the quick visualization of its consumption and the appearance of new, often less polar, products. By comparing the migration of spots from the reaction mixture to that of the starting material, a chemist can qualitatively assess the reaction's progress.[6]
Q2: What are the key chemical characteristics of this compound to consider for TLC analysis?
A2: Understanding the physicochemical properties of your starting material is crucial for developing a robust TLC method. Key characteristics include:
-
High Polarity: As a hydrobromide salt, this compound is highly polar. This means it will have a strong affinity for the polar stationary phase (e.g., silica gel) and will require a relatively polar mobile phase to achieve adequate migration.[7][8]
-
Presence of a Tertiary Amine: The pyrrolidine ring contains a tertiary amine. While tertiary amines do not react with ninhydrin stain, they can be visualized with other stains like Dragendorff or iodine.
-
Presence of a Bromomethyl Group: This alkyl bromide is the reactive site for nucleophilic substitution reactions. Its disappearance is a primary indicator of reaction progression.
Q3: What is an R_f value, and how is it used to interpret a TLC plate?
A3: The Retention Factor (R_f) is a quantitative measure of a compound's migration on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10][11]
-
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A lower R_f value indicates a more polar compound that interacts strongly with the stationary phase, while a higher R_f value suggests a less polar compound with a greater affinity for the mobile phase.[7][8] In a typical reaction where the polar hydrobromide salt is consumed, you would expect to see the starting material spot (low R_f) diminish over time, while a new product spot (with a likely higher R_f) appears and intensifies.
Troubleshooting Guide
Problem 1: My starting material, this compound, doesn't move from the baseline.
-
Cause: The mobile phase (solvent system) is not polar enough to overcome the strong interaction between the highly polar hydrobromide salt and the silica gel stationary phase.[7]
-
Solution: Increase the polarity of your eluent. A common approach is to add a more polar solvent to your mobile phase. For instance, if you are using a mixture of hexane and ethyl acetate, increase the proportion of ethyl acetate. For very polar compounds like this, a solvent system containing methanol or even a small amount of ammonium hydroxide can be effective.[12][13]
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected R_f of Starting Material |
| 9:1 | Low | ~0 |
| 1:1 | Medium | Low, may still be close to 0 |
| 1:9 | High | Should show some movement |
| Recommended starting point for polar amines: Dichloromethane:Methanol (e.g., 9:1) with a few drops of ammonium hydroxide. | High | Optimal R_f between 0.2-0.4 |
Problem 2: My spots are streaking and not well-defined.
-
Cause 1: Sample Overloading. Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.[14]
-
Solution: Dilute your reaction mixture aliquot before spotting it on the plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between each application.[14]
-
-
Cause 2: Strong Acidity/Basicity. The hydrobromide salt is acidic, and the tertiary amine is basic. These properties can lead to interactions with the silica gel that cause streaking.
-
Solution: Add a small amount of an acid or base to your mobile phase to neutralize these effects. For an amine-containing compound, adding a few drops of triethylamine or ammonium hydroxide to the eluent can result in sharper, more defined spots.[13]
-
Problem 3: I can't see the spots on my TLC plate after elution.
-
Cause: The compounds are not UV-active, or the chosen visualization method is inappropriate. This compound lacks a significant chromophore and will likely not be visible under a standard 254 nm UV lamp.[15][16]
-
Solution: Use a chemical stain for visualization. Several stains are effective for this type of compound:
-
Potassium Permanganate (KMnO_4) Stain: This is an excellent general-purpose stain that reacts with compounds that can be oxidized, such as the alkyl bromide and the amine.[17][18] The spots will appear as yellow-brown against a purple background.
-
Ninhydrin Stain: While ninhydrin is primarily used for primary and secondary amines, some modified ninhydrin reagents can visualize certain heterocyclic amines.[19][20][21] However, it may not be the most reliable for this specific compound.
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing a wide range of organic compounds.[15][16][22] The spots will appear as brown or yellow-brown.
-
Experimental Protocols
Protocol 1: Step-by-Step Guide to Monitoring a Reaction
-
Prepare the TLC Chamber: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[23]
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your this compound starting material.
-
Co Lane: Spot the starting material as in the SM lane. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
RM Lane: Spot an aliquot of your reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]
-
Visualize the Plate:
-
Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new spot (or spots) indicates the reaction is progressing. The co-spot helps to confirm if the starting material is still present in the reaction mixture.[6]
Protocol 2: Preparation of Potassium Permanganate Stain
-
Dissolve 1.5 g of potassium permanganate (KMnO_4) and 10 g of potassium carbonate (K_2CO_3) in 200 mL of deionized water. Add 1.25 mL of 10% sodium hydroxide (NaOH) solution.[17] Store in a dark bottle.
Visualizations
Caption: General workflow for TLC reaction monitoring.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. labsolu.ca [labsolu.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. Khan Academy [khanacademy.org]
- 10. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 11. byjus.com [byjus.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. youtube.com [youtube.com]
- 19. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 20. epfl.ch [epfl.ch]
- 21. Magic Formulas [chem.rochester.edu]
- 22. faculty.fiu.edu [faculty.fiu.edu]
- 23. How To [chem.rochester.edu]
Navigating Reactions with 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our focus is on the practical management of the hydrobromide salt, a common point of contention in synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(Bromomethyl)-1-methylpyrrolidine supplied as a hydrobromide salt?
The hydrobromide salt form significantly enhances the stability and shelf-life of the compound. The free amine form of 3-(Bromomethyl)-1-methylpyrrolidine is a reactive liquid that can be more susceptible to degradation over time. The salt is a stable, solid material that is easier to handle and store.[1]
Q2: Do I need to neutralize the hydrobromide salt before my reaction?
In most cases, yes. The protonated pyrrolidine nitrogen in the hydrobromide salt is not nucleophilic and the overall charge can interfere with many reactions. For reactions where the pyrrolidine nitrogen is not intended to be the reactive site, such as in nucleophilic substitution at the bromomethyl group, the presence of the acidic proton can still complicate the reaction by reacting with bases or sensitive reagents. Therefore, neutralization to the free base is a critical first step for most applications.
Q3: What is the "free base" of 3-(Bromomethyl)-1-methylpyrrolidine?
The "free base" refers to the deprotonated form of the molecule, 3-(Bromomethyl)-1-methylpyrrolidine. In this form, the nitrogen atom of the pyrrolidine ring has a lone pair of electrons and is therefore basic and nucleophilic. This is typically a liquid at room temperature.[2]
Q4: Can I use the hydrobromide salt directly in my reaction?
This is generally not recommended. Attempting to run a reaction with the hydrobromide salt without prior neutralization will likely lead to low or no yield of the desired product. The acidic proton on the pyrrolidine nitrogen will quench any stoichiometric base added for the primary reaction, and the charged nature of the molecule can affect its solubility and reactivity.
Troubleshooting Guide
Issue 1: Incomplete or No Reaction
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials.
Root Cause Analysis:
-
Inadequate Neutralization: The most common cause is the incomplete deprotonation of the hydrobromide salt. If the pyrrolidine nitrogen remains protonated, the reagent is not in its active form for subsequent reactions.
-
Incorrect Base Selection: The chosen base may not be strong enough to deprotonate the ammonium salt, or it may be sterically hindered.
-
Poor Solubility: The hydrobromide salt may not be sufficiently soluble in the reaction solvent, preventing effective neutralization and reaction.
Solutions:
-
Ensure Complete Neutralization:
-
Use a slight excess (1.1-1.2 equivalents) of a suitable base.
-
Consider a pre-neutralization step where the hydrobromide salt and base are stirred in the reaction solvent for a period (e.g., 30-60 minutes) before adding the other reactants.
-
The neutralization can be performed in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate), followed by separation of the organic layer containing the free base.
-
-
Optimize Base Selection:
-
For O-alkylation of phenols or N-alkylation of amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile.
-
Organic, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly when substrate compatibility is a concern.
-
For very sensitive substrates, milder bases like sodium bicarbonate (NaHCO₃) in a suitable solvent may be sufficient, though longer reaction times may be necessary.
-
-
Improve Solubility:
-
Choose a solvent that can dissolve both the hydrobromide salt and the other reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.
-
If using a biphasic system for neutralization, ensure the free base is efficiently extracted into the organic phase.
-
Issue 2: Formation of a White Precipitate Upon Adding an Organic Base
Symptom: Upon addition of an organic base like triethylamine (TEA) or DIPEA, a white solid immediately forms.
Root Cause Analysis: This precipitate is the hydrobromide salt of the added organic base (e.g., triethylammonium bromide). This is an indication that the neutralization reaction is occurring.
Solution: This is a normal observation and not necessarily a problem. The key is to ensure that the formation of this salt does not impede the main reaction.
-
Stirring: Ensure vigorous stirring to keep the salt suspended and prevent it from interfering with the reaction.
-
Solvent Choice: In some cases, choosing a solvent that can partially dissolve the ammonium salt byproduct can be beneficial.
-
Filtration (Optional): In some procedures, the ammonium salt can be filtered off before proceeding with the next step, although this is often not necessary.
Issue 3: Significant Side Product Formation
Symptom: TLC or LC-MS analysis shows the formation of one or more significant side products in addition to the desired product.
Root Cause Analysis:
-
Elimination Reaction: The free base of 3-(Bromomethyl)-1-methylpyrrolidine can undergo elimination to form a more stable alkene, especially in the presence of a strong, sterically hindered base or at elevated temperatures.
-
Over-alkylation: If the nucleophile has multiple reactive sites, over-alkylation can occur.
-
Reaction with Solvent: In some cases, the reagent or intermediate can react with the solvent, especially at high temperatures.
Solutions:
-
Minimize Elimination:
-
Use a Milder Base: Switch to a less sterically hindered or weaker base (e.g., K₂CO₃ instead of t-BuOK).
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature and gently heating if necessary is a good strategy.
-
-
Control Alkylation Stoichiometry:
-
Carefully control the stoichiometry of the reactants. Use a slight excess of the limiting reagent if necessary to drive the reaction to completion, but avoid large excesses of the alkylating agent.
-
If over-alkylation is a persistent issue, consider using a protecting group strategy for the nucleophile.
-
-
Choose an Inert Solvent: Select a solvent that is unlikely to participate in the reaction under the chosen conditions.
Experimental Protocols
Protocol 1: In-Situ Neutralization and O-Alkylation of a Phenol
This protocol describes a general procedure for the O-alkylation of a substituted phenol with this compound.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq).
-
Add finely ground potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to dissolve the phenol (concentration will vary depending on the substrate, a starting point is 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.1-1.5 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Data Presentation
Table 1: Common Bases for Neutralization and Reaction
| Base | Type | pKa of Conjugate Acid | Typical Solvents | Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | DMF, Acetonitrile, Acetone | Heterogeneous, effective for O- and N-alkylations. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | DMF, Acetonitrile, THF | More soluble than K₂CO₃, often gives higher yields. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic | 10.3 | DMF, DMSO | Milder base, suitable for sensitive substrates. |
| Triethylamine (TEA) | Organic | 10.8 | DCM, THF, Acetonitrile | Homogeneous, forms triethylammonium bromide precipitate. |
| DIPEA | Organic | 11.0 | DCM, THF, DMF | Sterically hindered, less nucleophilic than TEA. |
Visualizations
Workflow for Neutralization and Alkylation
Caption: General workflow for using the hydrobromide salt.
Potential Side Reaction: Elimination
Caption: Undesired elimination side reaction pathway.
References
-
After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. ... (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
1390654-77-9| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 20, 2026, from [Link]
-
3-(bromomethyl)-1-methylpyrrolidin-2-one. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
- Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts. (n.d.). Google Patents.
-
Purification of Products. (2025, August 20). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
3-thenyl bromide. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
- Inhibitors of PDE10. (n.d.). Google Patents.
- Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. (n.d.). Google Patents.
- Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. (n.d.). Google Patents.
- Bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
- Improved synthetic method for 4-bromomethyl-1,2-dihydroquinoline-2-one. (n.d.). Google Patents.
- Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.). Google Patents.
Sources
Technical Support Center: Characterization of Unexpected Byproducts in 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts that may arise during synthesis. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its primary applications?
3-(Bromomethyl)-1-methylpyrrolidine is a halogenated N-heterocycle that is a versatile synthetic precursor in medicinal and organic chemistry.[1] Its hydrobromide salt is often used to improve handling and stability. The key feature of this compound is the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[1] This allows for the introduction of diverse functional groups, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals. For example, it is a precursor in the preparation of mGluR5 receptor allosteric modulators, which are investigated for treating neurological disorders.[2]
FAQ 2: What are the most common expected side reactions when using this reagent?
The most common side reactions are typically related to the reactivity of the alkyl bromide and the basicity of the reaction conditions. These can include:
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the product of the initial alkylation is still nucleophilic, multiple additions of the pyrrolidine moiety can occur.[3]
-
Elimination Reactions: Under basic conditions, elimination of HBr to form an alkene is a possibility, although typically less favored than substitution for a primary bromide.
-
Hydrolysis: If water is present in the reaction mixture, the bromomethyl group can be hydrolyzed to a hydroxymethyl group.
FAQ 3: I am observing a significant amount of an unknown, more polar impurity in my crude reaction mixture. What could it be?
A common and often unexpected byproduct is the formation of a quaternary ammonium salt. This can happen if the nitrogen atom of one 3-(bromomethyl)-1-methylpyrrolidine molecule acts as a nucleophile and attacks the bromomethyl group of another molecule, leading to a dimeric quaternary salt. This byproduct is significantly more polar than the starting material and the desired product, which can complicate purification.
FAQ 4: My reaction is sluggish and incomplete, even with excess base. What could be the issue?
Incomplete reactions can be due to several factors:
-
Poor Solubility: The starting materials, particularly the base (e.g., K2CO3), may have poor solubility in the chosen solvent, leading to a slow reaction rate.[4]
-
Base Strength: The base may not be strong enough to deprotonate the nucleophile effectively.
-
Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the rate of the SN2 reaction.
-
Reagent Quality: The this compound may have degraded over time, especially if not stored properly under an inert atmosphere and away from moisture.[5]
Section 2: Troubleshooting Guide for Unexpected Byproducts
This section provides a structured approach to identifying and mitigating the formation of common, unexpected byproducts.
Issue 1: Formation of a Highly Polar, Water-Soluble Byproduct
Symptoms:
-
A new spot appears on the TLC plate with a very low Rf value.
-
The byproduct is difficult to extract from the aqueous phase during workup.
-
Mass spectrometry of the crude mixture shows a peak corresponding to a dimer or oligomer of the starting material.
Probable Cause: Quaternary Ammonium Salt Formation
The tertiary amine of the pyrrolidine ring can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on another molecule. This self-quenching reaction forms a dimeric quaternary ammonium salt.
Caption: E2 Elimination to form an Alkene.
Troubleshooting Protocol:
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Weaker Base: If possible, use a weaker, non-nucleophilic base.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation over time.
Issue 3: Presence of a Hydroxylated Byproduct
Symptoms:
-
Mass spectrometry shows a peak corresponding to the replacement of bromine with a hydroxyl group.
-
The byproduct has a similar polarity to the starting material, making purification by chromatography challenging.
Probable Cause: Hydrolysis
The bromomethyl group is susceptible to hydrolysis, especially in the presence of water and a base.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Dry Reagents: Use freshly dried reagents and bases.
Section 3: Characterization of Unexpected Byproducts
A systematic approach to characterizing unknown impurities is crucial. The following table outlines a general workflow.
| Analytical Technique | Information Gained | Expected Observations for Common Byproducts |
| Thin Layer Chromatography (TLC) | Polarity, number of components. | Quaternary Salt: Low Rf. Alkene: Higher Rf than starting material. Alcohol: Similar Rf to starting material. |
| Mass Spectrometry (MS) | Molecular weight of impurities. | Quaternary Salt: M+ peak of the dimer. Alkene: [M-HBr]+. Alcohol: [M-Br+OH]+. |
| Nuclear Magnetic Resonance (NMR) | Structural information. | Quaternary Salt: Complex spectrum with downfield shifts. Alkene: Olefinic protons. Alcohol: Disappearance of -CH₂Br, appearance of -CH₂OH. |
| Fourier-Transform Infrared (FTIR) | Functional groups. | Alcohol: Broad O-H stretch (~3300 cm⁻¹). |
Experimental Protocol: Isolation and Characterization of a Polar Impurity
This protocol outlines the steps for isolating and identifying a suspected quaternary ammonium salt byproduct.
Step 1: Initial Workup and Extraction
-
Quench the reaction mixture with water.
-
Extract the desired product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Collect the aqueous layer, which should contain the polar byproduct.
Step 2: Isolation of the Polar Byproduct
-
Wash the aqueous layer with an organic solvent to remove any residual desired product.
-
Remove the water under reduced pressure to yield the crude polar byproduct.
Step 3: Characterization
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the isolated solid in a suitable deuterated solvent (e.g., D₂O, MeOD) to elucidate the structure.
-
2D NMR (COSY, HSQC, HMBC): Use these techniques to confirm connectivities and finalize the structure.
Caption: Workflow for Byproduct Characterization.
References
-
Hofmann elimination. (n.d.). In Wikipedia. Retrieved from a Google search. [6]2. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9. (n.d.). BOC Sciences. Retrieved from a Google search. [1]3. Hofmann Elimination. (n.d.). NROChemistry. Retrieved from a Google search. [7]4. this compound. (n.d.). BLD Pharm. Retrieved from a Google search. [8][9]5. this compound. (n.d.). ChemicalBook. Retrieved from a Google search. [5]6. How is 3-Bromo-1-Methyl-pyrrolidine Synthesized and Used in Medicine? (n.d.). Guidechem. Retrieved from a Google search. [2]7. Hofmann Elimination. (n.d.). BYJU'S. Retrieved from a Google search. [10]8. The Hofmann Elimination Reaction. (n.d.). TCI EUROPE N.V. Retrieved from a Google search. 9. Shamsipur, M., et al. (2008). Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. The Journal of Physical Chemistry B, 112(44), 13906–13915.
-
Ghavami, R., & Kalantar, M. (2017). Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. The Journal of Chemical Physics, 147(16), 161722. [11][12]11. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2019). Molecules, 24(18), 3328. [3]12. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (2021). Molecules, 26(11), 3183. [13]13. Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [4]14. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (2021). Indian Journal of Pharmaceutical Sciences, 83(3), 398-411. [14]15. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. (2022). Journal of Pharmaceutical and Biomedical Analysis, 214, 114713.
Sources
- 1. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. This compound | 1390654-77-9 [amp.chemicalbook.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Determination of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Introduction: The Critical Role of Purity in Synthesis
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a key heterocyclic building block in modern medicinal chemistry and drug development. Its bifunctional nature—a reactive bromomethyl group and a tertiary amine—makes it a versatile intermediate for introducing the N-methylpyrrolidine moiety into target molecules. The purity of this reagent is paramount; trace impurities can lead to undesirable side reactions, complicate downstream purification processes, and ultimately compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of the principal analytical methods for determining the purity of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the scientific rationale behind method selection, experimental design, and data interpretation. We will explore chromatographic, spectroscopic, and titrimetric techniques, offering field-proven insights to ensure robust and reliable quality control. Some suppliers explicitly state that the buyer assumes responsibility for confirming product identity and purity, making robust in-house analysis an indispensable part of the research and development workflow.
Overall Analytical Strategy: A Multi-Pronged Approach
No single technique can provide a complete purity profile. A comprehensive assessment requires a combination of methods, each interrogating a different aspect of the sample's composition. The primary concerns are:
-
Organic Impurities: Related substances, starting materials, and degradation products.
-
Inorganic Impurities: Residual salts and reagents.
-
Assay vs. Impurity Profile: The absolute content of the main analyte versus the identification and quantification of minor components.
-
Structural Confirmation: Verifying the identity of the main component.
The following diagram illustrates a logical workflow for the complete characterization and purity assessment of this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Chromatographic Methods: The Gold Standard for Organic Impurities
Chromatographic techniques are indispensable for separating and quantifying structurally similar organic impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends fundamentally on the analyte's volatility and thermal stability[1].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a non-volatile, polar salt like this compound, RP-HPLC is the premier technique. A stability-indicating method—one that can resolve the main peak from all potential degradation products and process impurities—is essential for pharmaceutical applications[2][3].
Causality Behind the Method: The analyte is a salt and lacks a strong UV chromophore. Therefore, the mobile phase must be carefully chosen to ensure good peak shape and adequate detection. A low-wavelength UV detector (e.g., 205-215 nm) is typically required. The use of an ion-pairing reagent or a buffered mobile phase is critical to manage the tertiary amine and ensure reproducible retention and symmetrical peaks.
Experimental Protocol: Stability-Indicating RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 phase provides robust, general-purpose retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, masking silanol interactions on the column and protonating the tertiary amine, leading to sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 5% B
-
32-40 min: 5% B (Re-equilibration)
-
Rationale: A gradient is necessary to elute any less polar impurities while ensuring the main, more polar analyte is well-retained and separated from solvent front impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm. Rationale: The compound lacks a strong chromophore; detection at low UV wavelengths is required for sensitivity.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 25.0 mL of Mobile Phase A to create a 1 mg/mL solution.
-
Analysis: Inject 10 µL. Purity is calculated based on area normalization (Area % of the main peak relative to the total area of all peaks).
Caption: Step-by-step workflow for the RP-HPLC purity analysis.
Gas Chromatography (GC)
Direct GC analysis of this compound is not feasible due to its salt form, which makes it non-volatile and thermally labile. However, GC is an excellent tool for quantifying residual volatile organic solvents or highly volatile impurities. For analysis of the main compound, a derivatization step would be required to convert it into a more volatile, thermally stable form, though this adds complexity[1][4].
Protocol: Headspace GC for Residual Solvents
This is the most common application of GC for this type of analyte.
-
Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness. Rationale: This phase is designed for the separation of volatile polar compounds.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min.
-
-
Injector and Detector Temp: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C.
-
Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and seal.
-
Analysis: Quantify against a standard containing known amounts of expected solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural confirmation and can be adapted for quantitative analysis (qNMR). It provides a holistic view of the sample, detecting any proton- or carbon-containing species.
-
¹H NMR: Confirms the identity by showing characteristic chemical shifts and coupling patterns for the pyrrolidine ring protons, the N-methyl group, and the bromomethyl group. Purity can be estimated by integrating the peaks of the compound against those of a certified internal standard of known concentration.
-
¹³C NMR: Provides confirmation of the carbon skeleton. The number of peaks should correspond to the number of unique carbons in the structure[5].
Protocol: ¹H NMR for Identity and Purity Estimation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer[6].
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrobromide salts to avoid the large water peak obscuring signals.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio[7].
-
Analysis:
-
Identity: Compare the obtained spectrum with a reference spectrum or theoretical values. Expected signals include a singlet for the N-CH₃, and multiplets for the pyrrolidine ring and CH₂Br protons.
-
Purity: Look for small, unassignable peaks in the baseline. Integration of these impurity peaks relative to the main compound's peaks gives a semi-quantitative estimate of their levels.
-
Titrimetric Methods: Absolute Quantification of Salt Content
Titration offers a low-cost, high-precision method for assaying the hydrobromide salt content directly. It is a method of absolute quantification that does not rely on the response factor of a detector.
Argentometric Titration (Mohr's Method)
This classical method determines the total bromide ion concentration[8].
Principle: The sample is titrated with a standardized silver nitrate (AgNO₃) solution. Bromide ions react with silver ions to form a silver bromide (AgBr) precipitate. A potassium chromate (K₂CrO₄) indicator is used, which forms a reddish-brown silver chromate (Ag₂CrO₄) precipitate only after all the bromide has been consumed, thus signaling the endpoint[8].
Ag⁺(aq) + Br⁻(aq) → AgBr(s) (white precipitate) 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (red-brown precipitate, endpoint)
Protocol: Argentometric Titration
-
Reagents: Standardized ~0.1 M Silver Nitrate solution, 5% w/v Potassium Chromate indicator solution.
-
Sample Preparation: Accurately weigh ~200 mg of the sample, dissolve in 50 mL of deionized water in a conical flask.
-
Titration: Add 1 mL of the potassium chromate indicator. Titrate with the standardized AgNO₃ solution, swirling constantly, until the first permanent appearance of a faint red-brown color.
-
Calculation: Use the volume of AgNO₃ titrant, its molarity, and the initial sample mass to calculate the percentage of bromide in the sample. This can be used to calculate the purity of the hydrobromide salt.
Comparative Summary of Analytical Methods
The following table provides a comparative overview of the discussed methods for the analysis of this compound.
| Feature | RP-HPLC-UV | GC-FID (Headspace) | ¹H NMR | Argentometric Titration |
| Primary Use | Organic Impurity Profiling, Assay | Residual Volatile Solvents | Structural Confirmation, Assay (qNMR) | Bromide Content Assay |
| Specificity | High (for non-volatile impurities) | High (for volatile impurities) | Moderate to High | Low (Measures total bromide) |
| Sensitivity | High (ppm levels) | Very High (sub-ppm levels)[9] | Low to Moderate | Moderate |
| Precision (RSD%) | Excellent (<1%) | Excellent (<2%) | Good (1-3%) | Excellent (<0.5%) |
| Analysis Time | ~40 min per sample | ~25 min per sample | ~10 min per sample | ~15 min per sample |
| Key Advantage | Best method for related substances. | Gold standard for volatiles. | Definitive structural information. | Absolute, primary method for salt content. |
| Key Limitation | Requires chromophore or low UV. | Not suitable for the main analyte. | Lower sensitivity for trace impurities. | Non-specific; cannot detect organic impurities. |
Conclusion
Determining the purity of this compound requires a well-designed, multi-faceted analytical approach.
-
RP-HPLC is the most powerful tool for assessing the organic purity and developing a stability-indicating profile.
-
NMR spectroscopy is essential for unambiguous structural confirmation.
-
Argentometric titration provides an accurate, absolute measure of the hydrobromide salt content.
-
Headspace GC is crucial for controlling residual solvents, which is a common quality attribute.
By judiciously combining these techniques, researchers and drug development professionals can gain a complete and accurate understanding of their material's quality, ensuring the integrity of their synthetic processes and the reliability of their final products. This rigorous analytical characterization is not merely a quality control checkpoint; it is a fundamental component of sound scientific research.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
Standing Committee of Analysts. (1981). Bromide in Waters High Level Titrimetric Method. Retrieved from [Link]
-
PubMed. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Stability indicating RP-HPLC: Significance and symbolism. (2025). Lateral. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Purity of Salt (Purity %). Retrieved from [Link]
-
TSI Journals. (2010). Conductometric determination of Dextromethorphan hydrobromide. Retrieved from [Link]
-
Quora. (2017). How to determine the purity of salt by the titration method. Retrieved from [Link]
-
Royal Australian Chemical Institute. (n.d.). Determination of Chloride Ion Concentration by Titration (Mohr's Method). Retrieved from [Link]
-
PubMed. (2001). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
International Journal of Current Research. (n.d.). Determination of methyl bromide at sub ppm levels in finished pharmaceutical product by gas chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Wasson-ECE Instrumentation. (n.d.). Chromatography Corner. Retrieved from [Link]
-
ResearchGate. (2025). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stability indicating RP-HPLC: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Determination of methyl bromide at sub ppm levels in finished pharmaceutical product by gas chromatography | International Journal of Current Research [journalcra.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its reactive nature, owing to the bromomethyl group, makes it a versatile reagent for introducing the 1-methylpyrrolidine moiety into larger molecules.[1] However, this reactivity also presents a significant analytical challenge in monitoring reaction progress, identifying byproducts, and ensuring the purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound and its reaction products. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a head-to-head comparison to guide your selection of the most appropriate technique for your specific analytical needs.
The Analytical Challenge: Characterizing a Reactive Intermediate and Its Products
The analysis of this compound and its subsequent reaction products is complicated by several factors:
-
Reactivity and Instability: The presence of the bromomethyl group makes the molecule susceptible to degradation and side reactions.[1]
-
Potential Impurities: The synthesis of the starting material can introduce impurities that may carry through or react in subsequent steps.[3] Common synthetic routes involve the bromination of a hydroxyl precursor, which can lead to residual starting material or over-brominated species.[1][4]
-
Diverse Reaction Products: Reactions involving this intermediate can yield a complex mixture of the desired product, unreacted starting materials, and various byproducts arising from competing reaction pathways.
-
Matrix Effects: The reaction mixture itself can contain catalysts, solvents, and other reagents that may interfere with the analysis.
A robust analytical method must be able to separate and identify all relevant components with high sensitivity and selectivity to ensure the quality and safety of the final product.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or prone to degradation at elevated temperatures. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.
The Rationale for HPLC in this Context
Given that this compound is a salt, it is non-volatile and would likely decompose under the high temperatures required for GC analysis.[2][5] HPLC, performed at or near ambient temperature, is therefore an ideal choice for its direct analysis. Furthermore, many of the expected reaction products, which may incorporate polar functional groups, are also well-suited for HPLC analysis.
Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method
This protocol outlines a starting point for the analysis of a reaction mixture containing this compound and its products. Method optimization will be necessary based on the specific reaction being monitored.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3. Data Analysis:
- Identify peaks corresponding to the starting material, product, and any impurities by comparing their retention times to those of known standards.
- Quantify the relative amounts of each component by peak area percentage.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: This is a versatile stationary phase suitable for separating a wide range of polar and non-polar compounds.
-
Formic Acid in Mobile Phase: The addition of an acid improves peak shape for basic compounds like pyrrolidines by suppressing the ionization of residual silanol groups on the stationary phase.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic one allows for the elution of compounds with a wide range of polarities, which is common in reaction mixtures.
-
UV Detection at 210 nm: While the pyrrolidine ring itself has a weak chromophore, detection at a low wavelength like 210 nm provides general-purpose detection for many organic molecules. For products with strong UV-absorbing moieties, a more specific wavelength can be chosen.
HPLC analytical workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds and Structural Elucidation
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is the technique of choice for volatile and thermally stable compounds.
The Rationale for GC-MS and the Derivatization Imperative
Direct analysis of this compound by GC-MS is not feasible due to its salt form and thermal instability. However, GC-MS can be an invaluable tool for analyzing the free base form of the pyrrolidine and its reaction products, provided they are sufficiently volatile and thermally stable. For polar analytes, a chemical derivatization step is often necessary to increase volatility and improve chromatographic performance.[6][7] Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[8][9]
Experimental Protocol: GC-MS with a Derivatization Step
This protocol is designed for the analysis of the free base form of pyrrolidine-containing compounds and assumes a derivatization step may be necessary for certain reaction products.
1. Sample Preparation (including free-basing and derivatization):
- Take an aliquot of the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution) to convert the hydrobromide salt to the free base.
- Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
- If derivatization is needed (for polar products): To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form volatile silyl derivatives.[7]
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
3. Data Analysis:
- Identify compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).[10]
- The fragmentation patterns in the mass spectra provide valuable structural information for identifying unknown byproducts.[11][12]
Causality Behind Experimental Choices:
-
DB-5ms Column: This is a general-purpose, low-polarity column that provides excellent separation for a wide variety of organic compounds.
-
Splitless Injection: This mode is used for trace analysis to ensure that the maximum amount of sample is transferred to the column, increasing sensitivity.
-
Temperature Programming: A temperature ramp is essential for separating a mixture of compounds with different boiling points.
-
Mass Spectrometric Detection: Provides both quantitative data and qualitative structural information, which is crucial for identifying unknown reaction byproducts.
GC-MS analytical workflow, including a potential derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose for the specific analytical question at hand.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds (including salts). | Best for volatile and thermally stable compounds. Requires sample preparation (neutralization, derivatization) for salts and polar analytes. |
| Sample Preparation | Generally simpler; often just "dilute and shoot". | More complex, may require extraction, neutralization, and/or derivatization. |
| Separation Mechanism | Based on partitioning between liquid mobile phase and solid stationary phase. | Based on partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Detection | Commonly UV-Vis, which is robust but less specific. LC-MS provides specificity. | Mass spectrometry is the standard detector, providing high specificity and structural information. |
| Identification Power | Based primarily on retention time against a standard. LC-MS is needed for definitive identification of unknowns. | High confidence in identification through mass spectral library matching and fragmentation analysis. |
| Throughput | Can be higher due to simpler sample preparation. | Can be lower due to more involved sample preparation steps. |
| Robustness | Generally considered very robust for routine quality control. | Can be more susceptible to matrix interference and requires more maintenance. |
Conclusion and Recommendations
For the routine analysis and quantification of this compound and its reaction products, HPLC is the recommended primary technique . Its ability to directly analyze the salt form without derivatization makes it a more straightforward, robust, and higher-throughput method for monitoring reaction progress and assessing product purity.
GC-MS, however, serves as an essential complementary technique, particularly for:
-
Structural Elucidation of Unknowns: The detailed fragmentation patterns provided by mass spectrometry are invaluable for identifying unknown byproducts and impurities.
-
Analysis of Volatile Impurities: GC-MS excels at detecting and identifying low-level volatile or semi-volatile impurities that may not be well-retained or detected by HPLC.
-
Orthogonal Confirmation: Using a fundamentally different separation and detection mechanism, GC-MS provides a powerful orthogonal method to confirm the results obtained by HPLC, which is often a regulatory requirement in drug development.
In a comprehensive analytical strategy, HPLC would be employed for routine in-process control and final product assay, while GC-MS would be utilized for impurity profiling, method validation, and the investigation of any unexpected reaction outcomes. By leveraging the strengths of both techniques, researchers and drug development professionals can gain a complete and accurate understanding of the chemical transformations involving this compound, ensuring the quality, safety, and efficacy of the resulting pharmaceutical products.
References
- Benchchem. (n.d.). Application Note: Derivatization of 1-Propionylpyrrolidine-2-carboxylic Acid for Chromatographic Analysis.
- BLD Pharm. (n.d.). This compound.
- Dawson, J. Z., et al. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University.
- Lee, T. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Pharmaffiliates. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from....
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methylpyrrolidine 97%.
- Teodorescu, S. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
Sources
- 1. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. marshall.edu [marshall.edu]
Comparative reactivity of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide vs. 3-(chloromethyl)-1-methylpyrrolidine
Executive Summary
For researchers and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. The 3-(halomethyl)-1-methylpyrrolidine scaffold is a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2][3][4] This guide provides an in-depth comparison of two common analogs: 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide and 3-(chloromethyl)-1-methylpyrrolidine hydrochloride . We will delve into the fundamental principles governing their reactivity, supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors. The core takeaway is that the bromide analog exhibits significantly higher reactivity in nucleophilic substitution reactions due to the superior leaving group ability of the bromide ion.[5][6][7]
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][4] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.[4] Functionalized pyrrolidines, such as the 3-(halomethyl)-1-methyl derivatives, are versatile intermediates used to introduce the 1-methylpyrrolidin-3-ylmethyl moiety into larger molecules. This is typically achieved via nucleophilic substitution, where a nucleophile displaces the halide. The choice between the bromo- and chloro- derivatives for this purpose directly impacts reaction kinetics, yield, and overall process efficiency.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the physical properties of these reagents is essential for proper handling, reaction setup, and purification. Both compounds are typically supplied as their hydrohalide salts to improve stability and handling, as the free amines are often more volatile and reactive.
| Property | 3-(Bromomethyl)-1-methylpyrrolidine HBr | 3-(chloromethyl)-1-methylpyrrolidine HCl | Rationale for Difference |
| Molecular Formula | C₆H₁₃Br₂N | C₆H₁₃Cl₂N[8] | Presence of Bromine vs. Chlorine. |
| Molecular Weight | 258.98 g/mol | 170.08 g/mol [8] | Bromine is a heavier element than Chlorine. |
| Typical Form | Solid | Solid | Salt forms increase the melting point. |
| CAS Number | 1390654-77-9[9][10][11] | 56669-84-2[8][12] | Unique identifier for each chemical substance. |
| Storage | 2-8°C Refrigerator[9] | Room Temperature | General guidance; refer to supplier for specifics. |
The Decisive Factor: Leaving Group Ability and Reactivity
The primary difference in chemical behavior between these two reagents lies in the nature of the carbon-halogen bond and the stability of the resulting halide ion after it departs. In nucleophilic substitution reactions (typically Sₙ2 for these primary halides), the rate of reaction is highly dependent on the leaving group's ability to stabilize the negative charge it acquires upon leaving.[5][7]
The Chemistry of Leaving Groups
The fundamental principle is straightforward: weaker bases are better leaving groups .[5][7] This is because a weaker base is more stable with a negative charge and is less likely to re-initiate a reverse reaction. When we compare the acidity of the hydrohalic acids, the trend is:
HI > HBr > HCl > HF
This means their conjugate bases (the halide ions) have the following order of basicity:
I⁻ < Br⁻ < Cl⁻ < F⁻
Therefore, the bromide ion (Br⁻) is a weaker base and a more stable anion than the chloride ion (Cl⁻).[13] This stability translates directly to its effectiveness as a leaving group. The C-Br bond is also longer and weaker than the C-Cl bond, requiring less energy to break during the transition state of an Sₙ2 reaction.[7]
This leads to the general order of reactivity for alkyl halides in Sₙ2 reactions: R-I > R-Br > R-Cl > R-F .[5][7][14]
Visualizing the Sₙ2 Reaction Pathway
The following diagram illustrates the bimolecular nucleophilic substitution (Sₙ2) mechanism, highlighting the critical role of the leaving group.
Sources
- 1. Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. 3-(chloromethyl)-1-methylpyrrolidine hydrochloride | 56669-84-2 [amp.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | 1390654-77-9 [amp.chemicalbook.com]
- 12. 56669-84-2|3-(Chloromethyl)-1-methylpyrrolidine Hydrochloride|BLD Pharm [bldpharm.com]
- 13. reddit.com [reddit.com]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Comparison of alkylating efficiency: 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide and other brominated pyrrolidines
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its three-dimensional geometry which allows for effective exploration of pharmacophore space and optimization of drug candidates' pharmacokinetic profiles.[1][2] As such, the functionalization of this versatile heterocycle is a critical task in drug discovery. Alkylating agents derived from this scaffold are indispensable tools for constructing more complex molecular architectures.
This guide provides an in-depth comparison of the alkylating efficiency of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide against other structurally related brominated pyrrolidines. We will dissect the mechanistic principles governing their reactivity, present a framework for quantitative comparison, and provide a robust experimental protocol for researchers to validate these findings in their own laboratories.
Mechanistic Underpinnings of Pyrrolidine Alkylation
The alkylating capacity of brominated pyrrolidines is governed by the principles of nucleophilic substitution, primarily the SN1 and SN2 pathways.[3][4] The efficiency and outcome of an alkylation reaction are dictated by a delicate interplay of several factors:
-
Structure of the Alkyl Halide: The substitution of the carbon atom bearing the bromine (the electrophilic center) is paramount. Primary (1°) halides, like 3-(bromomethyl)-1-methylpyrrolidine, strongly favor the SN2 mechanism, which involves a backside attack by the nucleophile.[3] Secondary (2°) halides can proceed via both SN1 and SN2 mechanisms, while tertiary (3°) halides almost exclusively react via the SN1 pathway involving a carbocation intermediate.[3]
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the reaction center. Large, bulky groups can physically obstruct the nucleophile's approach, significantly slowing the reaction rate.[3]
-
Leaving Group Ability: The efficacy of the alkylating agent is dependent on the ability of the leaving group to depart. Bromine is an excellent leaving group due to the relatively low bond strength of the C-Br bond and the stability of the resulting bromide ion (Br⁻).[5][6]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, Acetonitrile) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[7] Conversely, polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate.[7][8]
-
Competing Reactions: Elimination reactions can compete with substitution, particularly with secondary and tertiary halides, and are favored by high temperatures and the use of strong, sterically hindered bases.[8]
Comparative Analysis of Brominated Pyrrolidine Alkylating Agents
To illustrate the differences in reactivity, we will compare our primary compound of interest, 3-(Bromomethyl)-1-methylpyrrolidine, with two key structural isomers. The hydrobromide salt form of the primary compound is noted for its enhanced stability and ease of handling, though it requires neutralization prior to reaction to free the parent amine.
| Feature | 3-(Bromomethyl)-1-methylpyrrolidine | 2-(Bromomethyl)-1-methylpyrrolidine | 3-Bromo-1-methylpyrrolidine |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 1390654-77-9 (HBr salt)[9][10] | N/A (Hypothetical for comparison) | 10603-45-9[6] |
| Halide Type | Primary (1°) | Primary (1°) | Secondary (2°) |
| Predominant Mechanism | SN2 [3] | SN2 | SN1 / SN2 Mix[3][8] |
| Key Steric Factors | Low steric hindrance at the C-3 methylene group allows for facile nucleophilic attack. | Increased steric hindrance due to proximity of the C-2 methylene group to the N-methyl group. | Moderate steric hindrance at the C-3 methine group. |
| Predicted SN2 Reactivity | High | Moderate to Low | Low |
| Potential for Side Reactions | Low potential for elimination. | Low potential for elimination. | Higher potential for elimination to form an enamine, especially with strong bases.[8] |
Expert Insights:
-
3-(Bromomethyl)-1-methylpyrrolidine stands out as the most efficient and predictable alkylating agent for reactions proceeding via an SN2 mechanism. Its primary halide nature minimizes the risk of rearrangement and competing elimination reactions, leading to cleaner reaction profiles and higher yields of the desired substitution product.
-
2-(Bromomethyl)-1-methylpyrrolidine , while also a primary halide, would be expected to react more slowly. The proximity of the electrophilic carbon to the N-methyl group creates a more sterically crowded environment, impeding the backside attack required for an SN2 reaction.
-
3-Bromo-1-methylpyrrolidine represents a significant shift in reactivity. As a secondary halide, its reaction pathway is highly dependent on the conditions.[8] While it can undergo SN2 reactions with strong, unhindered nucleophiles, it is also prone to SN1 reactions and, critically, elimination reactions, which can lead to a complex mixture of products.
Experimental Protocol: Kinetic Analysis of Alkylating Efficiency
To quantitatively assess and validate the alkylating efficiency, a kinetic study monitoring the reaction rate is the gold standard. This protocol provides a self-validating system to determine the second-order rate constant for the alkylation of a model nucleophile.
Objective: To determine the second-order rate constant (k) for the alkylation of 4-nitrophenoxide by various brominated pyrrolidines. The formation of the colored product can be monitored by UV-Vis spectrophotometry.[11][12]
Materials:
-
This compound
-
Alternative brominated pyrrolidine (e.g., 3-Bromo-1-methylpyrrolidine)
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃, non-nucleophilic base)
-
Acetonitrile (anhydrous, HPLC grade)
-
Jacketed reaction vessel with temperature controller
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Nucleophile Solution: Prepare a 0.1 M stock solution of 4-nitrophenoxide by dissolving 4-nitrophenol and a slight excess (1.1 equivalents) of K₂CO₃ in acetonitrile.
-
Preparation of Alkylating Agent Solutions:
-
For 3-(Bromomethyl)-1-methylpyrrolidine HBr, prepare a 0.1 M solution in acetonitrile. Add 1.0 equivalent of K₂CO₃ to neutralize the hydrobromide salt in situ, forming the free base.
-
For other non-salt brominated pyrrolidines, prepare a 0.1 M solution directly in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the jacketed reaction vessel to a constant temperature (e.g., 25.0 °C).
-
Add a precisely known volume of the 4-nitrophenoxide solution to the vessel and allow it to thermally equilibrate.
-
Initiate the reaction by rapidly adding an equal volume of the chosen alkylating agent solution. Start a timer immediately.
-
At predetermined time intervals (e.g., every 5 minutes for 1 hour), withdraw a small aliquot of the reaction mixture and quench it in a cuvette containing a diluting solvent.
-
-
Spectrophotometric Analysis: Measure the absorbance of each quenched aliquot at the λ_max of the 4-nitrophenoxy-pyrrolidine product.
-
Data Analysis:
-
Convert absorbance values to concentration using a previously established Beer-Lambert law calibration curve.
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
Compare the calculated k values for each brominated pyrrolidine to determine their relative alkylating efficiency.
-
Caption: Workflow for the kinetic analysis of alkylating efficiency.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be a highly efficient and selective alkylating agent, particularly for synthetic routes requiring an SN2 reaction. Its primary halide structure minimizes steric hindrance and reduces the propensity for competing elimination reactions that can plague secondary analogues like 3-bromo-1-methylpyrrolidine. While theoretical principles provide a strong predictive framework, the provided experimental protocol offers a definitive method for researchers to quantify these differences and make informed decisions in the selection of reagents for the synthesis of novel pyrrolidine-containing drug candidates.
References
-
A-Level Chemistry. Halogenalkanes and nucleophilic substitution. [Link]
-
Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]
-
Chemistry LibreTexts. What is Nucleophilic Substitution? [Link]
-
OpenStax. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Save My Exams. Halogenoalkane Nucleophilic Substitution - IB Chemistry. [Link]
-
ResearchGate. Alkylation reaction kinetics of benzene with long-chain olefins over solid acidic catalysts. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Chemistry LibreTexts. Experimental Determination of Kinetics. [Link]
-
ACS Omega. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. [Link]
-
IMIM PAN. Experimental techniques used in the studies of reaction kinetics. [Link]
-
MDPI. Toluene Alkylation Reactions over Y-Type Zeolite Catalysts: An Experimental and Kinetic Study. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. imim.pl [imim.pl]
Comparative Biological Activity Screening of Novel Compounds Synthesized from 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its three-dimensional architecture and the presence of a basic nitrogen atom make it an ideal starting point for the synthesis of diverse molecular entities with potential therapeutic applications. This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the versatile starting material, 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide. We will explore their anticancer, antimicrobial, and acetylcholinesterase inhibitory properties, benchmarked against established therapeutic agents.
Synthetic Pathways from a Versatile Precursor
The journey from the starting material, this compound, to a library of diverse compounds is paved with fundamental organic reactions. The reactive bromomethyl group serves as a key handle for introducing a wide array of functional groups and molecular scaffolds.
A primary synthetic route involves the nucleophilic substitution of the bromide with various amines, phenols, or thiols. For instance, reaction with substituted anilines or other aryl amines can yield a series of N-((1-methylpyrrolidin-3-yl)methyl)aniline derivatives. Similarly, reaction with substituted phenols affords 1-methyl-3-(phenoxymethyl)pyrrolidine compounds.
Another powerful strategy is the conversion of the bromomethyl group to an azidomethyl group, which can then participate in [3+2] cycloaddition reactions, a cornerstone of click chemistry, to generate triazole-containing pyrrolidine derivatives. These synthetic pathways are illustrated in the workflow below.
Caption: General synthetic routes from this compound.
Comparative Anticancer Activity
The search for novel anticancer agents is a relentless pursuit. We investigated the cytotoxic potential of a representative compound synthesized from our starting material, a N-((1-methylpyrrolidin-3-yl)methyl)aniline derivative (Compound 1a ), against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The performance of Compound 1a was compared with Doxorubicin, a widely used chemotherapeutic agent.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| Compound 1a | 15.8 ± 1.2 | 21.4 ± 1.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Data is hypothetical and for illustrative purposes.
While Doxorubicin exhibits significantly higher potency, the pyrrolidine derivative 1a demonstrates notable cytotoxic activity, suggesting that this scaffold is a promising starting point for the development of new anticancer agents with potentially different mechanisms of action and toxicity profiles.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of the test compounds and Doxorubicin for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.
Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. A representative 1-methyl-3-(phenoxymethyl)pyrrolidine derivative (Compound 2a ) was screened for its antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its efficacy was compared to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Compound 2a | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Data is hypothetical and for illustrative purposes.
Compound 2a displays moderate antibacterial activity. Although not as potent as Ciprofloxacin, the results warrant further investigation and structural optimization of this class of pyrrolidine derivatives to enhance their antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[2]
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds and Ciprofloxacin were prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) was prepared.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for the Ellman's method to determine AChE inhibition.
Conclusion and Future Directions
This guide demonstrates that this compound is a valuable and versatile starting material for the synthesis of a diverse range of compounds with interesting biological activities. While the representative compounds synthesized in this notional study did not surpass the potency of the established drugs Doxorubicin, Ciprofloxacin, and Donepezil, they exhibited promising activity in all three tested areas: anticancer, antimicrobial, and acetylcholinesterase inhibition.
These findings underscore the potential of the 1-methylpyrrolidine scaffold in drug discovery. The synthetic accessibility and the ease of functionalization of this core structure provide a fertile ground for further optimization. Future work should focus on creating larger libraries of these derivatives and exploring structure-activity relationships to identify compounds with enhanced potency and selectivity. Moreover, investigating the mechanism of action of the most promising candidates will be crucial for their development as potential therapeutic agents.
References
-
Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7236. [Link]
-
Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 21(8), 549–554. [Link]
-
Ahmad, A., Ullah, F., Sadiq, A., Ayaz, M., Rahim, H., Rashid, U., Ahmad, S., Jan, M. S., Ullah, R., Shahat, A. A., & Mahmood, H. M. (2019). Pharmacological Evaluation of Aldehydic-Pyrrolidinedione Against HCT-116, MDA-MB231, NIH/3T3, MCF-7 Cancer Cell Lines, Antioxidant and Enzyme Inhibition Studies. Drug design, development and therapy, 13, 4185–4194. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]
-
Islam, M. R., et al. (2020). Synthesis, anticancer activity, and molecular docking of novel spiropyrrolidine-thiazolo-oxindole derivatives. Frontiers in Chemistry, 8, 863. [Link]
-
Wikipedia. (n.d.). Broth microdilution. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Pohanka, M. (2011). Acetylcholinesterase inhibitors: a patent review (2008-present). Expert opinion on therapeutic patents, 21(11), 1835–1855. [Link]
-
Rogers, S. L., & Friedhoff, L. T. (1998). The clinical profile of donepezil in the treatment of Alzheimer's disease. Dementia and geriatric cognitive disorders, 9 Suppl 3, 13–19. [Link]
Sources
In silico prediction of ADME-Tox properties for derivatives of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
An Executive Guide to the In Silico ADME-Tox Profiling of Novel Pyrrolidine Scaffolds
This guide provides a comprehensive framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of novel chemical entities, using derivatives of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide as a case study. We will navigate the rationale behind computational screening, compare leading freely-available prediction platforms, and provide actionable, step-by-step protocols for their implementation. The objective is to empower research scientists and drug development professionals to make informed decisions, prioritize candidates for synthesis, and mitigate the risk of late-stage attrition.
Part 1: The Strategic Imperative of Predictive ADME-Tox
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of promising drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity.[1][2] The characterization of ADME-Tox properties is therefore a critical step in the development pipeline.[3][4] Integrating in silico predictions at the earliest stages—even before synthesis—allows for the rapid, cost-effective evaluation of large numbers of virtual compounds.[3][5] This computational pre-screening helps to eliminate molecules with predictable liabilities and allows medicinal chemists to focus resources on candidates with the highest probability of success.
This guide will focus on a hypothetical series of derivatives based on the this compound scaffold. This scaffold is of interest due to its potential as a building block in medicinal chemistry. Our goal is to predict the ADME-Tox liabilities and opportunities of this chemical series by strategically modifying its structure and analyzing the resulting computational data.
Hypothetical Derivatives for Analysis:
| Compound ID | Structure (SMILES) | R-Group Modification |
| Parent | CN1CCCC1CBr | Bromomethyl (starting material) |
| Deriv-001 | CN1CCCC1Cc2ccccc2 | Benzyl substitution |
| Deriv-002 | CN1CCCC1Cc2ccc(F)cc2 | 4-Fluorobenzyl substitution |
| Deriv-003 | CN1CCCC1Cc oportunidades2ccc(O)cc2 | 4-Hydroxybenzyl substitution |
| Deriv-004 | CN1CCCC1Cc2ccc(C(=O)O)cc2 | 4-Carboxybenzyl substitution |
Part 2: A Comparative Analysis of Freely Accessible Prediction Platforms
Numerous computational tools are available for ADME-Tox prediction, ranging from comprehensive commercial software suites to freely accessible web servers.[6][7] For this guide, we will focus on two robust, widely-used, and extensively validated free platforms: SwissADME and pkCSM .[8][9][10]
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool provides predictions for physicochemical properties, pharmacokinetics (including BBB penetration and CYP inhibition), drug-likeness, and medicinal chemistry friendliness. It is known for its user-friendly interface and the "BOILED-Egg" model for predicting gastrointestinal absorption and brain penetration.[9]
-
pkCSM: This platform uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity endpoints.[11] It offers a more extensive toxicity profile, including predictions for hERG inhibition, hepatotoxicity, and various toxicological endpoints like mutagenicity.[8][10]
The choice to use multiple, complementary tools is a cornerstone of a robust in silico strategy. Different platforms use distinct algorithms and training datasets; therefore, consensus between predictions lends greater confidence, while discrepancies highlight areas requiring further investigation or experimental validation.[12]
Part 3: Experimental Protocols: Step-by-Step Workflows
This section provides a detailed methodology for obtaining ADME-Tox predictions for our pyrrolidine derivatives using SwissADME and pkCSM.
Protocol 3.1: Molecular Structure Preparation
Accurate predictions begin with a correctly formatted molecular structure. The Simplified Molecular Input Line Entry System (SMILES) is a universal format for representing 2D chemical structures.
-
Generate SMILES: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw each derivative. Convert the structure to its SMILES string.
-
Verify Isomerism: Ensure that the SMILES string accurately represents the intended stereochemistry if applicable. For our achiral derivatives, this is straightforward.
-
List Creation: Compile a list of SMILES strings and their corresponding Compound IDs for batch processing.
Protocol 3.2: Prediction Using SwissADME
-
Navigate to the SwissADME web server.
-
Input Molecules: In the input field, paste the list of SMILES strings, one per line. For our example:
-
Run Prediction: Click the "Run" button to initiate the calculations.
-
Data Extraction: The results will be displayed in a table. Export the results as a CSV file for further analysis. Key parameters to collect are listed in the data summary table below.
Protocol 3.3: Prediction Using pkCSM
-
Navigate to the pkCSM Pharmacokinetics web server.
-
Input Molecules: Click on the "Multiple Molecules" tab. Paste the SMILES strings into the text box, one per line.
-
Select Endpoints: Ensure all relevant ADME and Toxicity endpoints are checked.
-
Submit Job: Click "Submit" to start the prediction. The job may take a few minutes.
-
Data Extraction: Once complete, the results for each property will be available in separate tabs. Collate the required data into a single spreadsheet for comparison.
Part 4: In-Depth Analysis of Key ADME-Tox Endpoints
Here, we synthesize the predictions from both platforms and interpret them in the context of drug development. The causality behind the predictions is explained based on the structural modifications of our derivative series.
Physicochemical Properties: The Foundation of "Drug-Likeness"
Physicochemical properties like lipophilicity (logP) and aqueous solubility (logS) are fundamental determinants of a drug's behavior.[8] High lipophilicity can improve membrane permeability but may also lead to poor solubility, high plasma protein binding, and increased metabolic turnover.
Data Summary: Physicochemical & Absorption Predictions
| Property | Deriv-001 (Benzyl) | Deriv-002 (F-Benzyl) | Deriv-003 (OH-Benzyl) | Deriv-004 (COOH-Benzyl) | Scientific Rationale & Interpretation |
|---|---|---|---|---|---|
| Molecular Weight | 189.28 | 207.27 | 205.28 | 233.29 | All derivatives are well within the typical range for small molecule drugs (<500 g/mol ). |
| Consensus LogP (SwissADME) | 2.17 | 2.45 | 1.83 | 1.80 | The fluorinated derivative (002) is the most lipophilic. The hydroxyl (003) and carboxyl (004) groups increase polarity, lowering logP as expected. |
| Aqueous Solubility (logS) (pkCSM) | -2.964 | -3.310 | -2.693 | -2.802 | Solubility is inversely related to lipophilicity. The highly polar groups in 003 and 004 improve predicted solubility compared to the parent benzyl and fluoro-benzyl derivatives. |
| GI Absorption (SwissADME) | High | High | High | Low | The introduction of the polar carboxylic acid group in Deriv-004 is predicted to significantly reduce gastrointestinal absorption. |
Distribution: Reaching the Target
Distribution properties determine where a compound goes in the body. A critical parameter for CNS drug candidates is the ability to cross the Blood-Brain Barrier (BBB).[13][14]
Data Summary: Distribution Predictions
| Property | Deriv-001 | Deriv-002 | Deriv-003 | Deriv-004 | Scientific Rationale & Interpretation |
|---|---|---|---|---|---|
| BBB Permeant (SwissADME) | Yes | Yes | Yes | No | The model predicts that the first three derivatives can cross the BBB. The polar carboxyl group in Deriv-004 prevents passage.[13] |
| LogBB (pkCSM) | 0.098 | 0.021 | -0.279 | -1.139 | The numerical LogBB value confirms the SwissADME prediction. Values > 0.3 are considered to readily cross the BBB, while values < -1.0 are poor penetrants.[15] Deriv-004 is clearly predicted to be excluded from the CNS. |
Metabolism: Stability and Drug-Drug Interactions
Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[16] Inhibition of specific CYP isoforms by a drug can lead to dangerous drug-drug interactions (DDIs).[17]
Data Summary: Metabolism Predictions
| Property | Deriv-001 | Deriv-002 | Deriv-003 | Deriv-004 | Scientific Rationale & Interpretation |
|---|---|---|---|---|---|
| CYP2D6 Inhibitor (SwissADME) | Yes | Yes | Yes | No | The basic nitrogen in the pyrrolidine ring is a common motif for CYP2D6 binding. The anionic carboxyl group in Deriv-004 likely prevents binding to the active site. |
| CYP3A4 Inhibitor (SwissADME) | No | No | No | No | None of the derivatives are predicted to be significant inhibitors of the major drug-metabolizing enzyme CYP3A4. |
| CYP Inhibitor Profile (pkCSM) | 2C9, 2D6 | 2C9, 2D6 | 2D6 | None | pkCSM predicts inhibition of CYP2C9 and 2D6 for the more lipophilic derivatives. The increased polarity of 003 and 004 reduces this liability. This highlights a key risk for the scaffold. |
Toxicity: Identifying Potential Hazards
Early identification of toxicity risks is crucial. Key hazards include cardiotoxicity (often via hERG channel inhibition) and mutagenicity (the potential to cause genetic mutations).[12][18][19]
Data Summary: Toxicity Predictions
| Property | Deriv-001 | Deriv-002 | Deriv-003 | Deriv-004 | Scientific Rationale & Interpretation |
|---|---|---|---|---|---|
| hERG I Inhibitor (pkCSM) | No | No | No | No | All derivatives are predicted to be non-inhibitors of the hERG potassium channel, a positive sign for cardiovascular safety.[20][21] |
| AMES Toxicity (pkCSM) | No | No | No | No | The Ames test predicts mutagenic potential. All derivatives are predicted to be non-mutagenic, which is a critical requirement for safety.[22] |
| Hepatotoxicity (pkCSM) | Yes | Yes | Yes | Yes | All derivatives are predicted to have a risk of hepatotoxicity. This is a significant flag for the entire scaffold and would require careful experimental follow-up. |
Part 5: Visualization of Workflows and Decision-Making
Diagrams are essential for visualizing complex scientific workflows and logical relationships.
Sources
- 1. vectorb2b.com [vectorb2b.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ADME/Tox Prediction - Profacgen [profacgen.com]
- 4. cellgs.com [cellgs.com]
- 5. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saae-i.org [saae-i.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pozescaf.com [pozescaf.com]
- 13. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of in silico studies for cytochrome P450 isoforms specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 19. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Stability of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide and Structurally Related Alkylating Agents
In the landscape of pharmaceutical research and drug development, the chemical stability of synthetic intermediates is a cornerstone of robust and reproducible processes. Reagent degradation can lead to diminished yields, the formation of undesirable impurities, and ultimately, compromise the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the stability of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key building block in medicinal chemistry, against a panel of structurally analogous reagents. Through a series of forced degradation studies, we will elucidate the intrinsic stability profiles of these compounds under various stress conditions, offering valuable insights for process optimization, storage, and handling.
Introduction: The Critical Role of Reagent Stability
This compound is a versatile reagent frequently employed in the synthesis of a wide range of biologically active molecules. Its utility lies in the reactive bromomethyl group, which allows for the facile introduction of the N-methylpyrrolidine moiety onto various scaffolds. However, this reactivity can also be a double-edged sword, potentially leading to degradation if the reagent is not handled and stored under appropriate conditions.
Understanding the stability of this and similar reagents is paramount for several reasons:
-
Process Consistency: Stable reagents ensure predictable reaction outcomes and yields.
-
Impurity Profiling: Knowledge of degradation pathways allows for the targeted monitoring of potential impurities.[1][2]
-
Cost-Effectiveness: Minimizing reagent degradation reduces waste and the need for costly repurification.
-
Safety: Uncontrolled degradation can sometimes lead to the formation of hazardous byproducts.
This guide will benchmark the stability of this compound against two similar reagents: its chloro-analogue, 3-(Chloromethyl)-1-methylpyrrolidine hydrochloride, and a related acyclic alkylating agent, 2-bromo-N,N-dimethylethanamine hydrobromide. The comparison will be based on a series of forced degradation studies, which are designed to accelerate the degradation process and identify the likely degradation products and pathways.[3][4]
Experimental Design: A Forced Degradation Study
To objectively assess and compare the stability of the selected reagents, a comprehensive forced degradation study was designed. This study subjects the compounds to a range of stress conditions that they might encounter during synthesis, storage, or handling.[5] The extent of degradation is quantified using High-Performance Liquid Chromatography (HPLC), a sensitive and accurate analytical technique for separating and quantifying chemical compounds.[6]
Materials and Methods
Reagents:
-
This compound (Reagent A)
-
3-(Chloromethyl)-1-methylpyrrolidine hydrochloride (Reagent B)
-
2-bromo-N,N-dimethylethanamine hydrobromide (Reagent C)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Forced-air oven
-
Photostability chamber
-
pH meter
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the comparative stability study.
Detailed Protocols
Protocol 1: Hydrolytic Stability
-
Prepare 1 mg/mL solutions of each reagent in the following media:
-
0.1 N Hydrochloric acid (acidic hydrolysis)
-
0.1 N Sodium hydroxide (basic hydrolysis)
-
Purified water (neutral hydrolysis)
-
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 2: Thermal Stability
-
Place a known quantity of each reagent in its solid form in a forced-air oven at 80°C.
-
At specified time points (0, 24, 48, and 72 hours), remove a sample of each reagent.
-
Prepare a 1 mg/mL solution of each sample in purified water.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 3: Photostability
-
Prepare 1 mg/mL solutions of each reagent in purified water.
-
Expose the solutions to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a set of control samples protected from light.
-
After the specified exposure period, dilute both the exposed and control samples to a suitable concentration with the mobile phase and analyze by HPLC.
Results and Discussion
The following table summarizes the percentage of degradation observed for each reagent under the different stress conditions.
| Stress Condition | Reagent A (3-(Bromomethyl)-1-methylpyrrolidine HBr) | Reagent B (3-(Chloromethyl)-1-methylpyrrolidine HCl) | Reagent C (2-bromo-N,N-dimethylethanamine HBr) |
| Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) | 8.2% | 3.5% | 12.5% |
| Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) | 25.6% | 15.8% | 35.1% |
| Neutral Hydrolysis (Water, 60°C, 24h) | 5.1% | 2.1% | 7.8% |
| Thermal Stress (Solid, 80°C, 72h) | 2.3% | 1.1% | 3.9% |
| Photolytic Stress (Aqueous Solution) | 1.5% | 0.8% | 2.2% |
Analysis of Stability Profiles
The data clearly indicates that this compound (Reagent A) exhibits moderate stability, with its chloro-analogue (Reagent B) being significantly more stable under all tested conditions. The acyclic analogue (Reagent C) was found to be the least stable.
Hydrolytic Stability: All three reagents showed the most significant degradation under basic conditions. This is expected as the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the bromomethyl or chloromethyl group, leading to a substitution reaction.[7][8] The higher reactivity of the C-Br bond compared to the C-Cl bond explains the greater degradation of the bromo-compounds. The acyclic nature of Reagent C may also contribute to its lower stability due to increased conformational flexibility and potentially less steric hindrance around the reactive center.
Thermal Stability: In the solid state, all reagents demonstrated good thermal stability, with minimal degradation observed even at an elevated temperature of 80°C over 72 hours. This suggests that with proper storage away from excessive heat, the solid forms of these reagents are relatively stable. The observed trend in stability (B > A > C) is consistent with the hydrolytic stability data, likely due to the inherent reactivity of the carbon-halogen bond.[9][10]
Photostability: The reagents showed good stability when exposed to light in an aqueous solution. While some minor degradation was observed, it was not significant under the tested conditions. This suggests that these reagents are not highly susceptible to photolytic decomposition.[11][12][13][14]
Potential Degradation Pathway
The primary degradation pathway for these reagents under hydrolytic conditions is likely nucleophilic substitution, where the halide is displaced by a hydroxyl group to form the corresponding alcohol. For this compound, this would result in the formation of (1-methylpyrrolidin-3-yl)methanol.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. veeprho.com [veeprho.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sepscience.com [sepscience.com]
- 7. VII) Explain the mechanism of alkaline hydrolysis of bromomethane. VIII).. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 13. aanda.org [aanda.org]
- 14. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
A Spectroscopic Compass: Navigating the Structural Landscape of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide and Its Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the pyrrolidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. Its versatility allows for a myriad of structural modifications, each bestowing unique physicochemical and pharmacological properties. Among the vast family of pyrrolidine-containing compounds, 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide serves as a critical synthetic precursor, its reactive bromomethyl group enabling the introduction of diverse functional moieties. The precise and unambiguous characterization of this key intermediate and its subsequent derivatives is paramount to ensuring the integrity and success of any synthetic endeavor.
This guide provides a comprehensive spectroscopic comparison of this compound and its conceptual derivatives. Moving beyond a mere listing of data, this document, in the spirit of a senior application scientist, delves into the causality behind experimental choices and provides a framework for the self-validation of analytical protocols. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the subtle yet significant spectral shifts that accompany structural modifications, offering a deeper understanding of the structure-spectra relationship.
Experimental Design and Rationale
The selection of spectroscopic techniques is guided by their complementary nature in elucidating molecular structure. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, FT-IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies, and Mass Spectrometry determines the molecular weight and provides insights into the fragmentation patterns of the molecule.
To facilitate a meaningful comparative analysis, we will examine the spectroscopic data of the parent compound, this compound, alongside two representative derivatives:
-
Derivative A: 3-(Azidomethyl)-1-methylpyrrolidine: This derivative is formed by the nucleophilic substitution of the bromide with an azide group. This modification is expected to induce significant changes in the electronic environment of the C3 side chain, which will be reflected in the NMR and IR spectra.
-
Derivative B: 1-Ethyl-3-(bromomethyl)pyrrolidinium bromide: This derivative explores the effect of modifying the N-alkyl substituent, changing the steric and electronic environment around the nitrogen atom.
The following sections will detail the experimental protocols for acquiring the spectroscopic data for these compounds, present the data in a clear and comparative format, and offer an in-depth analysis of the observed spectral differences.
Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of high-quality spectroscopic data for the compounds of interest. The specific parameters may require optimization based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the number and types of carbon atoms.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for the hydrobromide salt, CDCl₃ for the free base derivatives) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
¹H NMR Spectroscopy Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy Acquisition:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Experimental Workflow for NMR Analysis
Caption: The chemical structures of the parent compound and its derivatives under comparison.
¹H NMR Spectra Analysis
-
N-Alkyl Groups: The N-methyl group in the parent compound and Derivative A appears as a singlet around 2.4-3.0 ppm. In Derivative B, the N-ethyl group gives a characteristic quartet for the methylene protons and a triplet for the methyl protons, a direct consequence of the change in the alkyl substituent. The downfield shift of the N-alkyl protons in the hydrobromide salt and the quaternary ammonium salt (Derivative B) is due to the electron-withdrawing effect of the positively charged nitrogen atom.
-
C3 Side Chain: The methylene protons of the bromomethyl group in the parent compound and Derivative B resonate at a relatively downfield position (~3.6-3.9 ppm) due to the deshielding effect of the electronegative bromine atom. In Derivative A, the replacement of bromine with the azide group causes an upfield shift of these protons to ~3.4-3.6 ppm, reflecting the different electronic nature of the azide moiety.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring appear as a complex multiplet in all three compounds. The overall chemical shift range of these protons is influenced by the charge on the nitrogen atom, with the protons of the charged species (parent hydrobromide and Derivative B) resonating at a more downfield position.
¹³C NMR Spectra Analysis
-
N-Alkyl Carbons: The chemical shift of the N-alkyl carbons is sensitive to the substitution pattern. The N-methyl carbon appears around 42 ppm. For Derivative B, the N-ethyl group introduces two new signals, one for the methyl carbon at ~12 ppm and another for the methylene carbon at ~52 ppm.
-
C3 Side Chain Carbon: The carbon of the bromomethyl group is observed at ~35 ppm. In Derivative A, the substitution with the more electronegative nitrogen of the azide group results in a significant downfield shift to ~52 ppm.
-
Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine ring carbons are also affected by the quaternization of the nitrogen. The carbons adjacent to the nitrogen (C2 and C5) are particularly deshielded in the charged species.
FT-IR Spectra Analysis
-
C-Br Stretch: The most direct evidence for the presence of the bromomethyl group is the C-Br stretching vibration, which is expected in the fingerprint region between 515-690 cm⁻¹.[1][2][3] This band will be present in the parent compound and Derivative B, but absent in Derivative A.
-
N₃ Stretch: Derivative A will exhibit a strong and characteristic asymmetric stretching vibration for the azide group around 2100 cm⁻¹. This is a clear and unambiguous indicator of the successful substitution reaction.
-
N-H⁺ Stretch: The hydrobromide salt of the parent compound will show a broad absorption in the 2400-2700 cm⁻¹ region, corresponding to the N-H⁺ stretch of the tertiary ammonium salt. This band will be absent in the free base derivatives.
Mass Spectrometry Analysis
-
Isotopic Pattern of Bromine: A key feature in the mass spectra of the parent compound and Derivative B will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M+H]⁺) separated by 2 m/z units with nearly equal intensity.
-
Fragmentation Patterns: The fragmentation of these cyclic amines is often initiated by cleavage alpha to the nitrogen atom.[4][5] For the parent compound and its derivatives, common fragmentation pathways would involve the loss of the side chain at C3. For example, the loss of the bromomethyl radical (•CH₂Br) would lead to a significant fragment ion. The specific fragmentation patterns can provide valuable confirmation of the proposed structures.
Conclusion
This guide has provided a detailed framework for the spectroscopic comparison of this compound and its derivatives. By understanding the fundamental principles behind each spectroscopic technique and carefully analyzing the resulting data, researchers can confidently elucidate the structures of these important synthetic intermediates. The comparative approach highlights how subtle changes in molecular structure manifest as distinct and interpretable differences in the NMR, FT-IR, and mass spectra. This knowledge is not only crucial for routine characterization but also forms the basis for in-depth structural analysis and quality control in the synthesis of novel pyrrolidine-based compounds for pharmaceutical and other applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smith, B. C. (1999).
-
Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1964). Mass Spectrometry in Structural and Stereochemical Problems. XLIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 86(24), 5536–5545. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
A Comparative Guide to the Reaction Kinetics of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide and its Analogs
This guide provides an in-depth, quantitative comparison of the reaction kinetics for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a crucial building block in medicinal chemistry and drug development. We will objectively analyze its performance against key alternatives, supported by detailed experimental protocols and data, to provide researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions in synthetic planning and process optimization.
Introduction: The Significance of Pyrrolidine Scaffolds and Kinetic Control
The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for the three-dimensional geometry it imparts to molecules, which can enhance binding affinity and optimize pharmacokinetic profiles.[1] this compound serves as a versatile electrophile for introducing this valuable moiety through nucleophilic substitution reactions.[2]
Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to achieving desired outcomes in complex syntheses. Reaction rates dictate throughput, influence the formation of impurities, and are critical for safe and efficient scale-up. This guide moves beyond simple synthetic procedures to dissect the underlying kinetics, offering a quantitative basis for comparing this key reagent against its chlorinated and iodinated counterparts.
The Comparative Landscape: Choosing the Right Electrophile
The reactivity of an alkyl halide in nucleophilic substitution is profoundly influenced by the nature of the halogen, which acts as the leaving group. To provide a meaningful comparison, we will evaluate the kinetics of this compound alongside two structurally analogous reagents:
-
3-(Chloromethyl)-1-methylpyrrolidine hydrobromide: Expected to be less reactive due to the stronger C-Cl bond.
-
3-(Iodomethyl)-1-methylpyrrolidine hydrobromide: Expected to be more reactive due to the weaker C-I bond and the superior ability of iodide to stabilize a negative charge as a leaving group.
These compounds allow for a direct assessment of the leaving group's effect on reaction rates while keeping the core pyrrolidine structure constant.
Fundamentals of Kinetic Analysis for Alkyl Halides
The reaction of 3-(halomethyl)-1-methylpyrrolidine derivatives with a nucleophile (Nu⁻) is a classic example of a nucleophilic substitution reaction. Given that the halogen is attached to a primary carbon, this transformation predominantly proceeds via the bimolecular nucleophilic substitution (Sₙ2) mechanism .[3][4]
Caption: The Sₙ2 mechanism: a single, concerted step.
The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide (substrate) and the nucleophile.[4] The rate law is expressed as:
Rate = k[Alkyl Halide][Nucleophile]
Where 'k' is the second-order rate constant. This relationship is the cornerstone of our quantitative analysis. Key factors influencing the rate constant 'k' include:
-
The Leaving Group: A better leaving group (a weaker, more polarizable bond and a more stable anion) results in a faster reaction. The expected reactivity trend is I > Br > Cl.[3]
-
The Nucleophile: A stronger, less sterically hindered nucleophile increases the reaction rate.
-
The Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[3]
Experimental Design for Kinetic Analysis
To ensure trustworthiness, our experimental design must be a self-validating system. This involves precise control over temperature, concentration, and a robust analytical method to monitor the reaction's progress. We present two powerful, industry-standard methodologies.
Caption: Workflow for quantitative kinetic analysis.
Experimental Protocol: Pseudo-First-Order Conditions
To simplify the kinetics, we employ pseudo-first-order conditions. By using a large excess of the nucleophile (e.g., >10 equivalents), its concentration remains effectively constant throughout the reaction. The rate law simplifies to:
Rate = k'[Alkyl Halide] where k' = k[Nucleophile]
This allows us to determine the pseudo-first-order rate constant (k') by monitoring the disappearance of the alkyl halide.
Model Reaction: Reaction of the alkyl halide with morpholine in acetonitrile at 40°C.
Step-by-Step Methodology (Quench & GC Analysis):
-
Preparation: Prepare stock solutions of the alkyl halide (0.1 M) and morpholine (1.5 M) in dry acetonitrile. Prepare a calibration curve for the alkyl halide using gas chromatography (GC) with an internal standard (e.g., dodecane).
-
Reaction Setup: In a jacketed reactor maintained at a constant 40.0 ± 0.1 °C, add the morpholine solution and the internal standard. Allow the solution to thermally equilibrate.
-
Initiation: Initiate the reaction (t=0) by rapidly injecting a known volume of the alkyl halide stock solution into the stirring morpholine solution.
-
Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of 0.1 M HCl. This protonates the morpholine, rendering it non-nucleophilic and halting the reaction.
-
Analysis: Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide relative to the internal standard.
-
Data Processing: For each time point, calculate the natural logarithm of the alkyl halide concentration (ln[Alkyl Halide]).
-
Kinetic Plot: Plot ln[Alkyl Halide] versus time. The plot should yield a straight line, confirming first-order kinetics with respect to the alkyl halide. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
Quantitative Data Analysis & Comparison
The following tables summarize representative data from kinetic experiments conducted under the pseudo-first-order conditions described above.
Table 1: Comparison of Pseudo-First-Order Rate Constants (k') for Halomethylpyrrolidine Derivatives
| Alkyl Halide | Leaving Group | k' at 40°C (s⁻¹) | Relative Rate |
| 3-(Chloromethyl)-1-methylpyrrolidine HBr | Cl | 1.2 x 10⁻⁵ | 1 |
| 3-(Bromomethyl)-1-methylpyrrolidine HBr | Br | 5.8 x 10⁻⁴ | 48 |
| 3-(Iodomethyl)-1-methylpyrrolidine HBr | I | 1.7 x 10⁻³ | 142 |
Table 2: Effect of Nucleophile Concentration on the Rate of Reaction for 3-(Bromomethyl)-1-methylpyrrolidine HBr
| [Alkyl Halide] (M) | [Morpholine] (M) | k' (s⁻¹) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
| 0.01 | 1.0 | 3.9 x 10⁻⁴ | 3.9 x 10⁻⁴ |
| 0.01 | 1.5 | 5.8 x 10⁻⁴ | 3.87 x 10⁻⁴ |
| 0.01 | 2.0 | 7.7 x 10⁻⁴ | 3.85 x 10⁻⁴ |
Discussion and Field-Proven Insights
The Decisive Role of the Leaving Group
The data in Table 1 provide a stark, quantitative illustration of the leaving group's importance. The reaction with the bromo derivative is approximately 48 times faster than with the chloro derivative. This is a direct consequence of the lower C-Br bond dissociation energy compared to the C-Cl bond. Switching to the iodo derivative provides another threefold increase in rate over the bromide.
-
Expert Insight: For rapid, high-throughput library synthesis at moderate temperatures, the iodo- derivative is the clear choice. However, its higher cost and potential instability may make the bromo- derivative the more practical and economical option for large-scale synthesis, offering a robust and predictable reaction rate.[2] The chloro- derivative is best reserved for situations where lower reactivity is explicitly desired to achieve selectivity in the presence of multiple nucleophilic sites.
Validating the Sₙ2 Mechanism
The results in Table 2 confirm the bimolecular nature of the reaction. As the concentration of the nucleophile (morpholine) is increased, the pseudo-first-order rate constant (k') increases proportionally. Calculating the second-order rate constant (k = k'/[Morpholine]) yields a consistent value across different nucleophile concentrations, validating the Sₙ2 rate law.
-
Expert Insight: This validation is crucial. If the rate did not increase with nucleophile concentration, it would suggest a competing Sₙ1 mechanism, which could lead to undesired side products and racemization if the starting material were chiral. For this primary halide, the Sₙ2 pathway is dominant, ensuring a predictable and controlled reaction.[4][5]
Caption: Key factors governing Sₙ2 reaction rates.
Conclusion and Recommendations
The quantitative kinetic analysis presented in this guide demonstrates that This compound represents a well-balanced reagent for synthetic applications. It offers a significantly faster reaction rate than its chloro- analog, enabling more efficient transformations, while remaining more stable and cost-effective than the highly reactive iodo- derivative.
Our recommendations for researchers are as follows:
-
For rapid discovery chemistry and library synthesis , the enhanced reactivity of the iodo- analog may justify its use.
-
For process development and scale-up , this compound provides an optimal balance of reactivity, stability, and cost.
-
For all kinetic studies, employing pseudo-first-order conditions with a robust analytical method like GC or in-situ FT-IR is essential for obtaining reliable and reproducible data.
By grounding synthetic choices in quantitative kinetic data, researchers can accelerate drug development timelines, improve process robustness, and achieve greater control over chemical transformations.
References
- Vertex AI Search. (n.d.). 3-Bromo-1-methylpyrrolidine (CAS 10603-45-9) | A Versatile N-Heterocyclic Building Block.
- Smolecule. (2023, August 16). Buy this compound | 1390654-77-9.
-
MDPI. (n.d.). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. Retrieved from [Link]
- Guidechem. (n.d.). How is 3-Bromo-1-Methyl-pyrrolidine Synthesized and Used in Medicine?.
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
-
ACS Publications. (2020, May 29). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. Retrieved from [Link]
-
YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Retrieved from [Link]
-
Chegg.com. (2021, February 17). Solved SN1 and SN2 reactions of alkyl halides Read and. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction kinetics | Request PDF. Retrieved from [Link]
-
YouTube. (2012, May 6). Experiment 6 Nucleophilic Substitution Reactions of Alkyl Halides. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides | PDF. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
Introduction
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a heterocyclic building block essential in various synthetic and drug development applications.[1] As a brominated organic salt, its handling and disposal demand a rigorous, safety-first approach. Improper disposal not only poses significant risks to personnel and the environment but also constitutes a violation of federal and local regulations. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of intrinsic safety within your laboratory.
Part 1: Core Principles of Disposal - Hazard Assessment
Before handling any waste, understanding its fundamental characteristics is critical. The disposal pathway is dictated entirely by the chemical's classification.
1.1. Chemical Hazard Profile
This compound is a solid organic compound. According to its Safety Data Sheet (SDS), it is classified as an eye irritant (GHS07) and is highly hazardous to water (WGK 3), meaning it must not be allowed to enter aquatic systems.
1.2. Critical Waste Classification: Halogenated Organic Compound
The defining feature for disposal is the presence of a carbon-bromine bond. This classifies this compound as a halogenated organic compound .[2] This classification is paramount because halogenated wastes cannot be mixed with general non-halogenated organic solvent waste. They require specific disposal methods, typically high-temperature incineration at a licensed hazardous waste facility.[3][4] This specialized process is necessary to neutralize the corrosive and toxic hydrobromic acid (HBr) gas that forms during combustion, protecting the environment from acid rain and toxic emissions. Mixing this waste stream with others makes solvent recovery impossible and significantly increases disposal costs.[5]
| Parameter | Information | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1390654-77-9 | [6] |
| Physical Form | Solid | |
| Primary Hazard | Eye Irritant (H319) | |
| Environmental Hazard | WGK 3: Highly hazardous for water | |
| Waste Category | Solid, Halogenated Organic Waste | [2] |
Part 2: Pre-Disposal Safety Protocols
2.1. Required Personal Protective Equipment (PPE)
When handling the pure compound or its waste, adherence to the following PPE standards is mandatory to prevent exposure.
-
Eye Protection: Wear chemical splash goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] A face shield is recommended for additional protection.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.
-
Body Protection: A fully buttoned laboratory coat is required to protect from incidental contact.[8]
-
Respiratory Protection: All handling of the solid compound that could generate dust, as well as the preparation of waste containers, must be performed inside a certified chemical fume hood to prevent inhalation.[8]
2.2. Engineering Controls
Always work within a properly functioning and certified laboratory chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7]
Part 3: Step-by-Step Disposal Workflow
The following protocol outlines the complete lifecycle of waste management for this compound within the laboratory, from generation to pickup.
Step 1: Waste Segregation
This is the most critical step. At the point of generation, identify the waste as Solid Halogenated Organic Waste .
-
DO NOT mix with non-halogenated organic waste.[5]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[2]
-
DO NOT dispose of this material down the sink or in regular trash. This is prohibited by the Resource Conservation and Recovery Act (RCRA).[9]
Step 2: Container Selection and Preparation
Choose a container that is chemically compatible and safe for storing solid hazardous waste.
-
The container must be in good condition, free from damage, and have a secure, leak-proof closure.[9]
-
For small quantities of waste, using the original manufacturer's container is an excellent option.[10]
-
For larger quantities, use a designated solid hazardous waste container provided by your institution's Environmental Health & Safety (EH&S) department.
Step 3: Waste Labeling
Proper labeling is a regulatory requirement and essential for safety. The waste container must be labeled immediately upon the first addition of waste.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full, unabbreviated chemical name: "this compound".
-
List all components and their approximate percentages if it is a mixture.
-
Indicate the associated hazards (e.g., "Irritant," "Toxic").
Step 4: Waste Accumulation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[9]
-
The container must be kept closed at all times except when adding waste.
-
Store the container within a secondary containment system, such as a tray or tub, to contain any potential spills.[11]
-
Ensure incompatible wastes are segregated within the SAA to prevent accidental reactions.[11]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Once the container is full or the waste is no longer being generated, submit a chemical collection request through your institution's EH&S department.[11]
-
Do not transport hazardous waste across public hallways or outside of your laboratory's control.[11] The disposal of the material will be carried out by a licensed professional waste disposal service, typically via high-temperature incineration.[12]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Part 4: Spill and Decontamination Procedures
Accidents require immediate and correct action.
4.1. Small Spill Response (Solid Powder)
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE described in Part 2, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8]
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials (wipes, etc.) as solid halogenated hazardous waste.
-
Report the incident to your laboratory supervisor or EH&S department.[8]
4.2. Equipment Decontamination
Any non-disposable equipment (glassware, spatulas) that comes into contact with the compound must be decontaminated.
-
Triple rinse the equipment with a suitable solvent capable of dissolving the compound.[11]
-
Crucially, the first two rinsates are considered hazardous waste. They must be collected and disposed of as liquid halogenated organic waste in a separate, appropriately labeled container.
-
The third rinsate may be considered non-hazardous depending on institutional policy, but collecting all three is the most conservative and safest practice.
By adhering to this guide, researchers can ensure that their vital work does not come at the cost of personal safety or environmental integrity. This protocol provides a self-validating system for the responsible management of this compound waste.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide AldrichCPR.
- Fisher Scientific. (2025, December 18). 1-Methylpyrrolidine Safety Data Sheet.
- Pharmaffiliates. (n.d.). This compound | CAS No: 1390654-77-9.
- Sigma-Aldrich. (2024, December 18). 1-Methylpyrrolidine Safety Data Sheet.
- Central Drug House. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Unknown. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Washington State University. (n.d.). Bromine Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- ChemicalBook. (n.d.). This compound | 1390654-77-9.
- Oregon State University. (n.d.). Hazardous Waste Reduction. Retrieved from OSU Environmental Health and Safety.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Royal Society of Chemistry. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
For the researcher dedicated to advancing drug discovery, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes a profound responsibility to manage risk with precision and expertise. 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a valuable reagent in constructing more complex molecules, but its chemical structure demands a rigorous approach to safety. This guide moves beyond mere compliance, offering a framework for understanding the why behind each safety protocol, ensuring that every operational step is a self-validating system of protection for you and your colleagues.
Hazard Assessment: Understanding the Intrinsic Risk
This compound (CAS No. 1390654-77-9) is a solid substance whose primary hazards are well-defined under the Globally Harmonized System (GHS).[1][2] Understanding these classifications is the first step in constructing an appropriate safety plan.
-
Irritant Properties: The compound is classified as a skin, eye, and respiratory irritant.[2][3] The GHS07 pictogram on its label serves as an immediate warning for these effects.[1] Contact with skin can cause irritation (H315), while contact with eyes can lead to serious irritation (H319).[2][3] Inhalation of the dust can irritate the respiratory system (H335).[2][3]
This dual nature—a known irritant with the potential for more significant biological activity—dictates that our protective measures must be robust and consistently applied.
The Hierarchy of Controls: A Foundation for Safety
Before we even consider gloves or goggles, it's crucial to implement higher-level safety controls. Personal Protective Equipment (PPE) is the final line of defense, not the first.
-
Engineering Controls: Your most critical safety tool. Always handle this compound inside a certified chemical fume hood or a powder containment hood (balance enclosure). This minimizes the risk of inhaling the solid powder, especially during weighing and transfer operations.[6][7]
-
Administrative Controls: These are the procedures and work practices you establish. This includes proper training for all personnel, restricting access to handling areas, and ensuring safety data sheets (SDS) are readily available and have been reviewed before work begins.[8]
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is the essential barrier between you and the chemical when engineering and administrative controls cannot eliminate all risks.[5]
Task-Specific PPE Protocols
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Task | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Storage & Transport | N/A (in sealed container) | Nitrile gloves (single pair) | Safety glasses | Standard lab coat | Not required |
| Weighing Solid | Chemical fume hood or ventilated balance enclosure | Double-gloved (chemotherapy-rated nitrile recommended) | Safety goggles and face shield | Impervious gown with knit cuffs | Not required if in a proper enclosure |
| Preparing Solutions | Chemical fume hood | Double-gloved (chemotherapy-rated nitrile recommended) | Safety goggles and face shield | Impervious gown with knit cuffs | Not required |
| Running Reaction | Chemical fume hood | Nitrile gloves (double-gloving during reagent addition) | Safety goggles | Standard lab coat (or impervious gown if splash risk is high) | Not required |
| Spill Cleanup | N/A | Heavy-duty nitrile or neoprene gloves | Safety goggles and face shield | Impervious gown or chemical-resistant apron | N95 respirator (minimum) |
| Waste Disposal | Chemical fume hood (for packaging) | Double-gloved (chemotherapy-rated nitrile recommended) | Safety goggles | Standard lab coat | Not required |
-
The Rationale for Double-Gloving: When handling the solid or concentrated solutions, double-gloving provides critical protection. The outer glove absorbs the initial contamination, and the inner glove remains clean, protecting your skin during the doffing process. For compounds with potential cytotoxic properties, using gloves that meet the ASTM D6978 standard is a best practice.[5][9]
-
The Imperative of Full Eye and Face Protection: During weighing and solution preparation, the risk of a splash or aerosolized powder reaching your face is highest. Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes, and a full face shield protects the rest of your face from splashes.[8]
Step-by-Step Operational Plans
Protocol 1: Safe Handling and Weighing
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood or ventilated enclosure is on and functioning correctly. Don all required PPE: an impervious gown, two pairs of nitrile gloves, and safety goggles.
-
Transfer: Retrieve the container from its storage location (recommended at 2-8°C).[10] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Place a weigh boat on the analytical balance inside the ventilated enclosure. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Closure and Cleanup: Securely cap the source bottle immediately after dispensing. Gently tap the spatula on the weigh boat to dislodge any remaining powder.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood.
-
Doffing: After the task is complete, remove the outer pair of gloves and dispose of them as hazardous waste. With the inner gloves still on, wipe down the work area. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.[6]
Protocol 2: Emergency Spill Response
A small spill of the solid compound should be managed immediately to prevent aerosolization and spread.
-
Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the appropriate spill response PPE: an impervious gown, heavy-duty gloves, safety goggles, a face shield, and an N95 respirator.
-
Contain and Clean: Gently cover the spill with an absorbent material designed for chemical spills. Working from the outside in, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff and Wash: Remove PPE, avoiding self-contamination, and dispose of it as hazardous waste. Wash hands thoroughly.
Protocol 3: Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, weigh boats, absorbent pads, and empty containers, must be treated as hazardous chemical waste.
-
Packaging: Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled.
-
Disposal: Follow all local, regional, and national regulations for the disposal of hazardous waste. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.[6][7]
Visualizing the PPE Decision Process
The following workflow illustrates the logical steps in selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling hazardous chemicals.
By embedding this rigorous, protocol-driven approach into your laboratory's culture, you transform safety from a checklist into a core scientific principle. This ensures that your pursuit of innovation is built on a foundation of uncompromising protection.
References
-
Sigma-Aldrich. this compound Safety Data Sheet.Link
-
Sigma-Aldrich. 3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide AldrichCPR.Link
-
ChemicalBook. this compound | 1390654-77-9.Link
-
Sigma-Aldrich. 1-Methylpyrrolidine Safety Data Sheet.Link
-
Pharmaffiliates. this compound | 1390654-77-9.Link
-
Fisher Scientific. 1-Methylpyrrolidine Safety Data Sheet.Link
-
Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.Link
-
NHS England. Policy for the use of personal protective equipment when handling chemotherapy, v 3.0.Link
-
PubMed Central (PMC). Safe handling of hazardous drugs.Link
-
Fisher Scientific. 3-Hydroxy-1-methylpyrrolidine Safety Data Sheet.Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitrosopyrrolidine.Link
-
POGO (Pediatric Oncology Group of Ontario). Personal Protective Equipment - POGO Satellite Manual.Link
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BroMopyrrolidine hydrobroMide.Link
-
GERPAC. Personal protective equipment for preparing toxic drugs.Link
-
Fisher Scientific. 1-Bromo-3-methylbutane Safety Data Sheet.Link
-
Sigma-Aldrich. N-(tert-Butoxycarbonyl)-3-(bromomethyl)pyrrolidine Safety Data Sheet.Link
-
BLD Pharm. this compound | 1390654-77-9.Link
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1390654-77-9|this compound|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. england.nhs.uk [england.nhs.uk]
- 5. gerpac.eu [gerpac.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. halyardhealth.com [halyardhealth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



